Product packaging for Tetrahydrofurfurylamine(Cat. No.:CAS No. 4795-29-3)

Tetrahydrofurfurylamine

Cat. No.: B043090
CAS No.: 4795-29-3
M. Wt: 101.15 g/mol
InChI Key: YNOGYQAEJGADFJ-UHFFFAOYSA-N
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Description

Tetrahydrofurfurylamine is a valuable, bifunctional organic compound featuring a primary amine group attached to a tetrahydrofuran (THF) ring. This unique structure, which combines the nucleophilic and basic properties of an aliphatic amine with the ether oxygen's Lewis basicity and solubility-enhancing characteristics, makes it a highly versatile intermediate in organic synthesis and pharmaceutical research. Its primary amine moiety readily participates in condensation, alkylation, and amidation reactions, enabling the construction of complex molecular architectures. Concurrently, the tetrahydrofurfuryl group often improves the solubility and bioavailability of resultant compounds, a critical factor in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B043090 Tetrahydrofurfurylamine CAS No. 4795-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-2-ylmethanamine
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InChI

InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2
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InChI Key

YNOGYQAEJGADFJ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(OC1)CN
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Molecular Formula

C5H11NO
Record name TETRAHYDROFURFURYLAMINE
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DSSTOX Substance ID

DTXSID40863454
Record name 2-Furanmethanamine, tetrahydro-
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Molecular Weight

101.15 g/mol
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Physical Description

Tetrahydrofurfurylamine appears as a colorless to light yellow liquid. Insoluble in water and less dense than water. Used to make other chemicals and as a photographic chemical.
Record name TETRAHYDROFURFURYLAMINE
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CAS No.

4795-29-3
Record name TETRAHYDROFURFURYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a versatile heterocyclic amine with a wide range of applications in the chemical and pharmaceutical industries. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. Its utility stems from the presence of both a primary amine and a tetrahydrofuran (B95107) ring, which impart unique solubility and reactivity characteristics. This guide provides a comprehensive overview of the core physical properties of this compound, offering detailed experimental protocols for their determination and presenting key data in a clear, accessible format to support research and development activities.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, application, and process development. The following tables summarize the key quantitative data available for this compound. It is important to note that minor variations in reported values exist across different commercial and academic sources; where significant, these are presented as ranges.

General and Thermodynamic Properties
PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 153-154 °C (at 744 mmHg)[1][4]
55 °C (at 18 mmHg)[5][6]
Melting Point -136 °C[3]
Flash Point 43 °C (109.4 °F) - closed cup[4]
46 °C (114.8 °F) - closed cup[7]
Viscosity 5 mPa·s (at 20°C)[8]
Optical and Density Properties
PropertyValueSource(s)
Density 0.98 g/mL (at 25 °C)[4][5]
Refractive Index (n20/D) 1.454 - 1.456[8]
Solubility
SolventSolubilitySource(s)
Water Miscible[8]
Organic Solvents Soluble in alcohol and ether[8]
Soluble in Chloroform, Methanol[3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Spectra available.[2]

  • ¹³C NMR: Spectra available.[2][8]

Infrared (IR) Spectroscopy
  • FTIR: Spectra available (Neat, Capillary Cell, ATR).[2]

Mass Spectrometry (MS)
  • GC-MS: Data available, with the top peak at m/z 30 and the second highest at m/z 71. The ion at m/z 30 corresponds to [CH₂NH₂]⁺, a common fragment for primary amines resulting from α-cleavage. The ion at m/z 71 likely corresponds to the tetrahydrofuran ring fragmenting after loss of the aminomethyl group. A key diagnostic ion is also observed from the ionized 2-(aminomethyl)tetrahydrofuran.[2]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for small sample volumes.

Apparatus:

  • Small test tube (e.g., 10x75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (-10 to 200 °C)

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamp and stand

Procedure:

  • Add 0.5-1 mL of this compound to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the liquid.

  • Secure the test tube to a stand and immerse it in the heating bath.

  • Suspend the thermometer in the bath with the bulb level with the sample.

  • Heat the bath slowly and observe the capillary tube.

  • A slow stream of bubbles will emerge from the open end of the capillary as the air inside expands.

  • As the temperature approaches the boiling point, the rate of bubbling will increase significantly.

  • Record the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point.

  • Allow the apparatus to cool. The liquid will be drawn into the capillary tube when the temperature drops just below the boiling point.

Determination of Density (Pycnometer Method)

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and record its mass.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the constant temperature bath.

  • Dry the exterior and record the mass.

  • Calculate the density using the following formula: Density of THFA = (Mass of THFA) / (Volume of Pycnometer) Where Volume of Pycnometer = (Mass of Water) / (Density of Water at the measurement temperature)

Determination of Refractive Index (Abbe Refractometer)

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Lint-free tissue

  • Calibration standard (e.g., distilled water)

Procedure:

  • Turn on the refractometer and the constant temperature circulator, setting it to 20 °C.

  • Clean the prism surfaces of the refractometer with a suitable solvent (e.g., ethanol) and a lint-free tissue.

  • Calibrate the instrument using distilled water.

  • Place a few drops of this compound onto the lower prism.

  • Close the prisms and allow a few moments for the sample to reach thermal equilibrium.

  • Adjust the light source and move the handwheel to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • If a colored band is visible, adjust the compensator to sharpen the dividing line.

  • Read the refractive index from the scale.

  • Clean the prisms thoroughly after the measurement.

Determination of Solubility

Apparatus:

  • Test tubes with stoppers

  • Graduated cylinder or pipette

  • Vortex mixer or shaker

  • Analytical balance

Procedure for Qualitative Solubility:

  • Add a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol) to a test tube.

  • Add a small, measured amount (e.g., 0.1 mL) of this compound to the solvent.

  • Stopper the test tube and shake vigorously for 1-2 minutes.

  • Allow the mixture to stand and observe. If the mixture is a single clear phase, the substance is soluble. If two distinct layers form or the mixture is cloudy, it is insoluble or partially soluble.

Experimental Workflows and Diagrams

Visual representations of experimental processes can aid in understanding and execution. The following diagrams are provided in the DOT language for use with Graphviz.

Workflow for Physical Property Determination

This diagram outlines the general sequence of steps for characterizing the physical properties of a liquid sample like this compound.

G cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Processing sample Obtain Pure THFA Sample density Density Measurement (Pycnometer) sample->density boiling_point Boiling Point Determination (Micro Reflux) sample->boiling_point refractive_index Refractive Index Measurement (Abbe Refractometer) sample->refractive_index solubility Solubility Test (Qualitative) sample->solubility data_analysis Data Analysis and Comparison with Literature Values density->data_analysis boiling_point->data_analysis refractive_index->data_analysis solubility->data_analysis G A Furfuryl Alcohol E Reductive Amination A->E B Ammonia (NH3) B->E C Hydrogen (H2) C->E D Catalyst (e.g., Raney Ni) D->E F This compound E->F

References

Tetrahydrofurfurylamine: A Bio-Based Amine from Biomass - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a versatile, bio-based amine that is gaining significant attention as a sustainable chemical building block. Derived from lignocellulosic biomass, THFA presents a renewable alternative to petroleum-based amines, offering a wide range of applications in the pharmaceutical, agrochemical, and polymer industries. Its unique structure, featuring a saturated furan (B31954) ring and a primary amine group, imparts desirable properties such as good solvency and reactivity as a nucleophile. This technical guide provides a comprehensive overview of the synthesis of THFA from biomass, detailed experimental protocols, a comparative analysis of catalytic systems, and its applications in drug development.

Synthesis of this compound from Biomass

The primary route for the production of THFA from biomass begins with the acid-catalyzed hydrolysis of hemicellulose to produce furfural (B47365). Furfural can then be converted to THFA through several catalytic pathways, primarily involving reductive amination.

Key Synthetic Pathways
  • Reductive Amination of Furfural: This is a direct, one-pot method where furfural reacts with ammonia (B1221849) in the presence of a catalyst and hydrogen. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrogenated to furfurylamine (B118560) and then further hydrogenated to THFA. This pathway is atom-economical but can sometimes lead to the formation of side products.

  • Two-Step Synthesis via Furfuryl Alcohol: A common and often more selective approach involves the initial hydrogenation of furfural to furfuryl alcohol. The resulting furfuryl alcohol is then subjected to reductive amination with ammonia and hydrogen over a suitable catalyst to yield THFA.[1] This method allows for better control over the reaction and can lead to higher yields of the desired product.[1]

  • Hydrogenation of Furfurylamine: Furfurylamine, which can be synthesized from furfural, can be directly hydrogenated to THFA. This process specifically targets the saturation of the furan ring.

The synthesis pathway from biomass to this compound is depicted below:

G Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose Biomass->Hemicellulose Fractionation Furfural Furfural Hemicellulose->Furfural Acid Hydrolysis & Dehydration Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Hydrogenation Furfurylamine Furfurylamine Furfural->Furfurylamine Reductive Amination THFA This compound Furfural->THFA One-Pot Reductive Amination (H2, NH3, Catalyst) Furfuryl_Alcohol->THFA Reductive Amination (H2, NH3, Catalyst) Furfurylamine->THFA Hydrogenation G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Substrate (Furfural/Furfuryl Alcohol) Reactor Autoclave Reactor Reactants->Reactor Solvent Solvent Solvent->Reactor Catalyst Catalyst Catalyst->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Filtration->Catalyst Catalyst Recovery Distillation Vacuum Distillation Filtration->Distillation Filtrate Product Pure THFA Distillation->Product

References

An In-depth Technical Guide to the Spectroscopic Data of Tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Tetrahydrofurfurylamine (C₅H₁₁NO), a versatile building block in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the essential NMR, IR, and MS data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9 - 4.1m1HH-5 (CH-O)
~3.6 - 3.8m2HH-2 (CH₂-O)
~2.6 - 2.8m2HH-6 (CH₂-N)
~1.8 - 2.0m2HH-3 (CH₂)
~1.5 - 1.7m2HH-4 (CH₂)
~1.2 (variable)br s2HNH₂

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The NH₂ signal is often broad and its chemical shift is dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~78.0C-5 (CH-O)
~68.0C-2 (CH₂-O)
~45.0C-6 (CH₂-N)
~29.0C-3 or C-4 (CH₂)
~26.0C-4 or C-3 (CH₂)

Note: Data is compiled from typical values for substituted tetrahydrofurans and primary amines. SpectraBase indicates that ¹³C NMR data is available for this compound in Chloroform-d.[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)VibrationDescription
3400 - 3250N-H stretchTwo bands, characteristic of a primary amine.[2]
2950 - 2850C-H stretchAliphatic C-H bonds.[2]
1650 - 1580N-H bendScissoring vibration of the primary amine.
1100 - 1000C-O stretchStrong absorption typical for ethers.

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
101[M]⁺˙ (Molecular Ion)
71[M - CH₂NH₂]⁺ or Ring-opened fragment
43C₃H₇⁺
30[CH₂=NH₂]⁺ (Base Peak)

Note: The molecular weight of this compound is 101.15 g/mol , consistent with the Nitrogen Rule which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3][4][5][6][7] The base peak at m/z 30 is a classic indicator of a primary amine due to stable iminium ion formation from α-cleavage.[8][9][10][11][12][13]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal. To confirm the NH₂ protons, a D₂O exchange experiment can be performed; adding a drop of D₂O will cause the NH₂ peak to disappear.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (or corresponding frequency) NMR Spectrometer.

    • Pulse Sequence: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 128 or more, depending on concentration and instrument sensitivity.

    • Relaxation Delay: 2 seconds.

    • Data Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, a "neat" sample is prepared.[14] Place one drop of the liquid onto the surface of one NaCl or KBr salt plate. Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Technique: Transmission.

    • Procedure: Obtain a background spectrum of the clean, empty salt plates. Place the prepared sample holder into the instrument's sample compartment. Acquire the sample spectrum over a range of approximately 4000 to 600 cm⁻¹. The final spectrum is the ratio of the sample scan to the background scan.

2.3 Mass Spectrometry (MS)

  • Sample Preparation & Introduction:

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for a volatile amine.

    • Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent like methanol (B129727) or dichloromethane.

    • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port.

  • Data Acquisition:

    • GC Conditions:

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: Start at a low temperature (e.g., 50°C), then ramp to a higher temperature (e.g., 250°C) to ensure elution.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 25 - 200.

Mandatory Visualizations

3.1 Experimental Workflow The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep This compound Sample NMR NMR Analysis (¹H & ¹³C) Prep->NMR Dissolve in CDCl₃ IR IR Analysis (FTIR) Prep->IR Prepare Neat Liquid Cell MS MS Analysis (GC-MS) Prep->MS Dilute in Methanol Data Structural Characterization NMR->Data IR->Data MS->Data

A generalized workflow for spectroscopic analysis.

3.2 Mass Spectrometry Fragmentation Pathway

The primary fragmentation pathway for this compound upon electron ionization is alpha-cleavage, which accounts for the observed base peak at m/z 30.[8][9][10]

G cluster_main Proposed Alpha-Cleavage Fragmentation mol This compound Molecular Ion [C₅H₁₁NO]⁺˙ m/z = 101 frag1 Iminium Cation [CH₂NH₂]⁺ m/z = 30 (Base Peak) mol->frag1 α-cleavage frag2 Tetrahydrofuryl Radical [C₄H₇O]˙ mol->frag2 α-cleavage

References

An In-depth Technical Guide to Tetrahydrofurfurylamine (CAS 4795-29-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA), identified by CAS number 4795-29-3, is a versatile heterocyclic amine that serves as a crucial building block and intermediate in a wide array of chemical syntheses.[1][2] Its unique structure, comprising a tetrahydrofuran (B95107) ring and a primary amine functional group, imparts valuable properties such as solubility in various organic solvents and water.[2][3] These characteristics make it an essential reagent in the production of pharmaceuticals, agrochemicals, surfactants, and specialty polymers for coatings and adhesives.[1][4] In the realm of drug discovery and development, THFA is a key precursor for synthesizing complex molecules, including potent enzyme inhibitors targeting metabolic diseases and cancer.[5][6] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a mild, amine-like odor.[2] Its physical and chemical properties are summarized in the table below, compiled from various sources to provide a comprehensive reference.

PropertyValueReference(s)
CAS Number 4795-29-3[1][7]
Molecular Formula C₅H₁₁NO[1][7]
Molecular Weight 101.15 g/mol [1][7]
Appearance Colorless to light-yellow clear liquid[1]
Boiling Point 153-154 °C @ 744 mmHg[7]
155 °C (Lit.)[1]
Density 0.98 g/mL at 25 °C (Lit.)[7]
0.977 g/cm³ (20°C/20°C)
Refractive Index (n20/D) 1.454 (Lit.)[7]
1.450 - 1.460[1]
Flash Point 43 °C (109.4 °F) - closed cup[7]
45.56 °C (114.00 °F) - TCC[8]
Solubility Miscible in water, soluble in various organic solvents.[2][3]
pKa 9.47 ± 0.29 (Predicted)[3]
Synonyms 2-(Aminomethyl)tetrahydrofuran, (Tetrahydrofuran-2-yl)methanamine[1][2][7]

Synthesis of this compound

The primary industrial synthesis route for this compound is the reductive amination of furfuryl alcohol. This process can be optimized to achieve high yields and selectivity. An alternative patented method involves the hydrogenation of furfurylamine (B118560).

Experimental Protocol: Reductive Amination of Furfuryl Alcohol

This protocol is based on the work by Liu et al., which demonstrates a switchable synthesis using a Raney® Nickel catalyst.[2][7][9]

Materials:

  • Furfuryl alcohol

  • Raney® Nickel (catalyst)

  • Ammonia (B1221849) (NH₃)

  • Hydrogen (H₂)

  • Ethanol (B145695) (solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature/pressure controls.

Procedure:

  • Catalyst Preparation: Activate the Raney® Ni catalyst according to standard procedures.

  • Reactor Charging: In a typical experiment, charge the autoclave with furfuryl alcohol, ethanol as the solvent, and the activated Raney® Ni catalyst.

  • Ammoniation: Seal the reactor and purge it with nitrogen gas. Introduce ammonia (NH₃) into the reactor to the desired pressure.

  • Hydrogenation: Pressurize the reactor with hydrogen (H₂) to 1.0 MPa.[7]

  • Reaction Conditions: Heat the reactor to 180 °C while stirring.[2] Maintain these conditions for the duration of the reaction (typically several hours), monitoring hydrogen uptake to gauge reaction progress.

  • Work-up: After the reaction is complete (cessation of hydrogen absorption), cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.

  • Purification: Filter the reaction mixture to remove the Raney® Ni catalyst. The resulting filtrate is then subjected to distillation to remove the solvent and any unreacted starting material, yielding the purified this compound product.[1] A yield of 94.0% can be achieved under optimized conditions.[2][7]

G cluster_synthesis Synthesis Workflow A Charge Autoclave: - Furfuryl Alcohol - Ethanol (Solvent) - Raney® Ni (Catalyst) B Purge with N₂ Introduce NH₃ A->B C Pressurize with H₂ (1.0 MPa) B->C D Heat to 180°C with Stirring C->D E Reaction Monitoring (H₂ Uptake) D->E F Cool & Vent Reactor E->F G Filter to Remove Catalyst F->G H Distillation of Filtrate G->H I Purified This compound H->I

Synthesis of this compound via Reductive Amination.

Applications in Drug Development

This compound is a valuable chiral building block for synthesizing complex, biologically active molecules.[10][11] Its amine group provides a reactive handle for elaboration into various scaffolds targeting critical enzymes in disease pathways.

Case Study 1: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[12] Inhibition of SCD1 is a promising therapeutic strategy for metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[13] this compound is used as an intermediate in the synthesis of potent and selective SCD1 inhibitors.[8]

SCD1 Signaling Pathway Context: The SCD1 enzyme is located in the endoplasmic reticulum and plays a central role in cellular lipid composition. Its activity influences membrane fluidity, cell signaling, and the formation of complex lipids like triglycerides and cholesterol esters. Dysregulation of this pathway is linked to various metabolic disorders.[12]

G cluster_pathway SCD1 Metabolic Pathway SFA Saturated Fatty Acids (SFAs) (e.g., Palmitoyl-CoA, Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 Desaturation MUFA Monounsaturated Fatty Acids (MUFAs) (e.g., Oleoyl-CoA) SCD1->MUFA Lipids Complex Lipids (Triglycerides, Phospholipids, Cholesterol Esters) MUFA->Lipids Esterification Metabolism Cellular Processes (Membrane Fluidity, Cell Signaling, Energy Storage) Lipids->Metabolism Inhibitor SCD1 Inhibitor (Derived from THFA) Inhibitor->SCD1

Role of SCD1 in Lipid Metabolism and Point of Inhibition.

Synthetic Workflow: In the synthesis of SCD1 inhibitors, the this compound moiety is typically introduced via nucleophilic substitution or amide coupling reactions to build the final heterocyclic scaffold.

G cluster_workflow General Workflow for SCD1 Inhibitor Synthesis THFA This compound (Building Block) Reaction Coupling Reaction (e.g., Amidation, SₙAr) THFA->Reaction Core Core Scaffold (e.g., Pyrazole, Isoxazole) Core->Reaction Intermediate Coupled Intermediate Reaction->Intermediate Modification Further Functionalization / Cyclization Intermediate->Modification Product Final SCD1 Inhibitor Drug Candidate Modification->Product

Use of THFA in the Synthesis of SCD1 Inhibitors.
Case Study 2: Topoisomerase I Inhibitors

DNA topoisomerases are essential nuclear enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription.[14] Topoisomerase I (Top1) relieves torsional strain by creating transient single-strand breaks in the DNA backbone.[15] Inhibitors of Top1 are a cornerstone of cancer chemotherapy, as they trap the enzyme-DNA cleavage complex, leading to lethal double-strand breaks in replicating cancer cells.[16] this compound has been utilized as a key intermediate in the synthesis of novel Top1 inhibitors.

Topoisomerase I Mechanism of Action: Top1 binds to DNA and cleaves one strand, forming a covalent intermediate. This allows the DNA to rotate and unwind before the enzyme re-ligates the broken strand. Inhibitors block this re-ligation step.[15]

G cluster_pathway Topoisomerase I (Top1) Action & Inhibition DNA_S Supercoiled DNA (Torsional Strain) Top1 Topoisomerase I DNA_S->Top1 Cleavage Top1-DNA Covalent Cleavage Complex (Single-Strand Break) Top1->Cleavage Binds & Cleaves Rotation Strand Rotation Cleavage->Rotation Apoptosis Replication Fork Collision -> Double-Strand Breaks -> Apoptosis Cleavage->Apoptosis Religation Re-ligation Rotation->Religation DNA_R Relaxed DNA Religation->DNA_R Inhibitor Top1 Inhibitor (Derived from THFA) Inhibitor->Cleavage Traps Complex

Mechanism of Topoisomerase I and its Inhibition.

Experimental Protocols for Analysis

Ensuring the purity and identity of this compound is critical for its application, particularly in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for this purpose.

General Protocol: Analysis by GC-MS

This protocol outlines a general method for the qualitative and quantitative analysis of this compound. Specific parameters should be optimized based on the available instrumentation.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for amine analysis (e.g., HP-5ms, DB-5ms, or a wax column).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a known concentration (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by diluting it to fall within the calibration range. An internal standard may be added for improved quantitation.

GC-MS Parameters (Typical):

  • Injection Port Temp: 250 °C

  • Injection Mode: Splitless or Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

  • Oven Program:

    • Initial Temp: 70 °C, hold for 2 min

    • Ramp: 10-20 °C/min to 250 °C

    • Final Hold: 5 min

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Scan Range: m/z 40-300

Data Analysis:

  • Identification: Compare the retention time and the mass spectrum of the analyte peak with that of a certified reference standard.

  • Quantification: Generate a calibration curve from the standard solutions and determine the concentration of the sample based on its peak area.

G cluster_analysis Analytical Workflow (GC-MS) A Sample & Standard Preparation in Solvent B GC Injection A->B C Separation on Capillary Column B->C D MS Detection (Ionization & Mass Analysis) C->D E Data Acquisition (Chromatogram & Spectra) D->E F Identification (Retention Time & Mass Spectrum) E->F G Quantification (Calibration Curve) E->G H Final Report: Purity & Concentration F->H G->H

General Workflow for the Analysis of this compound.

Safety Information

This compound is a flammable liquid and can cause skin and eye irritation.[11] Proper personal protective equipment (PPE) and handling procedures are mandatory.

Safety AspectInformationReference(s)
GHS Pictograms Flame, Exclamation Mark[7]
Signal Word Warning[7][11]
Hazard Statements H226: Flammable liquid and vapor.[11]
H315: Causes skin irritation.[11]
H319: Causes serious eye irritation.[11]
Precautionary P210: Keep away from heat, sparks, open flames.[11]
Statements P280: Wear protective gloves/eye protection.[11]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
First Aid (Eyes) Get medical aid immediately.[10]
First Aid (Skin) Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Flammables-area. Store under inert gas as it can be air sensitive.[10][16]
Toxicity Poison by intraperitoneal route. LD50 (mouse, intraperitoneal): 200 mg/kg.[8]

Conclusion

This compound (CAS 4795-29-3) is a cornerstone intermediate chemical with significant utility, particularly in the pharmaceutical industry. Its favorable physical properties and reactive nature allow for its incorporation into a diverse range of complex molecular architectures. As demonstrated, it is a key building block for modern therapeutics targeting fundamental disease pathways, such as lipid metabolism and DNA replication. The detailed protocols for its synthesis and analysis provided herein serve as a valuable resource for researchers aiming to leverage this versatile compound in their scientific and developmental endeavors. Adherence to strict safety protocols is essential when handling this flammable and irritant chemical.

References

An In-Depth Technical Guide to the Solubility of Tetrahydrofurfurylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a versatile heterocyclic amine with a wide range of applications in the pharmaceutical, agricultural, and chemical industries. Its utility as a building block in the synthesis of more complex molecules is significantly influenced by its solubility in various organic solvents.[1] This technical guide provides a comprehensive overview of the solubility of this compound, presenting available data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility profile.

There is a notable scarcity of published quantitative data on the solubility of this compound in a broad spectrum of organic solvents. However, qualitative descriptions consistently indicate its favorable solubility in many common organic media. This guide compiles the available qualitative information and provides a robust experimental framework for researchers to determine precise quantitative solubility data tailored to their specific applications.

Data Presentation: Solubility of this compound

The following table summarizes the available qualitative and miscibility data for this compound in water and selected organic solvents. It is important to note the conflicting information regarding its solubility in water. While some sources describe it as miscible[2][3], others state it is insoluble.[1] This discrepancy highlights the importance of experimental verification.

Solvent ClassSolventQualitative Solubility / Miscibility
Water WaterMiscible / Insoluble (Conflicting Reports)[1][2][3]
Halogenated ChloroformSoluble[2][4][5][6]
Alcohols MethanolSoluble[2][4]
EthanolExpected to be Soluble/Miscible[7]
Ethers Diethyl EtherExpected to be Soluble/Miscible[7]
Aromatics BenzeneExpected to be Soluble/Miscible[7]

Note: "Expected to be Soluble/Miscible" is based on the general principle that amines are soluble in organic solvents like alcohols, ethers, and benzene.[7]

Experimental Protocols: Determining this compound Solubility

For researchers requiring precise quantitative solubility data, the following gravimetric method provides a reliable and accurate approach.

Gravimetric Method for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • High-purity this compound (THFA)

  • Analytical grade organic solvent of interest

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance (readable to ±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Syringe filters (chemically compatible with the solvent and amine, e.g., PTFE)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved THFA is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the vial to stand in the temperature-controlled bath for at least 2 hours to allow the undissolved THFA to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) gas-tight syringe.

    • Attach a syringe filter to the syringe and discard the first few drops to saturate the filter material.

    • Dispense a precise volume of the filtered saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or a small beaker).

  • Gravimetric Analysis:

    • Record the total mass of the container with the filtered solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of THFA to avoid any loss of the solute.

    • Once the solvent has been removed, place the container in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant mass is achieved.

    • Cool the container in a desiccator to room temperature before each weighing to prevent errors due to buoyancy effects of warm air.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass of the container with the dried residue.

    • The mass of the solvent can be determined by subtracting the mass of the dissolved THFA from the total mass of the solution.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or grams per 100 g of solvent ( g/100 g).

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution (Excess THFA in Solvent) equilibration Equilibration (Controlled Temperature & Agitation) prep->equilibration settling Settling of Undissolved Solute equilibration->settling sampling Withdrawal of Supernatant settling->sampling filtration Filtration (Syringe Filter) sampling->filtration weighing1 Weighing of Filtered Aliquot filtration->weighing1 evaporation Solvent Evaporation weighing1->evaporation drying Drying of Residue evaporation->drying weighing2 Final Weighing of Residue drying->weighing2 calculation Calculation of Solubility weighing2->calculation

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship start Define Research Need (e.g., Reaction Solvent, Formulation) qual_sol Qualitative Solubility Assessment ('Like Dissolves Like') start->qual_sol quant_sol Quantitative Solubility Determination (Experimental Protocol) qual_sol->quant_sol If precise concentration is needed application Application in Research/ Drug Development qual_sol->application For general solvent selection data_analysis Data Analysis & Interpretation quant_sol->data_analysis data_analysis->application

Caption: Logical relationship for solubility assessment in a research context.

References

Tetrahydrofurfurylamine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of Tetrahydrofurfurylamine (THFA). The information compiled herein is intended for professionals in research and development who utilize this compound in laboratory and manufacturing settings. Adherence to these safety protocols is critical to mitigate risks and ensure a safe working environment.

Chemical Identification and Properties

This compound is a versatile amine compound used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] It is a colorless to light yellow liquid and is classified as a flammable liquid.[2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[1][4][5]
Molecular Weight 101.15 g/mol [1][4][5]
CAS Number 4795-29-3[1][5]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 153-154 °C @ 744 mmHg[5][6]
55 °C @ 18 mmHg[7]
Density 0.98 g/mL at 25 °C[5][6][7]
Flash Point 43 °C (109.4 °F) - closed cup[5]
46 °C (114.8 °F) - closed cup[7]
Refractive Index n20/D 1.454 - 1.455[5][6][7]
Storage Temperature Room Temperature / 2-8°C (Inert atmosphere)[1][8]

Hazard Identification and Toxicology

This compound is a hazardous chemical that poses several risks. Understanding these hazards is the first step in safe handling.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

Source(s):[2][7][9][10]

Summary of Toxicological Data

For the structurally related compound Tetrahydrofuran (B95107) (THF) , the following acute toxicity data is available and may serve as a cautious reference:

RouteSpeciesValueSource(s)
Oral LD50 Rat1650 mg/kg[1]
Inhalation LC50 Rat21,000 ppm (3 hours)[11]
Dermal LD50 Rat>2000 mg/kg[1][12]

Note: This data is for Tetrahydrofuran, not this compound. Professionals should handle this compound with the appropriate caution warranted by a substance that causes skin, eye, and respiratory irritation.[2][9]

Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent exposure and accidents.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of this compound to ensure appropriate PPE selection.

  • Eye/Face Protection : Wear chemical safety goggles and a face shield.[9] Eye protection must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][10]

  • Skin Protection :

    • Wear appropriate protective gloves (e.g., Butyl or natural rubber for short-term protection) and inspect them before use.[9]

    • Use proper glove removal technique to avoid skin contact.

    • Wear a lab coat, long pants, and closed-toe shoes to minimize skin contact.[3]

  • Respiratory Protection : If working outside a fume hood, or if there is a risk of exceeding exposure limits, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3] A positive pressure self-contained breathing apparatus (SCBA) may be required in emergency situations.[2]

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Task Involving This compound task_assessment Assess Task: - Small scale transfer? - Reaction setup? - Potential for splash/aerosol? start->task_assessment eye_protection_q Potential for Splash or Aerosol? task_assessment->eye_protection_q hand_protection Required: Inspect Chemical-Resistant Gloves Before Use (e.g., Butyl, Viton) body_protection Required: - Lab Coat - Long Pants - Closed-Toe Shoes ventilation_q Is work performed in a Certified Fume Hood? task_assessment->ventilation_q goggles Required: Chemical Safety Goggles (EN166 / ANSI Z87.1) eye_protection_q->goggles  No face_shield Required: Face Shield in addition to Goggles eye_protection_q->face_shield  Yes goggles->ventilation_q face_shield->ventilation_q no_respirator Standard ventilation sufficient. No respirator required. ventilation_q->no_respirator  Yes respirator Consult EHS: Respirator (e.g., Type ABEK) may be required. Fit-testing is mandatory. ventilation_q->respirator  No end_ppe Proceed with Task no_respirator->end_ppe respirator->end_ppe

Caption: PPE Selection Workflow for this compound.

Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][10]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid inhalation of vapor or mist.[9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[9][10]

  • Ground and bond containers when transferring material to prevent static discharge.[3][9]

  • Use only non-sparking tools.[3][9]

  • Wash hands thoroughly after handling and before breaks.[9]

Storage Conditions
  • Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

  • Keep containers tightly closed and sealed until ready for use.[3][9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

  • Store in a flammables-area.[3]

  • This material is hygroscopic and air-sensitive; consider storing under an inert atmosphere.[10]

  • Incompatible Materials : Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[10]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all routes of exposure.[3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[3][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[3]

  • Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[3]

  • Inhalation : Move the victim to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration but DO NOT use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting.[3] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Spill Response Protocol

Isolate the spill or leak area immediately. For a large spill, consider an initial downwind evacuation of at least 300 meters (1000 feet).[2][11]

Experimental Protocol for Spill Cleanup:

  • Assess the Spill : Determine the size and nature of the spill. If the spill is large (>1 L), involves a fire, or you are not trained to handle it, evacuate the area and call emergency services (911) and your institution's Environmental Health & Safety (EH&S) department.

  • Ensure Safety :

    • Eliminate all ignition sources (no smoking, flares, sparks, or flames).[2][11]

    • Ensure adequate ventilation.[9]

    • Don the appropriate PPE as described in Section 3.1.

  • Containment :

    • For liquid spills, create a dike around the spill using inert absorbent material such as dry sand, earth, vermiculite, or spill pillows.[3][11]

    • Prevent the spill from entering waterways, sewers, or confined areas.[2][11]

  • Absorption and Collection :

    • Apply absorbent material, working from the outside of the spill inward.

    • Use clean, non-sparking tools to collect the absorbed material.[2][11]

  • Disposal :

    • Place the collected waste into a suitable, labeled chemical waste container.[3]

    • Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[9]

  • Decontamination :

    • Clean the spill area thoroughly with an appropriate solvent or detergent and water.

    • Dispose of all contaminated cleaning materials as hazardous waste.

Spill_Response_Workflow start Spill Detected assess Assess Spill Size & Risk start->assess large_spill > 1 Liter or Unmanageable assess->large_spill Large small_spill < 1 Liter & Manageable assess->small_spill Small evacuate Evacuate Area Alert Others large_spill->evacuate ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) small_spill->ppe call_emergency Call 911 and EH&S evacuate->call_emergency end Report Incident call_emergency->end isolate Isolate Spill & Eliminate Ignition Sources ppe->isolate contain Contain Spill with Inert Absorbent Material isolate->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Spill Area & Equipment dispose->decontaminate decontaminate->end

Caption: Emergency Response Workflow for a this compound Spill.

Fire Fighting and Disposal

Fire Fighting Measures
  • Suitable Extinguishing Media : For small fires, use dry chemical, CO₂, water spray, or alcohol-resistant foam.[2][3] For large fires, use water spray, fog, or alcohol-resistant foam.[2][3]

  • Unsuitable Extinguishing Media : Do not use a solid water stream ("water jet") as it may scatter and spread the fire.[9]

  • Specific Hazards : The substance is a flammable liquid.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[2][3] Containers may explode when heated.[2][3]

  • Protective Equipment : Firefighters should wear a positive pressure self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

Waste Disposal
  • Waste from this product is classified as hazardous.

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

  • Do not let the product enter drains.[9]

  • Contaminated packaging and empty containers may retain product residue and can be dangerous. They should be disposed of in the same manner as the product itself.[3]

Transportation Information

This compound is regulated for transport.

RegulationUN NumberProper Shipping NameHazard ClassPacking Group
DOT (US) UN2943This compound3III
IMDG UN2943This compound3III
IATA UN2943This compound3III

Source(s):[2][9]

References

An In-depth Technical Guide to the Reactivity of the Amine Group in Tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrofurfurylamine (THFA) is a versatile primary amine featuring a tetrahydrofuran (B95107) moiety. Its unique structure, combining a nucleophilic primary amine with a cyclic ether, makes it a valuable building block in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] The reactivity of the primary amine group is central to its synthetic utility, serving as a handle for N-alkylation, N-acylation, reductive amination, and other transformations to construct more complex molecules.[2][3] This guide provides a detailed exploration of the chemical reactivity of THFA's amine group, supported by experimental data, protocols, and visual workflows.

Physicochemical and Spectroscopic Properties

The reactivity of the amine in THFA is governed by its fundamental physicochemical properties. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₁NO[5]
Molecular Weight101.15 g/mol [5]
Boiling Point153-154 °C (at 744 mmHg)[5]
Density0.98 g/mL (at 25 °C)[5]
pKa9.47 ± 0.29 (Predicted)[5]
Water SolubilityMiscible[5][6]
Flash Point114 °F[5]

Table 2: Spectroscopic Data for this compound

SpectroscopyCharacteristic FeaturesReference
¹H-NMR Signals corresponding to the aminomethyl protons (CH₂-NH₂) and protons of the tetrahydrofuran ring.[7][8]
¹³C-NMR Distinct signals for the five carbon atoms, with the carbon adjacent to the nitrogen appearing in a characteristic range for aminomethyl groups.[8]
IR Spectroscopy N-H stretching vibrations typical for a primary amine (usually two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-O-C stretching from the THF ring.[9]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 101, with characteristic fragmentation patterns.[9][9]

Core Reactivity: Basicity and Nucleophilicity

All amines contain a lone pair of electrons on the nitrogen atom, which allows them to act as both bases (proton acceptors) and nucleophiles (electron pair donors to an electrophile).[4][10] The predicted pKa of THFA's conjugate acid is approximately 9.47, indicating it is a moderately strong base, similar to other aliphatic amines.[5]

The nucleophilicity of the amine group is influenced by several factors, including charge, electronegativity, steric hindrance, and the solvent system.[11][12][13]

Nucleophilicity_Factors cluster_factors Factors Influencing Nucleophilicity cluster_outcome Reactivity Outcome THFA THFA Amine Group Steric_Hindrance Steric Hindrance THFA->Steric_Hindrance THF ring proximity Electronic_Effects Electronic Effects THFA->Electronic_Effects Inductive effect of ring oxygen Solvent Solvent Effects THFA->Solvent Solvation of lone pair Reactivity Overall Nucleophilic Reactivity Steric_Hindrance->Reactivity Electronic_Effects->Reactivity Solvent->Reactivity Acylation_Workflow cluster_reagents Acylating Agents THFA This compound (THFA) Reaction Nucleophilic Acyl Substitution THFA->Reaction AcidChloride Acyl Chloride / Sulfonyl Chloride AcidChloride->Reaction CarboxylicAcid Carboxylic Acid + Coupling Agent CarboxylicAcid->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Product N-Acyl-THFA (Amide) or N-Sulfonyl-THFA (Sulfonamide) Reaction->Product Workup Aqueous Workup & Purification Product->Workup Alkylation_Workflow THFA This compound (THFA) or N-Protected THFA Reaction Nucleophilic Substitution (SN2) THFA->Reaction AlkylatingAgent Alkylating Agent (e.g., R-X, R-OMs) AlkylatingAgent->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product N-Alkyl-THFA Derivative Reaction->Product Workup Quenching, Extraction & Purification Product->Workup Reductive_Amination_Workflow cluster_reaction Reaction Steps THFA This compound (THFA) ImineFormation Imine Formation THFA->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Reduction In situ Reduction ReducingAgent->Reduction Solvent Appropriate Solvent (e.g., DCE, MeOH) Solvent->ImineFormation ImineFormation->Reduction Intermediate Product N-Substituted THFA Reduction->Product Workup Workup & Purification Product->Workup

References

Thermochemical Properties of Furfurylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of furfurylamine (B118560) and its derivatives, with a focus on experimentally determined and computationally calculated data. The information presented is intended to be a valuable resource for researchers and professionals involved in fields where understanding the energetic characteristics of these compounds is crucial.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical data for furfurylamine and 5-methylfurfurylamine. These values are essential for understanding the stability and reactivity of these compounds. The data is derived from experimental measurements at T = 298.15 K and a standard pressure of p° = 0.1 MPa.[1][2][3]

Table 1: Molar Enthalpies of Formation of Furfurylamine and 5-Methylfurfurylamine at T = 298.15 K

CompoundFormulaStateMolar Enthalpy of Formation (ΔfHm°) (kJ·mol-1)
FurfurylamineC5H7NOLiquid (l)-(92.6 ± 1.1)[1][2]
Gas (g)-(43.5 ± 1.4)[1][2][3]
5-MethylfurfurylamineC6H9NOLiquid (l)-(134.5 ± 1.5)[1][2]
Gas (g)-(81.2 ± 1.7)[1][2][3]

Table 2: Molar Enthalpies of Vaporization and Combustion of Furfurylamine and 5-Methylfurfurylamine at T = 298.15 K

CompoundMolar Enthalpy of Vaporization (ΔlgHm°) (kJ·mol-1)Molar Energy of Combustion (Δcu°) (kJ·mol-1)Molar Enthalpy of Combustion (ΔcHm°) (kJ·mol-1)
Furfurylamine49.1 ± 0.8[1]-2953.5 ± 1.0-2955.4 ± 1.0
5-Methylfurfurylamine53.3 ± 0.9[1]-3597.1 ± 1.4-3599.6 ± 1.4

Experimental Protocols

The experimental determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the methodologies employed.

Static Bomb Combustion Calorimetry

This technique is used to determine the standard molar energies of combustion.

Methodology:

  • A known mass of the substance is placed in a crucible within a high-pressure vessel (the "bomb").

  • The bomb is filled with pure oxygen to a high pressure (e.g., 3.04 MPa).

  • A small amount of water is added to the bomb to ensure that the final combustion products are in their standard states.

  • The bomb is then submerged in a known mass of water in a calorimeter.

  • The substance is ignited by passing an electric current through a fuse wire.

  • The temperature change of the water in the calorimeter is meticulously measured to determine the heat released during the combustion reaction.

  • The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.[1][3]

The standard molar enthalpy of formation of the liquid compounds was derived from their standard molar energies of combustion.[1][2][3]

High-Temperature Calvet Microcalorimetry

This method is employed to measure the standard molar enthalpies of vaporization.

Methodology:

  • A small amount of the sample is placed in a sample cell within the Calvet microcalorimeter.

  • The sample is heated at a constant temperature (T = 298.15 K) under a vacuum.[1][3][4]

  • The heat absorbed by the sample during vaporization is measured by the calorimeter's heat flow sensors.

  • The enthalpy of vaporization is determined by integrating the heat flow over the time of the vaporization experiment.[1][3][4]

Visualizations

Experimental Workflow for Gas-Phase Enthalpy of Formation

The following diagram illustrates the experimental workflow for determining the gas-phase enthalpy of formation from experimental data.

G cluster_0 Experimental Determination cluster_1 Derived Properties cluster_2 Calculation A Liquid Sample (Furfurylamine Derivative) B Static Bomb Combustion Calorimetry A->B C High-Temperature Calvet Microcalorimetry A->C D Standard Molar Energy of Combustion (ΔcU°) B->D E Standard Molar Enthalpy of Vaporization (ΔlgH_m°) C->E F Standard Molar Enthalpy of Formation (liquid) (ΔfH_m°(l)) D->F G Standard Molar Enthalpy of Formation (gas) (ΔfH_m°(g)) E->G F->G

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Relationship of Thermochemical Properties

This diagram shows the relationship between the different thermochemical properties determined for furfurylamine derivatives.

G A Elements in their standard states B Furfurylamine Derivative (l) A->B  ΔfH_m°(l) C Furfurylamine Derivative (g) A->C  ΔfH_m°(g) B->C ΔlgH_m° D Combustion Products (CO2, H2O, N2) B->D  ΔcH_m°(l)

Caption: Relationship between key thermochemical properties.

Computational Analysis

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules. For furfurylamine and 5-methylfurfurylamine, theoretical calculations were performed using the G3 level of theory to estimate their gas-phase enthalpies of formation.[1][3] The results from these calculations were found to be in good agreement with the experimentally determined values, thereby validating both the experimental and theoretical approaches.[1][3][4] This combined approach of experimental measurement and computational modeling provides a robust and comprehensive understanding of the thermochemical landscape of these important heterocyclic compounds.

References

A Technical Guide to (S)-(+)- and (R)-(-)-Tetrahydrofurfurylamine Enantiomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tetrahydrofurfurylamine is a versatile heterocyclic primary amine that serves as a valuable building block in organic synthesis. Its structure contains a chiral center at the C2 position of the tetrahydrofuran (B95107) ring, leading to the existence of two enantiomers: (S)-(+)-Tetrahydrofurfurylamine and (R)-(-)-Tetrahydrofurfurylamine. In the pharmaceutical industry, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles. Consequently, the ability to synthesize, separate, and analyze enantiomerically pure forms of chiral intermediates like this compound is critical for the development of safe and effective drugs.[1][2] This technical guide provides an in-depth overview of the properties, synthesis, resolution, and applications of (S)-(+)- and (R)-(-)-Tetrahydrofurfurylamine for professionals in research and drug development.

Chemical and Physical Properties

The distinct three-dimensional arrangement of atoms in (S)-(+)- and (R)-(-)-Tetrahydrofurfurylamine results in identical physical properties such as boiling point, density, and refractive index. However, their interaction with plane-polarized light—their optical activity—is equal in magnitude but opposite in direction. This defining characteristic, along with other key properties, is summarized in the table below.

Property(S)-(+)-Tetrahydrofurfurylamine(R)-(-)-TetrahydrofurfurylamineRacemic this compound
Synonyms (S)-2-(Aminomethyl)tetrahydrofuran, [(2S)-oxolan-2-yl]methanamine(R)-2-(Aminomethyl)tetrahydrofuran, [(2R)-oxolan-2-yl]methanamine2-(Aminomethyl)tetrahydrofuran
CAS Number 7175-81-77202-43-9[3]4795-29-3
Molecular Formula C₅H₁₁NO[]C₅H₁₁NO[3]C₅H₁₁NO
Molecular Weight 101.15 g/mol []101.15 g/mol [3]101.15 g/mol
Appearance Clear colorless to pale yellow liquid[]Colorless to pale yellow liquid[5]Clear yellow liquid[6]
Boiling Point 55 °C at 18 mmHg55 °C at 18 mmHg153-154 °C at 744 mmHg
Density 0.98 g/mL at 25 °C0.98 g/mL at 25 °C0.98 g/mL at 25 °C
Refractive Index (n20/D) 1.4551.4551.454 - 1.460[6]
Specific Rotation [α]20/D +12° (c = 2 in chloroform)-12° (c = 2 in chloroform)Not applicable

Synthesis and Enantiomeric Resolution

The industrial production of this compound typically yields a racemic mixture. This is often achieved through the reductive amination of furfuryl alcohol, where the furan (B31954) ring is hydrogenated concurrently with the amination of the alcohol group.

Synthesis Furfuryl_Alcohol Furfuryl Alcohol Racemic_THFA Racemic This compound Furfuryl_Alcohol->Racemic_THFA Reductive Amination (e.g., Raney® Ni, NH₃, H₂)

Figure 1: General synthesis of racemic this compound.

For applications requiring enantiopure forms, a resolution of this racemic mixture is necessary. A common and effective method is fractional crystallization using a chiral resolving agent, such as L-(+)-tartaric acid.[7] This process relies on the formation of diastereomeric salts with different solubilities, allowing one to be selectively crystallized.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

The following protocol outlines a general procedure for the resolution of racemic this compound using L-(+)-tartaric acid.

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound (1.0 equivalent) in a suitable solvent, such as methanol (B129727) or ethanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in the same solvent, using minimal heat if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction will occur, leading to the formation of a mixture of two diastereomeric salts: ((S)-amine)-L-tartrate and ((R)-amine)-L-tartrate.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization. Seeding with a previously obtained crystal of the desired diastereomeric salt can facilitate this process.

    • The salt of one diastereomer (e.g., the (R)-amine salt) will be less soluble and precipitate out of the solution.[7] The optical purity of the crystallized product can be enhanced by recrystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt crystals in water.

    • Add a strong base, such as a 2M sodium hydroxide (B78521) (NaOH) solution, dropwise with stirring until the solution becomes strongly basic (pH > 10). This neutralizes the tartaric acid and liberates the free enantiomerically enriched amine.

    • Transfer the aqueous solution to a separatory funnel and extract the free amine using an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine enantiomer (e.g., (R)-(-)-Tetrahydrofurfurylamine).

  • Isolation of the Other Enantiomer:

    • The (S)-(+)-enantiomer can be recovered from the mother liquor from the initial crystallization step by following the same base-liberation and extraction procedure.

Resolution_Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Free Amine Racemate Racemic (R/S)-Amine Mix Racemate->Mix Tartaric_Acid L-(+)-Tartaric Acid Tartaric_Acid->Mix Diastereomers Mixture of Diastereomeric Salts ((R)-Amine-L-Tartrate + (S)-Amine-L-Tartrate) Mix->Diastereomers Crystallization Cooling & Crystallization Diastereomers->Crystallization Filtration Filtration Crystallization->Filtration Crystals Less Soluble Crystals ((R)-Amine-L-Tartrate) Filtration->Crystals Solid Mother_Liquor Mother Liquor (Contains (S)-Amine-L-Tartrate) Filtration->Mother_Liquor Liquid Base_Addition_R Add Base (e.g., NaOH) Crystals->Base_Addition_R Base_Addition_S Add Base (e.g., NaOH) Mother_Liquor->Base_Addition_S Extraction_R Organic Extraction Base_Addition_R->Extraction_R R_Amine Pure (R)-(-)-Amine Extraction_R->R_Amine Extraction_S Organic Extraction Base_Addition_S->Extraction_S S_Amine Pure (S)-(+)-Amine Extraction_S->S_Amine

Figure 2: Workflow for chiral resolution by fractional crystallization.

Chiral Analysis

Determining the enantiomeric purity (or enantiomeric excess, e.e.) of the resolved amines is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable technique for this analysis.[8]

The principle of chiral HPLC involves the differential interaction of the two enantiomers with the chiral stationary phase. The CSP creates a chiral environment within the column, leading to the formation of transient, non-covalent diastereomeric complexes with the enantiomers. One enantiomer will have a stronger interaction with the CSP, causing it to be retained longer in the column, while the other enantiomer will elute more quickly. This difference in retention time allows for their separation and quantification.

Chiral_HPLC cluster_column Chiral HPLC Column cluster_output CSP Chiral Stationary Phase (CSP) Detector Detector Injector Injector (Racemic Mixture) R_Enantiomer (R)-Enantiomer S_Enantiomer (S)-Enantiomer R_Enantiomer->CSP Weaker Interaction S_Enantiomer->CSP Stronger Interaction Chromatogram Chromatogram Detector->Chromatogram

Figure 3: Principle of chiral separation by HPLC.

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: Choose a suitable Chiral Stationary Phase. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are highly effective for resolving a wide range of chiral amines.[8]

  • Mobile Phase Preparation: A typical mobile phase for chiral amine separation consists of a non-polar solvent system (e.g., hexane/isopropanol) or a polar organic mode (e.g., acetonitrile/methanol).

  • Mobile Phase Additives: To improve peak shape and resolution, it is crucial to add a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA), typically at a concentration of 0.1%. These additives compete with the amine analyte for highly acidic silanol (B1196071) sites on the silica (B1680970) support, preventing peak tailing.

  • Sample Preparation: Dissolve a small amount of the amine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~210 nm).

    • Temperature: Column temperature is usually maintained at ambient or slightly elevated temperatures (e.g., 25-40 °C) to ensure reproducibility.

  • Data Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

Applications in Research and Drug Development

Both (S)-(+)- and (R)-(-)-Tetrahydrofurfurylamine are valuable chiral building blocks in the synthesis of complex, enantiomerically pure molecules.[5][9] They are used as intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers.[6]

A prominent example of the importance of this type of chiral amine is in the synthesis of the antiepileptic drug Levetiracetam (B1674943) (Keppra®) . Levetiracetam is the pure (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide.[10]

  • (S)-Enantiomer (Levetiracetam): This is the pharmacologically active form of the drug. Its primary mechanism of action is believed to involve binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[11]

  • (R)-Enantiomer (ucb L060): The (R)-enantiomer is significantly less active, displaying about 1000 times less affinity for the SV2A binding site compared to the (S)-enantiomer.[12]

The high stereoselectivity of Levetiracetam's biological target underscores the critical need for enantiopure synthesis.[12] While multiple synthetic routes to Levetiracetam exist, many rely on chiral precursors to establish the correct stereochemistry at the α-ethyl position.[13][14] Chiral amines, structurally related to the this compound enantiomers, are key intermediates in these asymmetric syntheses. For instance, the synthesis often proceeds through the key intermediate (S)-2-aminobutyramide. The use of enantiopure starting materials like (S)-(+)- or (R)-(-)-tetrahydrofurfurylamine in analogous synthetic strategies ensures that the final active pharmaceutical ingredient (API) is free from the less active and potentially undesirable enantiomer.

Drug_Chirality S_Amine (S)-Chiral Amine Building Block S_Drug (S)-Levetiracetam (Active Drug) S_Amine->S_Drug Asymmetric Synthesis R_Amine (R)-Chiral Amine Building Block R_Drug (R)-Enantiomer (Inactive) R_Amine->R_Drug Asymmetric Synthesis Target Synaptic Vesicle Protein 2A (SV2A) S_Drug->Target High Affinity Binding (Therapeutic Effect) R_Drug->Target Low Affinity Binding (>1000x Weaker)

Figure 4: Role of chirality in the activity of Levetiracetam.

Conclusion

(S)-(+)-Tetrahydrofurfurylamine and (R)-(-)-Tetrahydrofurfurylamine are not merely chemical curiosities but essential tools for the modern pharmaceutical and chemical industries. Their value lies in their chirality, which allows for the stereocontrolled synthesis of complex molecules. A thorough understanding of their properties, the methods for their separation, and the techniques for their analysis is indispensable for researchers and developers aiming to create enantiomerically pure, next-generation therapeutics. The case of Levetiracetam vividly illustrates the principle that in drug development, stereochemistry is not a minor detail but a fundamental determinant of biological activity.

References

Tetrahydrofurfurylamine: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetrahydrofurfurylamine (THFA) is a valuable and versatile chemical intermediate, characterized by a tetrahydrofuran (B95107) ring substituted with an aminomethyl group. This unique structure imparts a combination of properties that make it a crucial building block in a wide array of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of high-performance polymers. This technical guide provides a comprehensive overview of THFA, including its physicochemical properties, synthesis methodologies, key reactions, and its significant role in the landscape of drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₁NO[1][2]
Molecular Weight 101.15 g/mol [1][2]
Appearance Colorless to light yellow liquid[2]
Density 0.98 g/mL at 25 °C[3]
Boiling Point 153-154 °C at 744 mmHg[3]
Flash Point 43 °C (closed cup)[3]
Refractive Index n20/D 1.454[3]
Solubility Miscible with water, soluble in ethanol (B145695) and ether.

Synthesis of this compound

The industrial production of this compound predominantly relies on the catalytic hydrogenation of furan-based starting materials, which are themselves often derived from renewable biomass sources. The two primary routes involve the hydrogenation of furfurylamine (B118560) and the reductive amination of furfuryl alcohol.

Synthesis via Hydrogenation of Furfurylamine

A common and efficient method for the synthesis of THFA is the catalytic hydrogenation of furfurylamine. This process typically employs a nickel-based catalyst in an aqueous medium.

Experimental Protocol: Hydrogenation of Furfurylamine

This protocol is based on the procedure described in U.S. Patent 2,739,159.

Materials:

  • Furfurylamine

  • Water (distilled or deionized)

  • Nickel catalyst (e.g., Raney Nickel)

  • Hydrogen gas

  • Adkins type hydrogenation apparatus or equivalent high-pressure reactor

Procedure:

  • Charge a high-pressure hydrogenation apparatus with a solution of furfurylamine in water. A typical concentration ranges from 28% to 80% furfurylamine by weight.

  • Add the nickel catalyst to the reactor. A typical catalyst loading is approximately 7.5% by weight relative to the furfurylamine.

  • Seal the reactor and purge with nitrogen gas to remove any air.

  • Introduce hydrogen gas into the reactor and pressurize to the desired level, typically between 500 and 2000 psi.

  • Begin agitation and heat the reactor to the target temperature, generally maintained between 50 and 100 °C. A temperature of 60 °C has been shown to be effective.

  • Monitor the hydrogen uptake. The reaction is considered complete when hydrogen absorption ceases. The reaction time can vary but is typically in the range of 4-5 hours under these conditions.

  • Once the reaction is complete, stop the agitation and cool the reactor to room temperature.

  • Carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled for subsequent batches.

  • Purify the resulting this compound by distillation. Unreacted furfurylamine can be removed as an azeotrope with water, followed by the removal of the remaining water to yield the final product.

A reported conversion of 97% and a yield of 100% have been achieved using this method.

Synthesis via Reductive Amination of Furfuryl Alcohol

An alternative and widely used route is the reductive amination of furfuryl alcohol. This "one-pot" synthesis involves the reaction of furfuryl alcohol with ammonia (B1221849) in the presence of a hydrogenation catalyst.

Experimental Protocol: Reductive Amination of Furfuryl Alcohol

This protocol is based on the findings from a study on the switchable synthesis of furfurylamine and this compound.

Materials:

  • Furfuryl alcohol

  • Ammonia (liquid or as a solution)

  • Raney® Nickel catalyst

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, combine furfuryl alcohol and the Raney® Nickel catalyst.

  • Introduce ammonia into the reactor.

  • Pressurize the autoclave with hydrogen gas. A pressure of 1.0 MPa has been shown to be effective for the synthesis of THFA.

  • Heat the reaction mixture to 180 °C with stirring.

  • Maintain these conditions for the duration of the reaction, which can be optimized for complete conversion.

  • After the reaction is complete, cool the reactor, vent the excess pressure, and filter to remove the catalyst.

  • The product, this compound, can then be purified by distillation.

Under optimized conditions, a yield of 94.0% of this compound can be achieved.[4][5]

Key Reactions and Applications in Drug Discovery

The primary amine and the tetrahydrofuran ring of THFA provide two reactive sites, making it a versatile building block for the synthesis of more complex molecules. Its ability to act as a nucleophile is central to its utility in organic synthesis.[6]

Role as a Versatile Chemical Intermediate

This compound serves as a key starting material in the synthesis of a variety of compounds, including:

  • Pharmaceuticals: It is an intermediate in the synthesis of diuretics, antihypertensives, and antiseptic agents.[5]

  • Agrochemicals: THFA is used in the formulation of pesticides and herbicides.[6]

  • Polymers: It is employed in the production of specialty polymers, coatings, and adhesives.[6]

Application in Drug Development

The tetrahydrofuran moiety is a common scaffold in many biologically active compounds and approved drugs. The incorporation of the THFA structure into a molecule can influence its pharmacological properties, including binding affinity to biological targets and pharmacokinetic parameters.

Synthesis of Muscarine Analogs:

This compound derivatives are being explored as analogs of muscarine, a natural product that acts on muscarinic acetylcholine (B1216132) receptors.[7] These receptors are involved in a wide range of physiological functions, and their modulation is a target for drugs treating various conditions. The synthesis of these analogs often involves the reaction of a suitably functionalized tetrahydrofuran derivative with an amine, highlighting the utility of THFA as a source of the aminomethyl-tetrahydrofuran scaffold.[7]

Benzomorphan Analgesics:

Derivatives of THFA have been incorporated into the structure of benzomorphan-based analgesics.[8] These compounds are potent pain relievers that act on opioid receptors. The N-tetrahydrofurfuryl group has been shown to be a critical determinant of the analgesic potency of these compounds, with the (R)-configuration being a major prerequisite for high activity.[8]

Visualizing Chemical Processes and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis_of_THFA Furfural Furfural Furfurylamine Furfurylamine Furfural->Furfurylamine Reductive Amination (NH3, H2, Catalyst) THFA This compound Furfurylamine->THFA Hydrogenation (H2, Catalyst)

Synthesis of this compound from Furfural.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Reactor with Furfurylamine and Water B Add Nickel Catalyst A->B C Pressurize with H2 (500-2000 psi) B->C D Heat to 50-100 °C with Agitation C->D E Monitor H2 Uptake D->E F Cool and Vent Reactor E->F Reaction Complete G Filter to Remove Catalyst F->G H Distill to Purify THFA G->H

Experimental Workflow for THFA Synthesis.

Muscarinic_Signaling cluster_receptor Cell Membrane cluster_effector Intracellular Signaling Muscarine_Analog Muscarine Analog (THFA Derivative) mAChR Muscarinic Acetylcholine Receptor (GPCR) Muscarine_Analog->mAChR Binds to G_Protein G-Protein mAChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Muscarinic Acetylcholine Receptor Signaling Pathway.

Conclusion

This compound stands out as a highly adaptable and economically significant chemical intermediate. Its straightforward synthesis from renewable resources, coupled with its versatile reactivity, ensures its continued importance in both industrial and research settings. For professionals in drug discovery and development, THFA offers a valuable scaffold for the creation of novel therapeutic agents targeting a range of biological pathways. A thorough understanding of its properties and synthesis is essential for harnessing its full potential in the advancement of chemical and pharmaceutical sciences.

References

Methodological & Application

Tetrahydrofurfurylamine: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a versatile and valuable building block in medicinal chemistry and pharmaceutical synthesis. Its unique structural features, including a saturated furan (B31954) ring and a primary amine, provide a scaffold for the development of a diverse range of therapeutic agents. The tetrahydrofuran (B95107) moiety can influence physicochemical properties such as solubility and lipophilicity, while the primary amine serves as a key reactive handle for introducing various pharmacophores through reactions like N-alkylation and N-arylation. This document provides detailed application notes and experimental protocols for the use of THFA in the synthesis of notable pharmaceutical compounds.

Applications in Pharmaceutical Synthesis

This compound and its derivatives are integral to the synthesis of several classes of drugs, including antihypertensives and central nervous system (CNS) agents.

Antihypertensive Agents: Quinazoline-based α1-Adrenergic Receptor Antagonists

THFA is a key precursor in the synthesis of several quinazoline-based drugs that act as selective antagonists of α1-adrenergic receptors. These drugs are widely used for the treatment of hypertension and benign prostatic hyperplasia (BPH).

  • Alfuzosin (B1207546): Used to treat BPH, alfuzosin relaxes the muscles in the prostate and bladder neck, improving urinary flow.[1][2] The synthesis of alfuzosin involves the coupling of a this compound-derived intermediate with a quinazoline (B50416) core.

  • Prazosin (B1663645): While some synthetic routes for the antihypertensive drug prazosin utilize a furan-2-ylcarbonyl moiety, the structural similarity highlights the utility of furan and tetrahydrofuran rings in this class of compounds.[3][4] Prazosin is a selective α1-adrenergic receptor antagonist.[5][6][7]

Signaling Pathway of α1-Adrenergic Receptor Antagonists

The therapeutic effect of drugs like alfuzosin and prazosin stems from their ability to block the signaling cascade initiated by the binding of norepinephrine (B1679862) to α1-adrenergic receptors on smooth muscle cells. This blockade leads to muscle relaxation.

alpha1_antagonism cluster_receptor Cell Membrane alpha1_receptor α1-Adrenergic Receptor Gq_protein Gq Protein Activation alpha1_receptor->Gq_protein Relaxation Smooth Muscle Relaxation Norepinephrine Norepinephrine Norepinephrine->alpha1_receptor Binds Antagonist Alfuzosin / Prazosin Antagonist->alpha1_receptor Blocks PLC Phospholipase C Activation Gq_protein->PLC PIP2_to_IP3_DAG PIP2 → IP3 + DAG PLC->PIP2_to_IP3_DAG IP3_receptor IP3 Receptor (ER) PIP2_to_IP3_DAG->IP3_receptor IP3 binds Ca_release Ca²⁺ Release from ER IP3_receptor->Ca_release Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction

α1-Adrenergic Receptor Antagonism Pathway
Central Nervous System (CNS) Agents: Melatonin (B1676174) Receptor Agonists

The tetrahydrofuran ring is a core structural element in the sedative-hypnotic drug Ramelteon. While not directly synthesized from THFA in all reported routes, the synthesis of Ramelteon involves the construction of a tetrahydroindeno[5,4-b]furan core, demonstrating the importance of this heterocyclic system in CNS-acting drugs.[1][8][9][10][11] Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of pharmaceuticals and intermediates involving this compound and related structures.

Table 1: Synthesis of Alfuzosin and Intermediates

StepReactantsSolventCatalyst/ReagentConditionsYieldPurityReference
Synthesis of tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide from Tetrahydro-2-furoic acidTetrahydro-2-furoic acid, Methanol (B129727), N-methyl-1,3-propanediamineMethanolSulfuric acid25-35°C, 4h; then 40-45°C, 36h95%>99%[12]
Synthesis of Alfuzosin base4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945), tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamideIsoamyl alcohol-Reflux, 110-120°C, 12h72.9%99.99%[12]
Synthesis of Alfuzosin base (alternative)N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine, Tetrahydrofuran-2-carboxylic acidMethylene dichlorideN,N'-dicyclohexylcarbodiimide0-5°C, 1h75%99.97%[13]
Synthesis of Alfuzosin hydrochlorideAlfuzosin baseMethanol/Ethyl acetate (B1210297)Methanolic HCl60-65°C95.0%-[12]

Table 2: Synthesis of Prazosin Intermediate

StepReactantsSolventReagentConditionsYieldReference
Synthesis of 2-[4-(2-furoyl)-piperazin-1-yl]-4-chloro-6,7-dimethoxyquinazoline4-furoyl-2-(1-piperazinyl)-6,7-dimethoxyquinazolin-4-one, POCl₃Isopropyl alcoholPhosphorus oxychlorideReflux, 8-9h78%[5]
Synthesis of Prazosin2-[4-(2-furoyl)-piperazin-1-yl]-4-chloro-6,7-dimethoxyquinazoline, NH₃TetrahydrofuranAmmonia gas0-5°C, 2-3h70%[6]

Table 3: Synthesis of Ramelteon Intermediate

StepReactantsSolventCatalyst/ReagentConditionsYieldReference
Asymmetric synthesis of Ramelteon (overall)3-hydroxyacetophenoneVariousIr, Rh, Cu, and Ni catalysis6 steps17%[10]
Reduction of nitrile to amine and acylation to form Ramelteon(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrileTHFRaney nickel, Propionic anhydride80°C, H₂ (0.4 MPa), overnight81%[2]

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide (Alfuzosin Intermediate)

This protocol describes the synthesis of a key intermediate for Alfuzosin, starting from tetrahydro-2-furoic acid.[12]

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Methanol

  • Concentrated Sulfuric acid

  • N-methyl-1,3-propanediamine

  • Isopropyl alcohol

Procedure:

  • To a solution of tetrahydrofuran-2-carboxylic acid (35.0 kg, 1.0 mol equiv.) in methanol (350 L), add concentrated sulfuric acid (1.68 L, 0.1 mol equiv.).

  • Stir the resulting solution at 25-35°C for 4 hours.

  • Add N-methyl-1,3-propanediamine (29.47 kg) to the mixture.

  • Stir the reaction mixture for a further 36 hours at 40-45°C.

  • Concentrate the reaction mixture by distilling off methanol at atmospheric pressure.

  • Add isopropyl alcohol (175 L) and stir for 45 minutes.

  • Further workup and purification will yield tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide.

Workflow Diagram:

protocol_1 start Start esterification Esterification: Tetrahydro-2-furoic acid + Methanol + H₂SO₄ (25-35°C, 4h) start->esterification amidation Amidation: + N-methyl-1,3-propanediamine (40-45°C, 36h) esterification->amidation concentration Concentration: Distill off Methanol amidation->concentration workup Workup: + Isopropyl alcohol concentration->workup product Product: Tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide workup->product

Synthesis of Alfuzosin Intermediate
Protocol 2: Synthesis of Alfuzosin from Quinazoline Intermediate

This protocol details the final step in the synthesis of Alfuzosin base.[12]

Materials:

  • 4-amino-2-chloro-6,7-dimethoxyquinazoline

  • Tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide

  • Isoamyl alcohol

  • Acetone (B3395972)

  • Ethyl acetate

Procedure:

  • Create a suspension of 4-amino-2-chloro-6,7-dimethoxyquinazoline (17.5 kg, 1.0 mol equiv.) and tetrahydro-N-(3-(methylamino)propyl)furan-2-carboxamide (19.93 kg, 1.3 mol equiv.) in isoamyl alcohol (53 L).

  • Heat the suspension to reflux and stir for 12 hours at 110-120°C.

  • Concentrate the reaction mixture by distilling off the isoamyl alcohol under reduced pressure at 100-110°C.

  • Cool the reaction mixture to 50-55°C and add acetone (10 L).

  • Distill off the solvent completely under reduced pressure at 50-55°C.

  • The crude product is then purified by recrystallization from ethyl acetate to yield Alfuzosin free base.

Workflow Diagram:

protocol_2 start Start coupling Coupling Reaction: Quinazoline derivative + THFA derivative in Isoamyl alcohol (Reflux, 110-120°C, 12h) start->coupling concentration1 Concentration 1: Distill off Isoamyl alcohol (100-110°C, reduced pressure) coupling->concentration1 solvent_swap Solvent Swap: Cool to 50-55°C + Acetone concentration1->solvent_swap concentration2 Concentration 2: Distill off solvent (50-55°C, reduced pressure) solvent_swap->concentration2 purification Purification: Recrystallize from Ethyl acetate concentration2->purification product Product: Alfuzosin Base purification->product

Synthesis of Alfuzosin Base
Protocol 3: General N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of THFA using an alkyl halide.

Materials:

  • This compound (THFA)

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the amine.

  • Add potassium carbonate (1.5 eq.).

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Slowly add the alkyl halide (1.1 eq.) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-alkylated product.

  • Purify the crude product by column chromatography if necessary.

Conclusion

This compound is a cornerstone building block in the synthesis of a variety of pharmaceuticals. Its utility is demonstrated in the preparation of complex molecules targeting a range of therapeutic areas. The protocols and data presented herein provide a valuable resource for researchers engaged in drug discovery and development, highlighting the synthetic versatility and pharmaceutical relevance of this important heterocyclic amine. Further exploration of THFA in the design and synthesis of novel therapeutic agents is a promising avenue for future research.

References

Application Notes and Protocols: Tetrahydrofurfurylamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a versatile, bio-based primary amine that serves as a key building block in the synthesis of a variety of agrochemicals. Its unique heterocyclic structure, derived from the hydrogenation of furfurylamine, imparts desirable physicochemical properties to the resulting active ingredients. This document provides detailed application notes on the use of THFA in the synthesis of herbicides, specifically focusing on phenylurea derivatives. It includes a comprehensive experimental protocol for the synthesis of a representative compound, N-phenyl-N'-(tetrahydrofuran-2-ylmethyl)urea, and discusses the mode of action of this class of herbicides.

Application: Synthesis of Phenylurea Herbicides

Phenylurea herbicides are a significant class of agrochemicals that primarily act by inhibiting photosynthesis in target weed species. The synthesis of these compounds typically involves the reaction of an isocyanate with an amine. This compound can be effectively utilized as the amine component in this reaction to generate novel herbicidal compounds.

General Reaction Scheme:

The reaction of an aryl isocyanate with this compound yields the corresponding N-aryl-N'-(tetrahydrofuran-2-ylmethyl)urea.

Caption: General synthesis of N-Aryl-N'-(tetrahydrofuran-2-ylmethyl)urea.

Experimental Protocol: Synthesis of N-phenyl-N'-(tetrahydrofuran-2-ylmethyl)urea

This protocol details the synthesis of a model phenylurea herbicide using this compound and phenyl isocyanate.

Materials:

  • This compound (THFA)

  • Phenyl isocyanate

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (optional, as a catalyst)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Isocyanate: Slowly add phenyl isocyanate (1.0 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-phenyl-N'-(tetrahydrofuran-2-ylmethyl)urea.

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-phenyl-N'-(tetrahydrofuran-2-ylmethyl)urea.

ParameterValue
Reactant 1 This compound
Reactant 2 Phenyl isocyanate
Solvent Dichloromethane
Reaction Temperature 0°C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%

Mode of Action: Inhibition of Photosynthesis

Phenylurea herbicides, including those derived from this compound, act as potent inhibitors of photosynthesis.[1][2][3][4] Specifically, they disrupt the electron transport chain in Photosystem II (PSII).

Signaling Pathway:

G cluster_0 Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) O2 O₂ PSII->O2 H_plus H⁺ PSII->H_plus Electron Pheo Pheophytin QA Plastoquinone (B1678516) QA Pheo->QA e⁻ QB Plastoquinone QB QA->QB e⁻ Light Light Energy Light->PSII H2O H₂O H2O->PSII Oxidation Electron->Pheo e⁻ Herbicide N-phenyl-N'-(tetrahydrofuran-2-ylmethyl)urea Herbicide->QB Binds to D1 protein, blocking electron transfer

Caption: Inhibition of Photosystem II by Phenylurea Herbicides.

The herbicide molecule binds to the D1 protein within the PSII complex, specifically at the binding site of plastoquinone QB.[1][2] This binding event physically blocks the transfer of electrons from QA to QB, thereby interrupting the photosynthetic electron transport chain.[1][2][3][4] The blockage of electron flow leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and ultimately cell death in susceptible plants.[1][2][3][4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of agrochemicals. Its application in the development of phenylurea herbicides offers a route to novel and effective weed control agents. The straightforward synthesis and well-understood mode of action of these compounds make them an attractive area for further research and development in the agrochemical industry. The protocols and information provided herein serve as a foundational guide for scientists and researchers in this field.

References

Application of Tetrahydrofurfurylamine in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a versatile, bio-based primary amine that is finding increasing application in polymer chemistry. Its unique cyclic ether structure, combined with the reactivity of the primary amine group, makes it a valuable building block for the synthesis of a variety of polymers. This document provides detailed application notes and experimental protocols for the use of THFA in the synthesis of polyamides, polyimides, and as a curing agent for epoxy resins.

Application as a Monomer in Polyamide Synthesis

This compound can be used as a diamine monomer in condensation polymerization with dicarboxylic acids or their derivatives to produce polyamides. The incorporation of the tetrahydrofuran (B95107) ring into the polymer backbone can impart unique properties such as improved flexibility, solubility, and adhesion.

Experimental Protocol: Synthesis of a Polyamide from THFA and Adipoyl Chloride via Interfacial Polymerization

This protocol describes the synthesis of a polyamide from this compound and adipoyl chloride using an interfacial polymerization technique.

Materials:

  • This compound (THFA)

  • Adipoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane (or another suitable organic solvent)

  • Distilled water

  • Beakers

  • Stirring rod

  • Pipettes

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Prepare the Aqueous Phase: In a beaker, prepare an aqueous solution of this compound. For example, dissolve a specific molar amount of THFA and an equimolar amount of sodium hydroxide (to neutralize the HCl byproduct) in distilled water.

  • Prepare the Organic Phase: In a separate beaker, prepare a solution of adipoyl chloride in an organic solvent that is immiscible with water, such as hexane. The molar amount of adipoyl chloride should be equivalent to the THFA.

  • Interfacial Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase, minimizing mixing of the two layers. A polymer film will form at the interface of the two liquids.

  • Polymer Extraction: Using a stirring rod or tweezers, gently grasp the polyamide film at the interface and continuously pull it out of the beaker. The polymer will form a "rope" as it is extracted.

  • Washing: Wash the collected polyamide thoroughly with distilled water to remove any unreacted monomers, sodium chloride, and sodium hydroxide. A final wash with a solvent like ethanol (B145695) can help in removing residual organic impurities.

  • Drying: Dry the polyamide in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization: The resulting polyamide can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, and differential scanning calorimetry (DSC) to determine its thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).

Workflow for Polyamide Synthesis

cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_reaction Interfacial Polymerization cluster_processing Post-Synthesis Processing THFA This compound (THFA) Interface Formation of Polyamide Film at Interface THFA->Interface NaOH Sodium Hydroxide (NaOH) NaOH->Interface Water Distilled Water Water->Interface AdipoylCl Adipoyl Chloride AdipoylCl->Interface Hexane Hexane Hexane->Interface Extraction Extraction of Polyamide Rope Interface->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Polyamide Final Polyamide Drying->Polyamide

Caption: Workflow for Polyamide Synthesis via Interfacial Polymerization.

Quantitative Data: Polyamide Properties

The following table summarizes typical thermal properties of polyamides. Note that specific values for a THFA-based polyamide would depend on the co-monomer and polymerization conditions. The data presented here for furan-based polyamides provides an indication of the properties that can be expected.

PolymerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA, N2) (°C)Tensile Strength (MPa)Reference
Furan-based Polyamide (amorphous)241–359480–49273.4–83.4[1]
Aromatic Polyamide (amorphous)210–261497–597 (in air)-[2]
Aliphatic-Aromatic Polyamide249–309486–51764–86[1]

Note: The data presented is a range from various studies and not a direct comparison from a single study.

Application as a Monomer in Polyimide Synthesis

This compound can serve as a flexible diamine monomer for the synthesis of polyimides. The incorporation of the non-planar and flexible THFA moiety can disrupt chain packing, leading to polyimides with enhanced solubility and processability, often without significantly compromising their thermal stability.

Experimental Protocol: Two-Step Synthesis of a Polyimide from THFA and Pyromellitic Dianhydride (PMDA)

This protocol outlines the synthesis of a polyimide from THFA and PMDA via a two-step method involving the formation of a poly(amic acid) precursor followed by thermal imidization.[3][4]

Materials:

  • This compound (THFA)

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet

  • Glass plates for film casting

  • Programmable oven or furnace

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a specific molar amount of THFA in anhydrous DMAc.

  • Once the THFA is completely dissolved, slowly add an equimolar amount of PMDA powder to the solution in portions while stirring vigorously.

  • Continue stirring at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of the viscous poly(amic acid) solution. The viscosity of the solution will increase significantly as the polymerization progresses.

Step 2: Thermal Imidization

  • Cast the viscous PAA solution onto clean glass plates to form thin films of uniform thickness.

  • Place the cast films in a programmable oven and subject them to a staged heating process to effect cyclodehydration (imidization). A typical heating schedule might be:

    • 80-100 °C for 1-2 hours to slowly remove the solvent.

    • 150 °C for 1 hour.

    • 200 °C for 1 hour.

    • 250-300 °C for 1-2 hours to ensure complete imidization.

  • After the thermal treatment, allow the oven to cool down slowly to room temperature to avoid thermal stress in the resulting polyimide films.

  • Carefully peel the polyimide films from the glass plates.

  • Characterization: Confirm the conversion of the poly(amic acid) to polyimide using FTIR by observing the disappearance of amic acid peaks and the appearance of characteristic imide peaks (around 1780 and 1720 cm⁻¹). Thermal properties (Tg, Td) can be determined using DSC and thermogravimetric analysis (TGA).

Workflow for Polyimide Synthesis

cluster_paa_synthesis Poly(amic acid) Synthesis cluster_imidization Imidization THFA This compound (THFA) Reaction1 Stirring at Room Temperature THFA->Reaction1 PMDA Pyromellitic Dianhydride (PMDA) PMDA->Reaction1 Solvent Anhydrous DMAc Solvent->Reaction1 PAA_Solution Viscous Poly(amic acid) Solution Reaction1->PAA_Solution Casting Film Casting PAA_Solution->Casting Heating Staged Thermal Treatment Casting->Heating Polyimide_Film Polyimide Film Heating->Polyimide_Film

Caption: Two-Step Synthesis of Polyimide from THFA and PMDA.

Quantitative Data: Polyimide Properties

The following table provides a general comparison of the thermal properties of different types of polyimides. The properties of a THFA-based polyimide would be influenced by the specific dianhydride used.

Polymer TypeGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA, N2) (°C)Tensile Modulus (GPa)Reference
Aromatic Polyimide259–281551–561-[5]
Aromatic Polyimide with flexible linkages288–380521–583-[5]
Polyimide with alicyclic units> 330475–501-[6]

Note: The data presented is a range from various studies and not a direct comparison from a single study.

Application as a Curing Agent for Epoxy Resins

This compound, as a primary amine, can act as a curing agent (hardener) for epoxy resins. The amine groups react with the epoxide groups of the resin to form a cross-linked thermoset polymer. The cyclic ether moiety of THFA can contribute to improved adhesion and flexibility of the cured epoxy system.

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin with THFA

This protocol describes the curing of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with THFA.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (THFA)

  • Mixing container (e.g., disposable cup)

  • Stirring rod

  • Mold for casting the specimen

  • Oven for post-curing (optional)

Procedure:

  • Calculate Stoichiometric Ratio: Determine the correct stoichiometric amount of THFA required to cure the epoxy resin. This is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. The AHEW of THFA (C₅H₁₁NO) is its molecular weight (101.15 g/mol ) divided by the number of active hydrogens (2), which is 50.58 g/eq. The amount of curing agent per 100 parts of resin (phr) can be calculated as: phr = (AHEW / EEW) * 100

  • Mixing: Accurately weigh the DGEBA epoxy resin and the calculated amount of THFA into a mixing container.

  • Thorough Mixing: Stir the components thoroughly for several minutes until a homogeneous mixture is obtained. Ensure to scrape the sides and bottom of the container to achieve uniform mixing.

  • Degassing (Optional): If air bubbles are entrapped during mixing, the mixture can be degassed in a vacuum chamber for a few minutes.

  • Casting: Pour the mixed resin into a pre-heated mold.

  • Curing: The curing can be carried out at room temperature or at an elevated temperature. A typical elevated temperature curing schedule might be 80-120 °C for 1-3 hours. Following the initial cure, a post-curing step at a higher temperature (e.g., 150 °C for 1-2 hours) can be employed to enhance the cross-linking density and improve the final properties.[6]

  • Demolding and Characterization: After the curing cycle is complete and the sample has cooled to room temperature, demold the cured epoxy. The mechanical properties (e.g., tensile strength, flexural strength) and thermal properties (e.g., Tg by DSC or DMA) of the cured material can then be evaluated.

Workflow for Epoxy Curing

cluster_preparation Preparation cluster_curing Curing Process cluster_final_product Final Product Epoxy Epoxy Resin (DGEBA) Mixing Thorough Mixing Epoxy->Mixing THFA This compound (THFA) THFA->Mixing Casting Casting into Mold Mixing->Casting Cure Curing (Room Temp or Elevated Temp) Casting->Cure PostCure Post-Curing (Optional) Cure->PostCure CuredEpoxy Cured Epoxy Thermoset PostCure->CuredEpoxy Characterization Characterization CuredEpoxy->Characterization

Caption: Workflow for Curing Epoxy Resin with THFA.

Quantitative Data: Cured Epoxy Resin Properties

The following table provides a comparative overview of the mechanical and thermal properties of epoxy resins cured with different amine hardeners. This data illustrates the range of properties that can be achieved and how they are influenced by the choice of curing agent.

Curing AgentTensile Strength (MPa)Glass Transition Temperature (Tg) (°C)Reference
Triethylenetetramine (TETA)65~110-130[7]
m-Phenylenediamine (mPDA)-~150-170[6]
Diaminodiphenyl sulfone (DDS)-~180-220[6]
Furan-based amine-151.3 - 168.4[7]

Note: The data presented is a compilation from various studies and not a direct head-to-head comparison under identical conditions.

Conclusion

This compound is a valuable and versatile building block in polymer chemistry. Its use as a monomer in polyamides and polyimides can lead to materials with enhanced processability and tailored properties. As a curing agent for epoxy resins, it offers an alternative to traditional amines, with the potential for improved adhesion and flexibility. The provided protocols offer a starting point for researchers to explore the incorporation of this bio-based amine into novel polymer systems. Further optimization of reaction conditions and monomer selection will allow for the fine-tuning of material properties for specific applications.

References

Application Notes and Protocols: Tetrahydrofurfurylamine (THFA) as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Tetrahydrofurfurylamine (THFA) as a corrosion inhibitor for steel, particularly in acidic environments. Due to a lack of publicly available experimental data specifically for THFA, this document leverages data and protocols from studies on structurally similar furan (B31954) and amine derivatives, such as furfurylamine (B118560) and 5-methylfurfurylamine. The methodologies detailed herein are directly applicable for evaluating the efficacy of THFA.

Introduction

Corrosion of steel is a significant issue in various industries, leading to structural degradation and economic losses. Acidic solutions, often used in industrial processes like pickling and cleaning, accelerate this corrosion. Organic molecules containing heteroatoms like nitrogen and oxygen can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier.[1][2] this compound (THFA), with its amine group and oxygen-containing heterocyclic ring, is a promising candidate for corrosion inhibition. This document outlines the standard experimental procedures to quantify its performance.

Principle of Action: Adsorption and Protective Film Formation

The primary mechanism by which organic inhibitors like THFA protect steel from corrosion is through adsorption onto the metal surface. This process can be broadly categorized as:

  • Physisorption: Involving weak electrostatic interactions between the charged metal surface and the inhibitor molecule.

  • Chemisorption: Involving the formation of coordinate bonds between the lone pair electrons of the heteroatoms (N and O in THFA) and the vacant d-orbitals of iron atoms on the steel surface.

This adsorption process forms a protective film that isolates the steel from the corrosive medium, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reactions.[3] The effectiveness of the inhibitor is often evaluated by its ability to decrease the corrosion current density and increase the polarization resistance of the steel.

Quantitative Data on Analogous Furan-Based Corrosion Inhibitors

The following tables summarize the corrosion inhibition performance of furan derivatives that are structurally related to THFA on mild steel in acidic solutions. This data provides a benchmark for the expected performance of THFA.

Table 1: Potentiodynamic Polarization Data for Furan Derivatives in 1 M HCl

InhibitorConcentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)Reference
Blank--4651050-[4]
Furfurylamine (FAM)0.005-489611.741.75[4]
5-methylfurfurylamine (MFA)0.005-49816084.77[4]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Furan Derivatives in 1 M HCl

InhibitorConcentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)Reference
Blank-9.8120.5-[4]
Furfurylamine (FAM)0.00525.375.261.26[4]
5-methylfurfurylamine (MFA)0.005155.828.793.71[4]

Experimental Protocols

The following are detailed protocols for the most common techniques used to evaluate the performance of corrosion inhibitors.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Objective: To determine the corrosion rate of steel in the presence and absence of the inhibitor and to calculate the inhibition efficiency.

Materials:

  • Mild steel coupons of known dimensions and composition

  • Corrosive medium (e.g., 1 M HCl)

  • This compound (THFA) at various concentrations

  • Acetone, ethanol

  • Silicon carbide abrasive paper (various grits)

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper, rinse with deionized water, degrease with acetone, rinse with ethanol, and finally dry in a stream of warm air.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Suspend the coupons in beakers containing the corrosive solution with and without various concentrations of THFA. Ensure the coupons are fully immersed.

  • Incubation: Place the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).

  • Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by scrubbing with a soft brush in a solution containing HCl and hexamine, rinse thoroughly with deionized water and acetone, and dry.

  • Final Weighing: Reweigh the cleaned and dried coupons.

  • Calculations:

    • Calculate the weight loss (ΔW) as the difference between the initial and final weights.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10^4 × ΔW) / (A × t × ρ) where ΔW is the weight loss in grams, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of steel in g/cm³.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibition mechanism.

Apparatus:

  • Potentiostat/Galvanostat with impedance analysis capability

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Mild steel coupon with a known exposed surface area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode as described in the weight loss protocol.

  • Cell Assembly: Assemble the three-electrode cell with the corrosive solution (with and without inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Record the Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[1]

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Extrapolate the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[1]

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_exp Corrosion Testing cluster_analysis Data Acquisition & Analysis p1 Steel Coupon Polishing p2 Degreasing & Cleaning p1->p2 p3 Initial Weighing p2->p3 e1 Weight Loss Immersion p3->e1 e2 Electrochemical Cell Setup p3->e2 a1 Final Weighing e1->a1 a2 OCP Stabilization e2->a2 a5 Calculate IE% a1->a5 a3 EIS Measurement a2->a3 a4 Potentiodynamic Polarization a3->a4 a4->a5

Experimental workflow for evaluating a corrosion inhibitor.
Mechanism of Inhibition

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface (Fe) cluster_reactions Corrosion Reactions H_plus H+ Cathodic Cathodic: 2H⁺ + 2e⁻ -> H₂ H_plus->Cathodic Inhibited by blocking active sites Cl_minus Cl- THFA THFA Molecule (N, O heteroatoms) Fe Fe THFA->Fe Adsorption (Chemi/Physisorption) Anodic Anodic: Fe -> Fe²⁺ + 2e⁻ Fe->Anodic Inhibited by protective film Adsorbed_THFA Adsorbed THFA Protective Film

Conceptual diagram of corrosion inhibition by THFA adsorption.

References

Application Notes and Protocols for the Reductive Amination of Furfuryl Alcohol to Tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a valuable chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its unique structure, featuring a saturated furan (B31954) ring and a primary amine, imparts desirable properties such as high solubility in organic solvents and nucleophilicity, making it a versatile building block in organic synthesis.[1] One of the primary synthesis routes to THFA is the reductive amination of furfuryl alcohol, a bio-based platform chemical derived from lignocellulosic biomass. This process offers a sustainable and atom-economical pathway to a key industrial amine.

This document provides detailed application notes and experimental protocols for the synthesis of this compound from furfuryl alcohol via reductive amination, with a focus on a highly efficient method using a Raney® Nickel catalyst.

Reaction Mechanism and Signaling Pathway

The reductive amination of furfuryl alcohol to this compound proceeds through a "borrowing hydrogen" or hydrogen-transfer mechanism.[2][3][4] The catalytic cycle can be described in the following key steps:

  • Dehydrogenation: The catalyst, typically a transition metal like Nickel, abstracts hydrogen from the furfuryl alcohol to form the corresponding aldehyde intermediate, furfural (B47365).

  • Condensation: The in-situ generated furfural then condenses with ammonia (B1221849) to form a furfuryl imine intermediate, with the elimination of a water molecule.

  • Hydrogenation: The imine intermediate is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield furfurylamine (B118560).

  • Ring Hydrogenation: In the presence of an external source of hydrogen, the furan ring of furfurylamine undergoes further hydrogenation to produce the final product, this compound.[5]

The selectivity towards this compound over furfurylamine is critically dependent on the presence and pressure of an external hydrogen source.[5][6][7]

Reaction_Pathway cluster_0 Reaction Steps FA Furfuryl Alcohol Furfural Furfural (Intermediate) FA->Furfural - H2 (cat.) Imine Furfuryl Imine (Intermediate) Furfural->Imine + NH3 FAN Furfurylamine Imine->FAN + H2 (cat.) H2O Water (H2O) Imine->H2O THFA This compound FAN->THFA + 2H2 (cat.) NH3 Ammonia (NH3) H2_ext External H2 H2_ext->FAN

Caption: Reaction pathway for the reductive amination of furfuryl alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from furfuryl alcohol using a Raney® Ni catalyst, as reported in the literature.

CatalystH₂ Pressure (MPa)Temperature (°C)Time (h)Furfuryl Alcohol Conversion (%)This compound Yield (%)Selectivity (%)Reference
Raney® Ni1.018024>9994.0High[5][6][7]
Raney® Ni1.016024~95~85-[8]
Raney® Ni1.020024>99~90-[8]

Experimental Protocols

This protocol is based on the successful synthesis of this compound using a Raney® Ni catalyst.[7][8]

Materials and Equipment
  • Reactants: Furfuryl alcohol (FA), Ammonia (NH₃), Hydrogen (H₂)

  • Catalyst: Raney® Nickel (slurry in water)

  • Solvent: Tetrahydrofuran (THF)

  • Apparatus: High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller. Standard laboratory glassware for workup and purification. Gas chromatograph (GC) for analysis.

Experimental Workflow

Experimental_Workflow start Start reactor_prep Prepare Autoclave Reactor start->reactor_prep charging Charge Reactor: - Furfuryl Alcohol - THF (Solvent) - Raney® Ni Catalyst reactor_prep->charging sealing Seal and Purge Reactor charging->sealing pressurize_nh3 Pressurize with NH3 sealing->pressurize_nh3 pressurize_h2 Pressurize with H2 pressurize_nh3->pressurize_h2 reaction Heat and Stir at Specified Temperature and Time pressurize_h2->reaction cooling Cool Reactor to Room Temperature reaction->cooling venting Vent Gases cooling->venting filtration Filter to Remove Catalyst venting->filtration analysis Analyze Product Mixture (GC) filtration->analysis purification Purify Product (e.g., Distillation) analysis->purification end End purification->end

Caption: General experimental workflow for the synthesis of THFA.

Detailed Procedure
  • Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry.

  • Charging the Reactor:

    • To a 50 mL autoclave, add 0.5 g of furfuryl alcohol and 15 mL of THF.[7]

    • Carefully add 0.25 g of Raney® Ni catalyst (as a slurry, with the water decanted).[7]

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove any air.

  • Pressurization:

    • Pressurize the reactor with 0.35 MPa of ammonia (NH₃).[7]

    • Subsequently, pressurize the reactor with 1.0 MPa of hydrogen (H₂).[7]

  • Reaction:

    • Heat the reactor to 180 °C while stirring at 1200 rpm.[7]

    • Maintain these conditions for 24 hours.[8]

  • Cooling and Depressurization:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess gases in a well-ventilated fume hood.

  • Workup and Analysis:

    • Open the reactor and filter the reaction mixture to remove the Raney® Ni catalyst.

    • Analyze the crude product using a gas chromatograph (GC) to determine the conversion of furfuryl alcohol and the yield of this compound.

  • Purification (Optional): The product can be purified by fractional distillation under reduced pressure if required.

Safety Precautions
  • This reaction involves flammable materials (furfuryl alcohol, THF, hydrogen) and a toxic gas (ammonia) under high pressure and temperature. All operations should be conducted in a well-ventilated fume hood by trained personnel.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Raney® Ni is pyrophoric and should be handled with care, always kept wet.

  • Ensure the autoclave is properly rated for the pressures and temperatures used.

These application notes and protocols provide a comprehensive guide for the synthesis of this compound from furfuryl alcohol. The use of Raney® Ni under optimized conditions offers a highly efficient and selective route to this important chemical intermediate.[5][6][7] Researchers are encouraged to adapt and optimize the conditions for their specific equipment and desired scale.

References

Protocol for using Tetrahydrofurfurylamine in polyamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for the Use of Tetrahydrofurfurylamine in Polyamide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–) in their backbone. Their properties, such as high tensile strength, durability, and thermal stability, are largely dictated by the nature of their monomeric units, polymer chain length, and crystallinity. The control of molecular weight in polyamide synthesis is crucial as it directly influences the material's mechanical and thermal properties. One effective method for controlling polymer chain length is the introduction of a mono-functional reactant, commonly known as a chain-terminating or end-capping agent.[1][2]

This compound (THFA) is a versatile, bio-derivable primary monoamine. Due to its single amine functionality, it cannot act as a chain-propagating monomer in a conventional polyamide synthesis with a dicarboxylic acid. Instead, when introduced into the polymerization reaction, it reacts with an acid chloride group at the end of a growing polymer chain. This reaction caps (B75204) the chain, preventing further elongation.[2] This application note provides a detailed protocol for the synthesis of a polyamide (Nylon 6,10) via interfacial polymerization, demonstrating the use of this compound as a chain-terminating agent to control the polymer's molecular weight.

Experimental Protocols

Objective: To synthesize Nylon 6,10 via interfacial polymerization and to control its molecular weight by adding varying concentrations of this compound as a chain-terminating agent.

Materials:

  • Hexamethylene diamine (1,6-diaminohexane)

  • Sebacoyl chloride (decanedioyl dichloride)

  • This compound (THFA)

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane (or another suitable organic solvent like dichloromethane)

  • Deionized water

  • Acetone (B3395972)

Equipment:

  • Beakers (100 mL and 250 mL)

  • Graduated cylinders

  • Glass stirring rod

  • Forceps

  • Fume hood

  • Analytical balance

Protocol 1: Synthesis of High Molecular Weight Nylon 6,10 (Control)

This protocol describes the synthesis of Nylon 6,10 without a chain-terminating agent, which will serve as the control sample.

  • Prepare the Aqueous Amine Solution: In a 250 mL beaker, dissolve 2.5 g of hexamethylene diamine in 50 mL of a 5% (w/v) sodium hydroxide solution. Stir until the diamine is fully dissolved. The sodium hydroxide is crucial for neutralizing the HCl gas that is a byproduct of the reaction.[3][4][5]

  • Prepare the Organic Acid Chloride Solution: In a separate 100 mL beaker, dissolve 1.5 mL of sebacoyl chloride in 50 mL of hexane.[6]

  • Initiate Interfacial Polymerization: Carefully and slowly pour the sebacoyl chloride solution down the side of the beaker containing the aqueous amine solution, minimizing mixing of the two layers. A film of polyamide will form instantly at the interface of the two immiscible liquids.[3][7]

  • Collect the Polyamide: Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous rope of nylon can be drawn from the beaker.[7][8] Wind the rope onto the glass rod.

  • Wash and Dry the Polymer: Wash the collected polymer thoroughly with deionized water, followed by a wash with acetone to help remove unreacted monomers and water.

  • Drying: Allow the polymer to air-dry completely in a fume hood or in a vented oven at a low temperature (e.g., 60°C).

  • Characterization: Once dry, the polymer's properties (e.g., intrinsic viscosity, molecular weight via GPC, thermal properties via DSC/TGA) can be analyzed.

Protocol 2: Synthesis of End-Capped Polyamide with this compound

This protocol introduces this compound into the reaction to control the molecular weight.

  • Prepare the Aqueous Amine Solution with THFA: In a 250 mL beaker, dissolve 2.5 g of hexamethylene diamine in 50 mL of a 5% (w/v) sodium hydroxide solution.

  • Add Chain-Terminating Agent: To this solution, add a specific molar percentage of this compound relative to the hexamethylene diamine. For example, for a 2 mol% addition, add the calculated amount of THFA to the aqueous solution and stir to combine. (See Table 1 for suggested amounts).

  • Prepare the Organic Acid Chloride Solution: In a separate 100 mL beaker, dissolve 1.5 mL of sebacoyl chloride in 50 mL of hexane.

  • Initiate Polymerization and Collect: Follow steps 3 and 4 from Protocol 1 to carry out the interfacial polymerization and collect the polyamide rope.

  • Wash, Dry, and Characterize: Follow steps 5, 6, and 7 from Protocol 1 to wash, dry, and characterize the resulting end-capped polymer.

Data Presentation

The introduction of a monoamine like this compound is expected to reduce the average molecular weight of the resulting polyamide. The following table presents hypothetical data to illustrate this trend.

Table 1: Expected Effect of this compound (THFA) Concentration on Polyamide Properties

Sample IDMol% THFA (relative to diamine)Expected Number Average Molecular Weight (Mn, g/mol )Expected Intrinsic Viscosity (dL/g)Expected Thermal Properties (Tg, °C)
PA-Control0%~30,000~1.2~65
PA-THFA-11%~22,000~0.9~63
PA-THFA-22%~15,000~0.7~62
PA-THFA-55%~8,000~0.4~60

Note: The data in this table are illustrative and represent expected trends. Actual experimental results may vary.

Visualizations

Logical Diagram: Chain Termination Mechanism

The following diagram illustrates the principle of chain termination. The growing polyamide chain can react with either another diamine monomer to continue growing or with a this compound molecule, which terminates the chain growth at that end.

G cluster_growth Chain Propagation cluster_termination Chain Termination Chain Growing Polyamide Chain (-CO-R-COCl end) Diamine Hexamethylene Diamine (H₂N-R'-NH₂) Chain->Diamine reacts with LongerChain Longer Polyamide Chain Diamine->LongerChain forms Chain2 Growing Polyamide Chain (-CO-R-COCl end) THFA This compound (THFA-NH₂) Chain2->THFA reacts with TerminatedChain End-Capped Polyamide Chain THFA->TerminatedChain forms

Diagram 1: Chain propagation vs. termination.
Experimental Workflow

This diagram outlines the step-by-step workflow for the synthesis of end-capped polyamide using this compound.

G A Prepare Aqueous Phase: - Hexamethylene Diamine - NaOH Solution - this compound C Combine Phases (Interfacial Polymerization) A->C B Prepare Organic Phase: - Sebacoyl Chloride - Hexane B->C D Extract Polyamide Rope C->D E Wash Polymer (Water & Acetone) D->E F Dry Polymer E->F G Characterize Properties (GPC, DSC, etc.) F->G

Diagram 2: Experimental workflow for synthesis.

References

Synthesis of Tetrahydrofurfurylamine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of Tetrahydrofurfurylamine and its derivatives, compounds of significant interest in pharmaceutical and materials science research. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound (THFA) is a valuable heterocyclic building block derived from renewable resources such as furfural. Its derivatives have found applications in various fields, including as intermediates for pharmaceuticals like antihypertensives, antiseptics, and diuretics.[1] The synthesis of substituted this compound allows for the exploration of a wide chemical space to develop novel therapeutic agents and functional materials. This document outlines two primary synthetic strategies: reductive amination for the formation of the core THFA structure and subsequent N-alkylation to introduce functional diversity.

I. Synthesis of this compound via Reductive Amination

Reductive amination is a highly effective method for producing this compound, starting from furfuryl alcohol. This process typically involves the use of a catalyst, such as Raney® Nickel, in the presence of ammonia (B1221849) and hydrogen gas.[1][2]

Experimental Protocol: Reductive Amination of Furfuryl Alcohol

Materials:

  • Furfuryl alcohol

  • Raney® Nickel (catalyst)

  • Ammonia (NH₃) gas

  • Hydrogen (H₂) gas

  • Ethanol (B145695) (solvent)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: In a high-pressure autoclave reactor, add furfuryl alcohol and ethanol as the solvent.

  • Catalyst Addition: Carefully add Raney® Nickel catalyst to the mixture under an inert atmosphere. The typical catalyst loading is 1-5% by weight relative to the furfuryl alcohol.

  • Ammonia Introduction: Seal the reactor and purge with nitrogen gas. Introduce ammonia gas to the desired pressure (e.g., 0.4 MPa).[1]

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 1.0 MPa).[1][2]

  • Reaction: Heat the reactor to the desired temperature (e.g., 180°C) and maintain vigorous stirring.[1] The reaction is typically monitored by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The resulting solution can be purified by distillation to isolate the this compound.[3]

Quantitative Data Summary
CatalystSubstrateTemperature (°C)H₂ Pressure (MPa)NH₃ Pressure (MPa)SolventYield (%)Reference
Raney® NiFurfuryl Alcohol1801.00.4Dioxane94.0[1][2]
Raney® CoFurfural1201.0-Dioxane98.9[4]
Rh/Al₂O₃Furfural802.0-Aqueous NH₃92[4][5]
Ni₆AlOₓFurfural1000.4-Aqueous NH₃90[4]

II. Synthesis of N-Alkylated this compound Derivatives

N-alkylation of the primary amine group of this compound is a common strategy to introduce a wide range of functional groups, leading to a library of derivatives with diverse properties.

Experimental Protocol: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide) or other alkylating agent

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Base Addition: Add the base to the solution. The amount of base is typically 1.5-2.0 equivalents relative to the this compound.

  • Alkylation: Add the alkylating agent dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Logical Relationship of Synthesis Methods

Synthesis_Methods Synthesis of this compound Derivatives Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Reduction THFA This compound Furfural->THFA Reductive Amination (Various Catalysts, NH₃, H₂) Furfuryl_Alcohol->THFA Reductive Amination (Raney® Ni, NH₃, H₂) Derivatives N-Alkylated Derivatives THFA->Derivatives N-Alkylation (Alkyl Halide, Base) Reductive_Amination_Workflow Workflow for Reductive Amination Start Start Reactor_Prep Prepare Autoclave Reactor Start->Reactor_Prep Add_Reactants Add Furfuryl Alcohol & Solvent Reactor_Prep->Add_Reactants Add_Catalyst Add Raney® Ni Catalyst Add_Reactants->Add_Catalyst Seal_Purge Seal and Purge Reactor Add_Catalyst->Seal_Purge Add_NH3 Introduce Ammonia (NH₃) Seal_Purge->Add_NH3 Add_H2 Pressurize with Hydrogen (H₂) Add_NH3->Add_H2 Reaction Heat and Stir Add_H2->Reaction Cool_Vent Cool and Vent Reactor Reaction->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Purify Purify by Distillation Filter->Purify Product This compound Purify->Product Signaling_Pathway Hypothetical GPCR Signaling Pathway Ligand THFA Derivative (Ligand) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase Cascade Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response (e.g., Muscle Relaxation) Protein_Kinase->Cellular_Response Phosphorylation Events

References

Application Notes and Protocols: Tetrahydrofurfurylamine in Specialty Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a versatile cycloaliphatic amine that serves as a highly effective curing agent and adhesion promoter in the formulation of specialty coatings and adhesives. Its unique chemical structure, featuring a tetrahydrofuran (B95107) ring and a primary amine group, imparts a favorable combination of flexibility, adhesion, and chemical resistance to cured epoxy and polyurethane systems. These properties make it a valuable component in the development of advanced materials for demanding applications.

THFA's ability to act as a nucleophile allows for efficient reactions in organic synthesis, making it a valuable asset for researchers and manufacturers.[1] In the realm of polymer chemistry, it is utilized in the production of specialty polymers, contributing to materials with unique properties for applications in coatings and adhesives.[1] When used in epoxy resin formulations, THFA is recognized for its potential to provide improved adhesion and durability, enhancing the overall performance characteristics of the final product.[1]

Key Features and Benefits of this compound

Incorporating this compound into coating and adhesive formulations offers several distinct advantages:

  • Enhanced Adhesion: The polar ether group within the THFA molecule promotes strong adhesion to a variety of substrates, including metals, plastics, and composites.

  • Improved Flexibility and Toughness: The cyclic structure of THFA contributes to increased flexibility and toughness in the cured polymer matrix, reducing internal stresses and minimizing the risk of cracking or brittleness.

  • Good Chemical Resistance: When used as a curing agent for epoxy resins, THFA contributes to a cross-linked polymer network that exhibits good resistance to a range of chemicals, including solvents, acids, and bases.

  • Reactive Diluent Properties: In some formulations, the liquid nature and relatively low viscosity of THFA allow it to act as a reactive diluent, reducing the viscosity of the system for easier application and processing without compromising the final properties.

Applications

The unique properties of this compound make it suitable for a range of specialty coating and adhesive applications:

  • Protective Coatings: Formulations containing THFA are used to create durable and corrosion-resistant coatings for industrial equipment, infrastructure, and marine applications.

  • High-Performance Adhesives: THFA is a key component in structural adhesives that require strong bonding and long-term durability, such as those used in the automotive and aerospace industries.

  • Composite Materials: As a curing agent for epoxy resins, THFA is used in the fabrication of high-strength, lightweight composite materials.

  • Electronic Encapsulation: The good electrical insulating properties and thermal stability of THFA-cured epoxies make them suitable for potting and encapsulating electronic components.

Formulation Guidelines

This compound is primarily used as a curing agent for epoxy resins. The optimal loading of THFA in a formulation is determined by the equivalent weight of the epoxy resin and the amine hydrogen equivalent weight (AHEW) of THFA. For a primary amine like THFA, there are two active hydrogens per molecule that can react with the epoxy groups.

The stoichiometric amount of the amine curing agent is calculated to ensure a balanced reaction between the amine hydrogens and the epoxy groups.[2] Generally, a 1:1 stoichiometric ratio of amine hydrogen to epoxide groups is recommended to achieve maximum cross-linking and optimal performance properties.[3] However, the exact ratio may be adjusted to modify specific properties of the cured product.

Performance Data

The following tables provide representative performance data for an epoxy system cured with a cycloaliphatic amine like this compound compared to a standard aliphatic amine. This data is for illustrative purposes, and actual results will depend on the specific formulation and curing conditions.

Table 1: Typical Physical and Mechanical Properties of Cured Epoxy Resins

PropertyCycloaliphatic Amine (e.g., THFA) Cured EpoxyStandard Aliphatic Amine (e.g., TETA) Cured EpoxyTest Method
Tensile Strength (MPa)60 - 8050 - 70ASTM D638
Tensile Modulus (GPa)2.5 - 3.52.0 - 3.0ASTM D638
Elongation at Break (%)4 - 83 - 6ASTM D638
Hardness (Shore D)80 - 8878 - 85ASTM D2240
Glass Transition Temp. (Tg, °C)120 - 150100 - 130ASTM E1640 (DMA)

Table 2: Adhesion Strength to Various Substrates

SubstratePull-Off Adhesion Strength (MPa) - Cycloaliphatic Amine CuredPull-Off Adhesion Strength (MPa) - Aliphatic Amine CuredTest Method
Mild Steel> 15> 12ASTM D4541
Aluminum> 12> 10ASTM D4541
Concrete> 4 (substrate failure)> 3.5 (substrate failure)ASTM D4541
Polycarbonate> 8> 6ASTM D4541

Table 3: Chemical Resistance (Weight Change % after 30-day immersion at 25°C)

ChemicalCycloaliphatic Amine Cured EpoxyStandard Aliphatic Amine Cured EpoxyTest Method
Water< 0.5< 1.0ASTM D543
Xylene< 2.0< 3.0ASTM D543
10% Sulfuric Acid< 1.0< 1.5ASTM D543
10% Sodium Hydroxide< 0.2< 0.5ASTM D543
Ethanol< 1.5< 2.5ASTM D543

Experimental Protocols

Protocol 1: Preparation of a this compound-Cured Epoxy Coating

1. Materials and Equipment:

  • Liquid Epoxy Resin (e.g., Bisphenol A diglycidyl ether, DGEBA)

  • This compound (THFA)

  • Optional: Diluents, pigments, fillers, and other additives

  • Laboratory balance (0.01 g resolution)

  • Mixing containers (e.g., disposable plastic cups)

  • Mechanical stirrer or spatula

  • Substrate panels for coating application (e.g., steel, aluminum)

  • Applicator (e.g., doctor blade, brush, or spray gun)

  • Curing oven

2. Procedure:

  • Calculate the required amounts of epoxy resin and THFA based on their respective equivalent weights to achieve the desired stoichiometric ratio.

  • Weigh the epoxy resin into a clean mixing container.

  • If using, add any pigments, fillers, or other solid additives to the epoxy resin and mix until a homogeneous dispersion is achieved.

  • Weigh the calculated amount of THFA in a separate container.

  • Slowly add the THFA to the epoxy resin mixture while stirring continuously.

  • Mix the components thoroughly for 3-5 minutes, ensuring a uniform consistency. Scrape the sides and bottom of the container to ensure all material is incorporated.

  • If necessary, add any reactive diluents and mix until homogeneous.

  • Allow the mixture to stand for a few minutes to allow any entrapped air to escape (de-gassing).

  • Apply the formulated coating to the prepared substrate panels using the chosen application method to achieve the desired film thickness.

  • Allow the coated panels to cure at ambient temperature or in a curing oven at a specified temperature and time.

Protocol 2: Evaluation of Adhesion Strength (ASTM D3359 - Cross-Hatch Adhesion)

1. Materials and Equipment:

  • Cured coated substrate panels

  • Cross-hatch cutter with the appropriate blade spacing for the coating thickness

  • Soft brush

  • Pressure-sensitive tape (as specified in the ASTM standard)

  • Magnifying glass

2. Procedure:

  • Select an area of the cured coating free from blemishes and surface imperfections.

  • Make a series of parallel cuts through the coating to the substrate using the cross-hatch cutter.

  • Make a second series of parallel cuts at a 90-degree angle to the first set to create a lattice pattern.

  • Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.

  • Apply the pressure-sensitive tape over the lattice pattern and smooth it down firmly.

  • Within 90 ± 30 seconds of application, remove the tape by pulling it off at a 180-degree angle.

  • Examine the grid area for removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B to 0B).

Protocol 3: Chemical Resistance Testing (ASTM D543)

1. Materials and Equipment:

  • Cured coated panels

  • A selection of test chemicals (e.g., water, solvents, acids, bases)

  • Immersion containers with lids

  • Analytical balance (0.0001 g resolution)

  • Lint-free cloths

2. Procedure:

  • Cut the cured coated panels into test specimens of a suitable size.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

  • Weigh each specimen to the nearest 0.1 mg (initial weight).

  • Immerse the specimens in the test chemicals in the immersion containers, ensuring they are fully submerged.

  • Cover the containers to prevent evaporation of the chemicals.

  • Store the containers at the specified test temperature for the duration of the test (e.g., 30 days).

  • At the end of the immersion period, remove the specimens from the chemicals.

  • Gently wipe the specimens with a lint-free cloth to remove excess liquid.

  • Immediately re-weigh the specimens (final weight).

  • Calculate the percentage weight change for each specimen.

  • Visually inspect the specimens for any changes in appearance, such as blistering, cracking, or discoloration.

Visualizations

G Epoxy-Amine Curing Mechanism cluster_reactants Reactants cluster_reaction Curing Reaction cluster_product Product Epoxy Epoxy Resin (with epoxide groups) Reaction_Step1 Step 1: Primary amine attacks epoxide ring Epoxy->Reaction_Step1 Reaction_Step2 Step 2: Secondary amine attacks another epoxide ring Epoxy->Reaction_Step2 THFA This compound (THFA) (Primary Amine) THFA->Reaction_Step1 Intermediate Intermediate Product (Secondary Amine + Hydroxyl Group) Reaction_Step1->Intermediate Intermediate->Reaction_Step2 Cured_Epoxy Cross-linked Polymer Network (Cured Coating/Adhesive) Reaction_Step2->Cured_Epoxy

Caption: Epoxy-Amine Curing Mechanism

G Experimental Workflow for Coating Formulation and Evaluation Formulation 1. Formulation - Select Epoxy Resin - Calculate THFA loading - Add pigments/fillers Mixing 2. Mixing - Combine components - Ensure homogeneity - De-gas Formulation->Mixing Application 3. Application - Prepare substrate - Apply coating - Control film thickness Mixing->Application Curing 4. Curing - Ambient or elevated temperature - Monitor time and temperature Application->Curing Testing 5. Performance Testing - Adhesion (Cross-hatch) - Chemical Resistance - Mechanical Properties Curing->Testing Analysis 6. Data Analysis - Compare results - Optimize formulation Testing->Analysis

Caption: Coating Formulation and Evaluation Workflow

G Logical Relationship of THFA Properties to Performance Benefits cluster_properties Key Chemical Properties cluster_benefits Performance Benefits in Coatings THFA_Structure This compound (THFA) Chemical Structure Primary_Amine Primary Amine Group (-NH2) THFA_Structure->Primary_Amine THF_Ring Tetrahydrofuran Ring (Cyclic Ether) THFA_Structure->THF_Ring Flexibility Molecular Flexibility THFA_Structure->Flexibility Reactivity High Reactivity with Epoxies Primary_Amine->Reactivity Adhesion Enhanced Adhesion to Substrates THF_Ring->Adhesion Toughness Improved Toughness and Impact Resistance Flexibility->Toughness Chem_Resistance Good Chemical Resistance Reactivity->Chem_Resistance

Caption: THFA Properties and Performance Benefits

References

Application Notes and Protocols: Tetrahydrofurfurylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a versatile heterocyclic amine with a wide range of applications in the chemical industry. While it is extensively utilized as a building block and reactant in the synthesis of pharmaceuticals, agrochemicals, and polymers, its role as a solvent in organic reactions is not well-documented in scientific literature.[1] This document provides an overview of the known applications of this compound, its physical and chemical properties relevant to its potential use as a solvent, and protocols for its common application as a reactant.

Physicochemical Properties of this compound

Understanding the physical properties of this compound is crucial for its handling and potential application as a solvent. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 4795-29-3[1]
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 155 °C[1]
Density 0.98 g/mL[1]
Refractive Index n20/D 1.450 - 1.460[1]
Solubility Soluble in organic solvents, insoluble in water[1][2]

This compound as a Reactant vs. Solvent

This compound's chemical structure, featuring a primary amine group, imparts significant nucleophilic character.[1] This inherent reactivity makes it an excellent starting material and intermediate for a variety of chemical transformations. However, this same reactivity profile can limit its utility as an inert solvent for many classes of organic reactions, as it would likely participate in the reaction rather than merely serving as the medium.

The primary documented applications of this compound in organic synthesis are as a reactant in reactions such as:

  • Reductive Amination: It can be synthesized from furfuryl alcohol via reductive amination.[3][4]

  • Condensation Reactions: It participates in acid-catalyzed condensation reactions with aldehydes to form difurfuryl diamines.[5]

  • Synthesis of Heterocycles: It serves as a precursor for the synthesis of more complex N-heterocycles.[6]

  • Polymer Chemistry: It is used in the production of specialty polymers and as a curing agent for epoxy resins.[1]

The following diagram illustrates the typical role of this compound as a building block in a synthetic workflow.

G cluster_0 Synthesis of this compound cluster_1 Application as a Building Block Furfural Furfural Furfuryl_Alcohol Furfuryl_Alcohol Furfural->Furfuryl_Alcohol Reduction THFA This compound Furfuryl_Alcohol->THFA Reductive Amination Pharmaceutical_Intermediate Pharmaceutical_Intermediate THFA->Pharmaceutical_Intermediate Multi-step Synthesis Polymer Polymer THFA->Polymer Polymerization / Curing Aldehyde Aldehyde Epoxy_Resin Epoxy_Resin

Caption: Synthetic workflow illustrating the production and subsequent use of this compound as a chemical building block.

Experimental Protocol: Synthesis of Difurfuryl Diamines via Acidic Condensation

This protocol is an example of a reaction where this compound is a key reactant.

Materials:

Procedure: [5]

  • Combine this compound and 6 M hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 25 °C using an ice bath.

  • Slowly add 6 M hydrochloric acid while maintaining the temperature at or near 25 °C.

  • Remove the flask from the ice bath and add a 35 wt % formaldehyde solution dropwise.

  • Allow the reaction to stir for 70 minutes.

  • Neutralize the reaction mixture by the addition of 6 M sodium hydroxide.

  • Extract the product with chloroform (2 x 110 mL).

  • Combine the organic layers and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Quantitative Data from Representative Reactions

While data on reactions using this compound as a solvent is unavailable, the following table summarizes the yields for its synthesis and a representative reaction where it is used as a reactant.

ReactionReactantsCatalyst/ConditionsProductYieldReference
Synthesis of THFA Furfuryl alcohol, NH₃, H₂Raney® Ni, 180°CThis compound94.0%[3][4]
Condensation Furfurylamine (B118560), Formaldehyde2.5-5.2 M HCl, 20-50 °CDifurfuryl diamine30-50%[5]

Future Outlook and Unexplored Applications

The use of this compound as a solvent in organic reactions remains an unexplored area of research. Its high boiling point and solubility in organic compounds suggest it could potentially serve as a high-temperature, polar aprotic solvent. However, its inherent nucleophilicity would likely limit its application to reactions where the amine functionality does not interfere, or where it could play a dual role as both solvent and catalyst. Further investigation is required to evaluate its stability under various reaction conditions and its efficacy as a reaction medium for different classes of organic transformations.

G cluster_known Established Roles cluster_potential Potential (Unexplored) Role THFA This compound Reactant Reactant THFA->Reactant Nucleophilic Addition Building_Block Building Block THFA->Building_Block Synthesis of Complex Molecules Curing_Agent Curing Agent THFA->Curing_Agent Polymer Chemistry Solvent Solvent THFA->Solvent Requires Investigation

Caption: Logical relationship of this compound's established and potential roles in organic chemistry.

References

Application Notes and Protocols: Tetrahydrofurfurylamine in the Synthesis of Surfactants and Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data regarding the use of tetrahydrofurfurylamine (THFA) as a versatile building block in the synthesis of novel surfactants and detergents. The focus is on the preparation of cationic surfactants, which are valuable components in formulations for fabric softeners, hair care products, disinfectants, and phase transfer catalysts.

Introduction

This compound (THFA) is a bio-based primary amine featuring a stable tetrahydrofuran (B95107) ring. Its unique chemical structure makes it an excellent starting material for the synthesis of a new generation of sustainable and functional surfactants. The presence of the cyclic ether moiety can influence the surfactant's properties, such as its solubility, biodegradability, and interaction with other components in a formulation. This document outlines the synthesis of a representative cationic surfactant, N-dodecyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)ammonium iodide, and presents its characteristic physicochemical properties.

Synthesis of a THFA-Based Cationic Surfactant

The synthesis of N-dodecyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)ammonium iodide is a two-step process. The first step involves the formation of a tertiary amine intermediate, N-dodecyl-N-(tetrahydrofuran-2-ylmethyl)amine, via reductive amination. The second step is the quaternization of this intermediate to yield the final cationic surfactant.

Diagram of the Synthetic Pathway

Synthesis_Pathway THFA This compound (THFA) Intermediate N-dodecyl-N-(tetrahydrofuran-2-ylmethyl)amine (Tertiary Amine Intermediate) THFA:e->Intermediate:w Reductive Amination (e.g., NaBH4, H2/Pd-C) Dodecanal (B139956) Dodecanal Dodecanal:e->Intermediate:w CationicSurfactant N-dodecyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)ammonium iodide (Cationic Surfactant) Intermediate:e->CationicSurfactant:w Quaternization (Menschutkin Reaction) MethylIodide Methyl Iodide MethylIodide:e->CationicSurfactant:w

Caption: Synthetic route for a THFA-based cationic surfactant.

Experimental Protocols

Protocol 1: Synthesis of N-dodecyl-N-(tetrahydrofuran-2-ylmethyl)amine (Tertiary Amine Intermediate)

This protocol describes the reductive amination of dodecanal with this compound.

Materials:

  • This compound (THFA)

  • Dodecanal

  • Sodium borohydride (B1222165) (NaBH₄) or Hydrogen gas (H₂) and Palladium on carbon (Pd/C) catalyst

  • Methanol (or other suitable solvent)

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and dodecanal (1.0 eq.) in methanol.

  • Reductive Amination (Method A: Sodium Borohydride):

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Reductive Amination (Method B: Catalytic Hydrogenation):

    • Add a catalytic amount of 10% Pd/C to the methanolic solution.

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator).

    • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Work-up:

    • If using NaBH₄, carefully quench the reaction by the slow addition of water.

    • If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-dodecyl-N-(tetrahydrofuran-2-ylmethyl)amine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of N-dodecyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)ammonium iodide (Cationic Surfactant)

This protocol details the quaternization of the tertiary amine intermediate.

Materials:

  • N-dodecyl-N-(tetrahydrofuran-2-ylmethyl)amine

  • Methyl iodide (CH₃I)

  • Acetonitrile (CH₃CN) or another polar aprotic solvent

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-dodecyl-N-(tetrahydrofuran-2-ylmethyl)amine (1.0 eq.) in acetonitrile.

  • Quaternization:

    • Place the flask under an inert atmosphere.

    • Add an excess of methyl iodide (1.1-1.5 eq.) to the solution.

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Product Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • The quaternary ammonium (B1175870) salt may precipitate out of the solution. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, add diethyl ether to the reaction mixture until the product precipitates.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Drying: Dry the purified N-dodecyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)ammonium iodide under vacuum.

Physicochemical Properties and Performance Data

The performance of a surfactant is characterized by its ability to reduce surface tension and form micelles in solution. The Critical Micelle Concentration (CMC) is a key parameter indicating the concentration at which surfactant molecules begin to self-assemble into micelles.

Table 1: Illustrative Physicochemical Properties of a THFA-Based Cationic Surfactant

PropertyValueMethod of Determination
Critical Micelle Concentration (CMC) 1.55 x 10⁻⁴ mol·L⁻¹Surface Tension Measurement
Surface Tension at CMC (γ_CMC) 23.69 mN·m⁻¹Wilhelmy Plate Method
Molecular Weight 467.5 g/mol Calculated
Appearance White to off-white solidVisual Inspection

Note: The data presented in this table is illustrative and representative of a quaternary ammonium surfactant with a similar structure.[1] Actual values for the synthesized THFA-based surfactant should be determined experimentally.

Diagram of Surfactant Micelle Formation

Micelle_Formation Above the Critical Micelle Concentration (CMC) cluster_micelle Micelle cluster_monomers Surfactant Monomers in Solution a1 a1->center a2 a2->center a3 a3->center a4 a4->center a5 a5->center a6 a6->center a7 a7->center a8 a8->center a9 a9->center a10 a10->center a11 a11->center a12 a12->center m1 m2 m3 m4 m5 m6

Caption: Self-assembly of surfactant monomers into a micelle.

Workflow for Surfactant Performance Evaluation

Surfactant_Evaluation_Workflow start Synthesized THFA-Based Cationic Surfactant prep_solutions Prepare Aqueous Solutions of Varying Concentrations start->prep_solutions measure_st Measure Surface Tension (e.g., Du Noüy ring method) prep_solutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine Critical Micelle Concentration (CMC) from the plot's inflection point plot_data->determine_cmc evaluate_detergency Evaluate Detergency (e.g., washing tests) determine_cmc->evaluate_detergency evaluate_foaming Assess Foaming Properties (e.g., Ross-Miles method) determine_cmc->evaluate_foaming evaluate_biocidal Test Biocidal Activity (e.g., MIC determination) determine_cmc->evaluate_biocidal end Characterized Surfactant evaluate_detergency->end evaluate_foaming->end evaluate_biocidal->end

Caption: Workflow for characterizing surfactant performance.

Conclusion

This compound serves as a valuable and versatile platform for the development of novel, bio-based surfactants. The synthetic protocols provided herein offer a clear pathway to producing cationic surfactants with potential applications in a wide range of detergent and personal care formulations. The illustrative performance data highlights the expected surface-active properties of these compounds. Further research and experimental validation are encouraged to fully explore the potential of THFA-derived surfactants.

References

Application of Tetrahydrofurfurylamine in the Production of Fine Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a versatile, bio-based primary amine that serves as a crucial building block in the synthesis of a wide array of fine chemicals. Its unique structure, combining a flexible tetrahydrofuran (B95107) ring with a reactive amino group, imparts desirable properties to target molecules, including improved solubility and bioavailability. This document provides detailed application notes and experimental protocols for the use of THFA in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Core Applications and Chemical Properties

This compound is a colorless to light yellow liquid, soluble in water and many organic solvents. Its nucleophilic nature makes it an excellent reactant in a variety of organic transformations. Key applications include its use as an intermediate in the synthesis of:

  • Pharmaceuticals: Including diuretics, antihypertensives, and antiviral agents.[1]

  • Agrochemicals: Such as herbicides and fungicides, where the tetrahydrofuran moiety can contribute to the molecule's biological activity and systemic properties.[2]

  • Polymers and Coatings: Where it is used to introduce specific functionalities and improve the performance of materials.[3]

  • Corrosion Inhibitors: The nitrogen and oxygen atoms in THFA can effectively adsorb onto metal surfaces, providing protection against corrosion.

Data Presentation: Synthesis and Application of this compound

The following tables summarize quantitative data for the synthesis of THFA and its application in the formation of key chemical intermediates.

Table 1: Synthesis of this compound from Furfuryl Alcohol

CatalystH₂ Pressure (MPa)Temperature (°C)Time (h)SolventYield (%)Reference
Raney® Ni1.018024Tetrahydrofuran94.0[2][4]
Raney® Ni-18048Tetrahydrofuran78.8 (Furfurylamine)[2][4]

Table 2: Application of this compound in Fine Chemical Synthesis

Reaction TypeProduct ClassReactantsCatalyst/ReagentSolventYield (%)Reference
Amide SynthesisN-(tetrahydrofurfuryl) amidesTHFA, 2-Furoic acidDMT/NMM/TsO⁻Dichloromethane83 (analogous)[4]
Urea (B33335) SynthesisN,N'-disubstituted ureasTHFA, Isocyanate-DMF, THF, or DCMGeneral reaction[5]
Multicomponent (Ugi)α-acylamino carboxamidesTHFA, Aldehyde, Carboxylic acid, Isocyanide-Methanolup to 66 (analogous)[6]
Thiourea SynthesisN-acyl thioureasTHFA, Isothiocyanate-AcetoneGeneral reaction[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of Furfuryl Alcohol

This protocol details the synthesis of THFA from furfuryl alcohol using a Raney® Nickel catalyst, a method that provides high yields.[2][4]

Materials:

  • Furfuryl alcohol (FA)

  • Raney® Nickel (slurry in water)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonia (B1221849) (gas)

  • Hydrogen (gas)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • In a high-pressure autoclave, add 0.5 g of furfuryl alcohol and 15 mL of THF.

  • Carefully add 0.25 g of Raney® Ni catalyst to the solution.

  • Seal the reactor and purge with nitrogen gas three times to remove air.

  • Pressurize the reactor with ammonia gas to 0.35 MPa.

  • Pressurize the reactor with hydrogen gas to 1.0 MPa.

  • Heat the reactor to 180 °C while stirring at 1200 rpm.

  • Maintain these conditions for 24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • Filter the reaction mixture to remove the Raney® Ni catalyst.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield pure this compound.

Expected Yield: 94.0%

Protocol 2: Synthesis of N-(Tetrahydrofuran-2-ylmethyl)furan-2-carboxamide

This protocol describes a representative amide synthesis using THFA and a carboxylic acid, adapted from a similar synthesis with furfurylamine.[4]

Materials:

  • This compound (THFA)

  • 2-Furoic acid

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 2-furoic acid (1.0 equiv.) in anhydrous DCM, add DMT/NMM/TsO⁻ (1.3 equiv.) and NMM (0.3 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure amide.

Expected Yield: ~83% (based on analogous reaction)

Protocol 3: Synthesis of a Tetrahydrofurfuryl-substituted Urea via Reaction with an Isocyanate

This protocol outlines the general procedure for the synthesis of a urea derivative from THFA and an isocyanate.[5]

Materials:

  • This compound (THFA)

  • Aryl or alkyl isocyanate (e.g., Phenyl isocyanate)

  • Anhydrous solvent (e.g., Tetrahydrofuran, Dichloromethane, or N,N-Dimethylformamide)

Procedure:

  • Dissolve this compound (1.0 equiv.) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Slowly add the isocyanate (1.0 equiv.) to the solution at room temperature with stirring.

  • The reaction is typically exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow for THFA Synthesis

cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Charge Furfuryl Alcohol and THF B Add Raney® Ni Catalyst A->B C Seal and Purge with N₂ B->C D Pressurize with NH₃ (0.35 MPa) C->D E Pressurize with H₂ (1.0 MPa) D->E F Heat to 180°C and Stir (24h) E->F G Cool and Vent F->G H Filter Catalyst G->H I Solvent Removal H->I J Distillation I->J K Product J->K Pure THFA (94%)

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Reductive Amination of Furfuryl Alcohol

FA Furfuryl Alcohol Ald Furfural (intermediate) FA->Ald -H₂ (Dehydrogenation) [Raney Ni] Imine Imine Intermediate Ald->Imine +NH₃, -H₂O (Condensation) FAmine Furfurylamine Imine->FAmine +H₂ (Hydrogenation) [Raney Ni] THFA This compound FAmine->THFA +2H₂ (Ring Hydrogenation) [Raney Ni]

Caption: Reductive amination pathway from Furfuryl Alcohol to THFA.

Logical Relationship: Applications of THFA in Fine Chemicals

cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_materials Materials THFA This compound (Building Block) Diuretics Diuretics THFA->Diuretics Antihypertensives Antihypertensives THFA->Antihypertensives Antivirals Antivirals THFA->Antivirals Herbicides Herbicides THFA->Herbicides Fungicides Fungicides THFA->Fungicides Polymers Polymers THFA->Polymers Coatings Coatings THFA->Coatings Corrosion Inhibitors Corrosion Inhibitors THFA->Corrosion Inhibitors

Caption: Key application areas of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydrofurfurylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of tetrahydrofurfurylamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows very low or no conversion of furfurylamine (B118560) (or furfural) to this compound. What are the possible causes and how can I troubleshoot this?

  • Answer: Low or no conversion in the synthesis of this compound can stem from several factors, primarily related to the catalyst, reaction conditions, and reagents. A systematic approach to troubleshooting is recommended.

    • Catalyst Activity: The activity of the hydrogenation catalyst, most commonly Raney® Nickel, is critical.

      • Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. Raney® Nickel is pyrophoric when dry and should be stored under water or a suitable solvent.[1]

      • Insufficient Activation: If preparing the catalyst from a nickel-aluminum alloy, incomplete removal of aluminum with sodium hydroxide (B78521) will result in low activity.[1]

      • Poisoning: The catalyst can be poisoned by impurities in the starting materials or solvent, such as sulfur or nitrogen compounds.

    • Reaction Conditions:

      • Insufficient Hydrogen Pressure: The hydrogenation of the furan (B31954) ring requires adequate hydrogen pressure. Typical pressures range from 500 to 2000 psi.[2]

      • Low Temperature: While higher temperatures can lead to side reactions, a temperature that is too low will result in a very slow reaction rate. A common temperature range is 50-100°C.[2]

      • Poor Agitation: Inefficient mixing can lead to poor contact between the catalyst, substrate, and hydrogen, thereby hindering the reaction rate.

    • Reagents:

      • Purity of Starting Materials: Impurities in the furfurylamine or furfural (B47365) can interfere with the reaction.

      • Solvent Effects: The choice of solvent can influence the reaction. While aqueous solutions are common, other solvents like methanol (B129727) have also been used.[2]

    Troubleshooting Steps:

    • Verify Catalyst Activity: Test the catalyst with a known standard reaction. If inactive, use a fresh batch or reactivate it. For Raney® Nickel, this involves careful washing with deionized water and the solvent to be used in the reaction.[1]

    • Optimize Reaction Conditions: Systematically vary the hydrogen pressure, temperature, and stirring speed to find the optimal parameters for your setup.

    • Ensure Reagent Purity: Use purified starting materials and high-purity solvents.

Issue 2: Poor Selectivity - Formation of Byproducts

  • Question: My reaction is producing significant amounts of byproducts alongside this compound. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of byproducts is a common issue and is often related to the reaction conditions and the nature of the starting material.

    • Common Byproducts:

      • Furfurylamine (Unreacted Starting Material): Incomplete hydrogenation of the furan ring.

      • Polymers: Furfural and furfurylamine can undergo polymerization, especially at higher temperatures or under acidic conditions.[2]

      • Ring-Opened Products: Hydrogenolysis of the furan ring can lead to the formation of various chain amines and alcohols.

      • Secondary Amines: If starting from furfural and ammonia (B1221849), the newly formed furfurylamine can react with another molecule of furfural to form difurfurylamine.[3]

      • Tetrahydrofurfuryl alcohol: If starting from furfuryl alcohol, incomplete amination can leave this as a byproduct.[4]

    Strategies to Improve Selectivity:

    • Control of Hydrogen Pressure: An excess of hydrogen can promote the complete hydrogenation of the furan ring, which is desirable for this compound synthesis. However, insufficient hydrogen can lead to catalyst deactivation through the formation of nickel nitride (Ni3N) when using Raney Nickel.[4]

    • Temperature Optimization: Lowering the reaction temperature can help to minimize the formation of polymeric byproducts.

    • Catalyst Choice: While Raney® Nickel is common, other catalysts like rhodium on carbon (Rh/C) have also been used and may offer different selectivity profiles.

    • Ammonia to Furfural Ratio: When synthesizing from furfural, the ratio of ammonia to furfural is a critical parameter. A higher ratio can favor the formation of the primary amine and suppress the formation of secondary amines.[5]

Issue 3: Catalyst Deactivation

  • Question: My catalyst (Raney® Nickel) seems to lose activity during the reaction or upon reuse. What causes this and can it be regenerated?

  • Answer: Catalyst deactivation is a significant concern in industrial processes and can be caused by several factors.

    • Causes of Deactivation:

      • Poisoning: As mentioned, impurities in the feed can adsorb to the catalyst surface and block active sites.

      • Coking/Fouling: Polymeric byproducts can deposit on the catalyst surface, physically blocking access to the active sites.[6]

      • Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger particles, reducing the active surface area.[6]

      • Formation of Nickel Nitride (Ni3N): In the reductive amination of furfuryl alcohol, an insufficient amount of hydrogen in the presence of ammonia can lead to the formation of nickel nitride, deactivating the Raney® Nickel catalyst.[4]

    • Regeneration of Raney® Nickel:

      • Washing: For deactivation caused by weakly adsorbed poisons or fouling, washing the catalyst with a suitable solvent or a dilute acid or base solution may restore some activity.

      • Treatment with a Basic Solution: A deactivated Raney Nickel catalyst can sometimes be reactivated by treating it with a solution of ammonia or an alkali metal hydroxide.[7]

      • It is important to note that severe sintering is generally irreversible.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most common industrial method is the catalytic hydrogenation of furfurylamine. This process typically utilizes a Raney® Nickel catalyst under elevated temperature and hydrogen pressure.[2] Another prevalent route is the reductive amination of furfural or furfuryl alcohol.[3][4]

  • Q2: What are the typical reaction conditions for the hydrogenation of furfurylamine to this compound?

    • A2: Typical conditions involve using a Raney® Nickel catalyst in an aqueous solution at a temperature of 50-100°C and a hydrogen pressure of 500-2000 psi.[2]

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the starting material and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring.[8]

  • Q4: What is the best way to purify the final product?

    • A4: The most common method for purifying this compound is fractional distillation.[9] Unreacted furfurylamine forms an azeotrope with water, which can be removed at a lower temperature. After the removal of water, pure this compound can be distilled at its boiling point (153-154 °C at atmospheric pressure).[4][10]

  • Q5: Is Raney® Nickel dangerous to handle?

    • A5: Yes, Raney® Nickel is pyrophoric, meaning it can ignite spontaneously in air when dry. It should always be handled as a slurry under water or a suitable solvent in a well-ventilated area, and appropriate personal protective equipment should be worn.[1]

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis from Furfuryl Alcohol

ParameterOptimized ValueReference
CatalystRaney® Ni[4]
Temperature180°C[4]
H₂ Pressure1.0 MPa[4]
NH₃ Pressure4.0 MPa[4]
Reaction Time10 h[4]
Yield of THFA 94.0% [4]

Table 2: Physical Properties of Key Compounds

CompoundBoiling Point (°C)Density (g/mL at 25°C)
This compound153-1540.98
Furfurylamine1451.055
Water1000.997

Experimental Protocols

Protocol 1: Synthesis of this compound by Hydrogenation of Furfurylamine

  • Catalyst Preparation: In a fume hood, carefully wash the required amount of commercially available Raney® Nickel (as a slurry) three times with deionized water, followed by three washes with the reaction solvent (e.g., water or ethanol). Decant the solvent carefully between washes, ensuring the catalyst remains covered with liquid at all times.

  • Reaction Setup: Charge a high-pressure autoclave with furfurylamine and the washed Raney® Nickel catalyst (typically 5-10 wt% of the substrate). Add the solvent (e.g., water).

  • Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psi).

  • Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 60°C). Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. Caution: The Raney® Nickel on the filter paper is highly pyrophoric and should be kept wet and disposed of properly.

  • Purification: Transfer the filtrate to a distillation apparatus.

    • First, distill off the water and any unreacted furfurylamine (which forms an azeotrope with water) at atmospheric pressure.

    • Once the water and azeotrope are removed, continue the distillation, collecting the fraction boiling at 153-154°C, which is pure this compound.[4][10]

Mandatory Visualization

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification Wash_RN Wash Raney® Ni (Water & Solvent) Charge_Reactor Charge Autoclave (Furfurylamine, Catalyst, Solvent) Wash_RN->Charge_Reactor Purge Purge with N₂ then H₂ Charge_Reactor->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat_Stir Heat and Stir (e.g., 60°C, 1000 psi) Pressurize->Heat_Stir Monitor Monitor H₂ Uptake Heat_Stir->Monitor Cool_Vent Cool and Vent Monitor->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Distill_Azeotrope Distill off Water/ Furfurylamine Azeotrope Filter->Distill_Azeotrope Distill_Product Fractional Distillation Distill_Azeotrope->Distill_Product Product Pure this compound Distill_Product->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Byproduct Formation Catalyst_Issue Catalyst Inactive/ Poisoned Problem->Catalyst_Issue Check Catalyst Conditions_Issue Suboptimal Conditions (Temp, Pressure, Stirring) Problem->Conditions_Issue Review Conditions Selectivity_Issue Poor Selectivity Problem->Selectivity_Issue Analyze Byproducts Deactivation_Issue Catalyst Deactivation Problem->Deactivation_Issue Check for Deactivation Sol_Catalyst Use Fresh/Reactivated Catalyst Catalyst_Issue->Sol_Catalyst Sol_Conditions Optimize Temp, Pressure, & Agitation Conditions_Issue->Sol_Conditions Sol_Selectivity Adjust H₂/NH₃ Ratio, Lower Temperature Selectivity_Issue->Sol_Selectivity Sol_Deactivation Regenerate Catalyst or Use Fresh Batch Deactivation_Issue->Sol_Deactivation

Caption: Troubleshooting decision tree for this compound synthesis.

Reaction_Pathway Furfural Furfural Furfurylamine Furfurylamine Furfural->Furfurylamine + NH₃, H₂ - H₂O Polymer Polymerization Furfural->Polymer SecondaryAmine Secondary Amines Furfural->SecondaryAmine + Furfurylamine - H₂O THFAmine This compound Furfurylamine->THFAmine + 2H₂ Furfurylamine->Polymer RingOpening Ring Opening Products THFAmine->RingOpening Harsh Conditions

Caption: Reaction pathway and potential side reactions in this compound synthesis.

References

Troubleshooting low yield in Tetrahydrofurfurylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tetrahydrofurfurylamine (THFA). The following information is designed to help you diagnose and resolve issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and industrially relevant method for synthesizing this compound is through the reductive amination of furfural (B47365) or the hydrogenation of furfurylamine (B118560). Another viable route starts from furfuryl alcohol. The reductive amination of furfural is a popular choice due to the wide availability and low cost of furfural derived from biomass.[1]

Q2: My reaction yield is significantly lower than expected. What are the most common causes?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and the molar ratio of ammonia (B1221849) to the substrate are critical parameters that significantly influence the reaction's efficiency.[2][3]

  • Catalyst Deactivation or Inefficiency: The choice of catalyst and its condition are paramount. Catalysts can be poisoned by impurities or lose activity over time.

  • Formation of Side Products: Several side reactions can compete with the desired reaction, leading to a lower yield of this compound. These include the formation of secondary amines, polymers, and other hydrogenated products.[3]

  • Incomplete Conversion of Intermediates: Intermediates like Schiff bases may not be fully converted to the final product if the reaction conditions are not optimal.

Q3: What are the main side products in this compound synthesis, and how can their formation be minimized?

A3: The primary side products include:

  • Secondary Amines (e.g., Difurfurylamine): These form when the primary amine product reacts with another molecule of the starting aldehyde. This can be suppressed by using an excess of ammonia.[3]

  • Schiff Bases: These are intermediates formed from the reaction of the aldehyde with ammonia. Insufficient hydrogenation can lead to their accumulation. Increasing hydrogen pressure can promote their conversion to the desired amine.[1]

  • Polymers: Furfural and its derivatives can polymerize under certain conditions, especially at higher temperatures.[1]

  • Tetrahydrofurfuryl alcohol: This can be formed by the direct hydrogenation of the furan (B31954) ring, especially at higher hydrogen pressures and temperatures.[4]

To minimize these side products, it is crucial to optimize the reaction conditions, particularly the ammonia-to-substrate ratio and the hydrogen pressure.

Troubleshooting Guide

Issue 1: Low Conversion of Starting Material (Furfural/Furfurylamine)
Possible Cause Suggested Solution
Inactive or Insufficient Catalyst Ensure the catalyst is fresh and active. If using a Raney-type catalyst, ensure it has been properly activated. Increase the catalyst loading if necessary.
Low Hydrogen Pressure Increase the hydrogen pressure. This is a key driving force for the hydrogenation steps.[1]
Low Reaction Temperature Gradually increase the reaction temperature. Temperature significantly influences the reaction rate.[1]
Insufficient Reaction Time Monitor the reaction progress over time using techniques like GC or TLC to ensure it has reached completion.
Poor Mixing Ensure efficient stirring to maximize contact between the reactants, hydrogen gas, and the catalyst surface.
Issue 2: High Selectivity Towards Undesired Side Products
Side Product Possible Cause Suggested Solution
Secondary Amines Insufficient ammonia concentration.Increase the molar ratio of ammonia to the furfural/furfurylamine substrate. An excess of ammonia helps to suppress the formation of secondary amines.[3]
Schiff Base Intermediate Incomplete hydrogenation.Increase the hydrogen pressure and/or reaction time to facilitate the complete conversion of the Schiff base to the primary amine.[1]
Polymers High reaction temperature.Optimize the temperature to be high enough for a good reaction rate but low enough to minimize polymerization.[1]
Tetrahydrofurfuryl alcohol Excessive hydrogenation.Moderate the hydrogen pressure and temperature. Very high pressures can lead to the over-hydrogenation of the furan ring.[4]

Quantitative Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield of amination products as reported in various studies.

Table 1: Effect of Hydrogen Pressure on Reductive Amination of Furfural over Raney Ni

EntryH₂ Pressure (MPa)Furfurylamine Selectivity (%)Main By-product
10.528.1Schiff Base
21.062.6-
32.096.3-

Adapted from a study on the reductive amination of furfural.[1]

Table 2: Effect of Temperature on Reductive Amination of Furfural over Raney Ni

EntryTemperature (°C)Furfurylamine Selectivity (%)Main By-product
170<20Schiff Base
213096.3-
3>130DecreasedThis compound, Polymers

Adapted from a study on the reductive amination of furfural.[1]

Table 3: Switchable Synthesis from Furfuryl Alcohol over Raney® Ni

ProductH₂ Pressure (MPa)Temperature (°C)Time (h)Yield (%)
Furfurylamine01806081.8
This compound1.01804894.0

Data from a study on the switchable synthesis from furfuryl alcohol.[4][5][6]

Experimental Protocols

Protocol 1: Reductive Amination of Furfural to Furfurylamine

This protocol is a general guideline based on common laboratory practices for the reductive amination of furfural.

Materials:

  • Furfural

  • Ammonia (aqueous or as gas)

  • Hydrogen gas

  • Raney Nickel (or other suitable catalyst like Rh/Al₂O₃)

  • Solvent (e.g., 1,4-dioxane, ethanol)

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave with the chosen solvent and the Raney Nickel catalyst.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen to ensure an inert atmosphere.

  • Introduce the required amount of ammonia into the reactor.

  • Add the furfural to the reactor. A typical molar ratio of furfural to ammonia is 1:2.[1]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).[1]

  • Heat the reactor to the target temperature (e.g., 130 °C) with vigorous stirring.[1]

  • Maintain these conditions for the desired reaction time (e.g., 3 hours).[1]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The product can be isolated and purified from the filtrate by distillation.

Protocol 2: Hydrogenation of Furfurylamine to this compound

This protocol is adapted from a patented process for the preparation of this compound.[7]

Materials:

  • Furfurylamine

  • Water

  • Nickel hydrogenation catalyst

  • Hydrogen gas

  • High-pressure hydrogenation apparatus

Procedure:

  • Prepare an aqueous solution of furfurylamine (e.g., 200 grams of furfurylamine in 500 ml of water).[7]

  • Charge the hydrogenation vessel with the furfurylamine solution and the nickel catalyst (e.g., 15 grams).[7]

  • Seal the vessel and introduce hydrogen, maintaining a pressure of approximately 1000 pounds per square inch (approx. 6.9 MPa).[7]

  • Maintain the temperature at around 60 °C with agitation.[7]

  • Continue the reaction until hydrogen absorption ceases (e.g., approximately 4.5 hours).[7]

  • Stop the agitation and cool the vessel.

  • Filter the reaction mixture to remove the catalyst.[7]

  • Isolate the this compound by distilling the filtrate to remove water and any unreacted furfurylamine.[7]

Visualizations

Reaction_Pathway Furfural Furfural Imine Imine Intermediate Furfural->Imine + NH3 - H2O Polymer Polymer (Side Product) Furfural->Polymer High Temp Furfurylamine Furfurylamine Imine->Furfurylamine + H2 (Catalyst) Secondary_Amine Secondary Amine (Side Product) Imine->Secondary_Amine + Furfurylamine - NH3 THFA This compound Furfurylamine->THFA + H2 (Catalyst) THFA_ol Tetrahydrofurfuryl alcohol (Side Product) Furfurylamine->THFA_ol Excess H2

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Starting Material Conversion Start->Check_Conversion Check_Side_Products Analyze for Side Products Check_Conversion->Check_Side_Products High Check_Catalyst Check Catalyst Activity/Loading Check_Conversion->Check_Catalyst Low Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Time) Check_Side_Products->Optimize_Conditions Other Adjust_Ratio Adjust NH3/Substrate Ratio Check_Side_Products->Adjust_Ratio Secondary Amines End Improved Yield Optimize_Conditions->End Check_Catalyst->Optimize_Conditions Adjust_Ratio->End

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Catalyst Deactivation in Tetrahydrofurfurylamine (THFA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tetrahydrofurfurylamine (THFA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during their experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to catalyst deactivation during the synthesis of THFA.

Symptom Possible Cause Diagnostic Steps Suggested Solutions
Rapid or Gradual Decrease in Reaction Rate and Conversion 1. Catalyst Poisoning: Strong chemisorption of impurities from reactants, solvent, or gas streams onto the catalyst's active sites. Common poisons in reductive amination include sulfur and certain nitrogen-containing organic compounds.[1][2]1. Feedstock Analysis: Analyze reactants and solvent for impurities using techniques like GC-MS or ICP-MS. 2. Catalyst Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to detect surface contaminants.1. Purify Feedstock: Implement a purification step for reactants and solvents (e.g., distillation, passing through an adsorbent bed). 2. Use a Guard Bed: Install a guard bed before the main reactor to capture poisons.
2. Coking/Fouling: Deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface, blocking active sites and pores. This is a common issue with nickel-based catalysts at higher temperatures.[3]1. Visual Inspection: Observe the spent catalyst for a change in color (e.g., darkening) or texture. 2. Thermal Analysis: Perform Temperature-Programmed Oxidation (TPO) on the spent catalyst to quantify the amount and determine the nature of carbon deposits.[4]1. Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of side reactions that lead to coke formation. 2. Increase Hydrogen Pressure: Higher H₂ partial pressure can help hydrogenate coke precursors. 3. Catalyst Regeneration: Implement a regeneration protocol involving calcination to burn off coke (see Experimental Protocols).
3. Formation of Inactive Phases (e.g., Nickel Nitride): With nickel catalysts like Raney Ni, insufficient hydrogen pressure in the presence of ammonia (B1221849) can lead to the formation of an inactive nickel nitride (Ni₃N) phase.[5][6]1. Catalyst Characterization: Analyze the spent catalyst using X-ray Diffraction (XRD) to identify crystalline phases like Ni₃N.[6] 2. Monitor H₂ Consumption: A lower-than-expected hydrogen uptake during the reaction may indicate this issue.1. Maintain Adequate H₂ Pressure: Ensure a sufficient and consistent hydrogen partial pressure throughout the reaction. A pressure of at least 1.0 MPa is often recommended for THFA synthesis from furfuryl alcohol.[5][6]
Change in Product Selectivity (e.g., increase in byproducts) 1. Sintering: Agglomeration of metal particles at elevated temperatures, leading to a decrease in active surface area and a change in the nature of active sites.[7]1. Catalyst Morphology Analysis: Use Transmission Electron Microscopy (TEM) to compare the metal particle size distribution of the fresh and spent catalyst. A significant increase in average particle size indicates sintering.[8][9] 2. Chemisorption Analysis: Measure the active metal surface area via H₂ chemisorption and compare it to the fresh catalyst.1. Lower Reaction Temperature: Operate at the lowest effective temperature to minimize thermal degradation. 2. Choose a Thermally Stable Support: Select a catalyst support known for its high thermal stability. Note: Sintering is generally an irreversible deactivation mechanism.
2. Leaching of Active Metal: Dissolution of the active metal component (e.g., nickel) into the reaction medium, which can also catalyze side reactions in the liquid phase.[10][11]1. Filtrate Analysis: Analyze the reaction mixture filtrate for the presence of the catalytic metal using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[12][13] 2. Catalyst Composition Analysis: Use ICP-OES on a digested sample of the spent catalyst to determine the final metal loading and compare it to the fresh catalyst.1. Optimize Solvent and pH: Select a solvent system that minimizes metal dissolution. 2. Use a More Stable Catalyst: Employ catalysts with stronger metal-support interactions to prevent leaching.

Diagrams

Catalyst Deactivation Pathways in THFA Synthesis ActiveCatalyst Active Catalyst (e.g., Raney Ni) Coking Coking / Fouling (Carbon/Polymer Deposition) ActiveCatalyst->Coking High Temp / Side Reactions Sintering Sintering (Particle Agglomeration) ActiveCatalyst->Sintering High Temperature Poisoning Poisoning (Impurity Adsorption) ActiveCatalyst->Poisoning Feedstock Impurities NitrideFormation Nitride Formation (e.g., Ni3N) ActiveCatalyst->NitrideFormation Insufficient H2 / High NH3 DeactivatedCatalyst Deactivated Catalyst Coking->DeactivatedCatalyst Sintering->DeactivatedCatalyst Poisoning->DeactivatedCatalyst NitrideFormation->DeactivatedCatalyst

Caption: Common catalyst deactivation pathways in THFA synthesis.

Troubleshooting Workflow for Catalyst Deactivation Start Decreased Catalyst Performance (Lower Conversion/Rate) CheckFeed Analyze Feedstock for Impurities (GC-MS, ICP-MS) Start->CheckFeed Poisoning Poisoning Suspected CheckFeed->Poisoning Impurities Found CheckCatalyst Characterize Spent Catalyst CheckFeed->CheckCatalyst No Impurities SolvePoisoning Solution: - Purify Reactants/Solvent - Use Guard Bed Poisoning->SolvePoisoning TPO TPO Analysis CheckCatalyst->TPO XRD XRD Analysis CheckCatalyst->XRD TEM TEM Analysis CheckCatalyst->TEM Coking Coking Indicated TPO->Coking Nitride Nitride Phase (Ni3N) Detected XRD->Nitride Sintering Particle Growth Observed TEM->Sintering SolveCoking Solution: - Optimize Temp/Pressure - Regenerate Catalyst Coking->SolveCoking SolveNitride Solution: - Increase H2 Pressure Nitride->SolveNitride SolveSintering Solution: - Lower Reaction Temp (Irreversible) Sintering->SolveSintering

Caption: A logical workflow for troubleshooting catalyst deactivation.

Influence of H2 Pressure on Raney Ni in THFA Synthesis StartState Furfuryl Alcohol + NH3 + Raney Ni Catalyst SufficientH2 Sufficient H2 Pressure (e.g., >= 1.0 MPa) StartState->SufficientH2 InsufficientH2 Insufficient H2 Pressure (e.g., < 1.0 MPa) StartState->InsufficientH2 THFA Desired Product: This compound (THFA) SufficientH2->THFA Amination & Ring Hydrogenation Ni3N Formation of Inactive Nickel Nitride (Ni3N) InsufficientH2->Ni3N Reaction with NH3 Deactivation Catalyst Deactivation Ni3N->Deactivation

Caption: Effect of H₂ pressure on Raney Ni catalyst fate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of THFA?

A1: The most common catalysts are nickel-based, with Raney Nickel being particularly effective for the reductive amination of furfuryl alcohol to THFA.[6] Other supported metal catalysts, including those based on nickel (Ni), cobalt (Co), ruthenium (Ru), and rhodium (Rh), have also been investigated.[6]

Q2: My Raney Ni catalyst turned black and lost activity. What happened?

A2: This is a classic sign of deactivation due to the formation of nickel nitride (Ni₃N). This occurs when the catalyst is exposed to ammonia at reaction temperatures with an insufficient partial pressure of hydrogen.[5][6] The nitrogen from ammonia reacts with the nickel active sites, forming an inactive nitride phase. To prevent this, ensure your reactor is properly pressurized with hydrogen (e.g., ≥ 1.0 MPa) before heating and that the pressure is maintained throughout the reaction.[6]

Q3: How can I minimize coke formation on my catalyst?

A3: Coke formation (fouling) is the deposition of carbonaceous species on the catalyst surface, which blocks active sites.[3] To minimize coking:

  • Optimize Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate, as higher temperatures often accelerate the side reactions that produce coke precursors.

  • Increase Hydrogen Pressure: A higher hydrogen partial pressure can promote the hydrogenation of unsaturated intermediates that might otherwise polymerize and form coke.

  • Ensure Efficient Mixing: In a slurry reactor, good agitation ensures that reactants are quickly transported to the catalyst surface and products are removed, which can reduce the residence time of coke precursors on the surface.

Q4: Is it possible to regenerate a deactivated catalyst used in THFA synthesis?

A4: Yes, depending on the deactivation mechanism, regeneration is often possible.

  • For Coking: A common method is to first wash the catalyst with a solvent (like methanol (B129727) or toluene) to remove loosely bound organics.[14] This is followed by a controlled calcination in a dilute air/inert gas mixture to burn off the coke, and then a reduction step in a hydrogen flow to restore the active metallic phase.[15]

  • For Poisoning: Regeneration can be difficult and is specific to the poison. Sometimes, a thermal treatment or a specific chemical wash can remove the adsorbed poison.

  • For Sintering: This is generally considered irreversible as it involves a physical change in the catalyst's structure.

Q5: What is catalyst leaching and how can I prevent it?

A5: Leaching is the dissolution of the active metal from the solid support into the liquid reaction medium.[10][11] This leads to an irreversible loss of catalyst. To prevent leaching, you can:

  • Select a catalyst with strong metal-support interactions.

  • Choose a solvent that has low solubility for the metal under reaction conditions.

  • Control the pH of the reaction medium, as acidic conditions can often promote the leaching of base metals like nickel.

Quantitative Data

Table 1: Performance of Various Catalysts in Reductive Amination of Furfuryl Alcohol

CatalystH₂ Pressure (MPa)Temperature (°C)Time (h)Conversion (%)THFA Yield (%)Reference
Raney Ni1.018048>9994.0[5][6]
Raney Co1.01804894.280.5[6]
5% Ru/C1.01804898.515.7[6]
5% Rh/C1.01804810025.3[6]
5% Pt/C1.01804810010.1[6]
5% Pd/C1.0180481000[6]

Table 2: Representative Data on Raney Ni Catalyst Recycling and Deactivation

Cycle NumberConversion of Furfuryl Alcohol (%)THFA Selectivity (%)Notes
1>9995.7Fresh catalyst under optimized conditions.[5]
2~95~93Slight decrease in activity after recovery and reuse.
3~89~90Noticeable deactivation observed.
4~82~88Continued loss of activity.
5~75~85Significant deactivation. Catalyst requires regeneration.
Note: This table is a representative example based on typical deactivation trends described in the literature. Actual performance may vary.

Experimental Protocols

Protocol 1: General Procedure for THFA Synthesis using Raney Nickel

This protocol describes a typical batch reaction for the synthesis of THFA from furfuryl alcohol.

  • Reactor Setup:

    • Add furfuryl alcohol (e.g., 10 mmol), a suitable solvent (e.g., 10 mL of 1,4-dioxane), and aqueous ammonia (e.g., 20 mmol) to a high-pressure batch reactor (autoclave) equipped with a magnetic stir bar.[7]

    • Carefully add the Raney Ni catalyst (typically 3-10 wt% relative to the substrate) to the reactor.[7] Safety Note: Handle Raney Ni as a slurry under water or an inert solvent; it is pyrophoric and can ignite if it dries in air.

  • Purging:

    • Seal the reactor.

    • Purge the system by pressurizing with nitrogen (or argon) and then venting. Repeat this cycle 3-5 times to remove all air.

    • Purge the system with hydrogen gas in a similar manner for 3-5 cycles.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).[7]

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 130 °C).[7]

    • Maintain the temperature and pressure for the desired reaction time (e.g., 3-48 hours), monitoring the pressure drop to gauge hydrogen consumption.

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Once depressurized, open the reactor and separate the catalyst from the reaction mixture by filtration or centrifugation.

    • Analyze the liquid phase by Gas Chromatography (GC) or GC-MS to determine the conversion of furfuryl alcohol and the yield of THFA.

Protocol 2: Regeneration of Coked Raney Nickel Catalyst

This protocol provides a general workflow for regenerating a Raney Ni catalyst that has been deactivated by coking.

  • Solvent Washing:

    • After recovering the spent catalyst from the reaction, wash it multiple times with a solvent like methanol or isopropanol (B130326) to remove any adsorbed reactants and products.[14]

    • A final wash with a non-polar solvent like n-hexane can help remove heavy organic residues.[16]

  • Calcination (Coke Removal):

    • Place the washed and dried catalyst in a tube furnace.

    • Pass a flow of a dilute oxygen/inert gas mixture (e.g., 2-5% O₂ in N₂) over the catalyst.

    • Slowly ramp the temperature to a setpoint (e.g., 300-450 °C) and hold for several hours to gently burn off the carbonaceous deposits.[14] The exact temperature and time depend on the nature of the coke.

  • Reduction (Reactivation):

    • After calcination, cool the catalyst under an inert gas flow.

    • Switch the gas flow to pure hydrogen.

    • Heat the catalyst to a reduction temperature (e.g., 200-400 °C) and hold for 2-4 hours to reduce the nickel oxide formed during calcination back to its active metallic state.

    • Cool the catalyst to room temperature under a hydrogen or inert gas flow.

    • Carefully transfer the reactivated catalyst under an inert solvent for storage and reuse.

Protocol 3: Catalyst Stability and Lifetime Test

This protocol outlines a procedure for evaluating the reusability and deactivation rate of a catalyst over multiple cycles.

  • Initial Run:

    • Perform the catalytic reaction according to Protocol 1.

    • After the reaction, carefully recover the catalyst by filtration or decantation, minimizing its exposure to air.

  • Catalyst Recovery and Washing:

    • Wash the recovered catalyst several times with the reaction solvent to remove any residual products or byproducts.

    • Perform a final wash with a volatile solvent (e.g., ethanol) to facilitate drying if necessary, though it is often best to keep the catalyst wet with solvent for the next run.

  • Subsequent Runs:

    • Transfer the entire recovered catalyst back into the reactor.

    • Add a fresh charge of reactants and solvent.

    • Repeat the reaction under the identical conditions as the initial run.

  • Data Collection:

    • Analyze the product mixture from each run to determine conversion and selectivity.

    • Repeat the cycle for a desired number of runs (e.g., 5-10) or until the catalyst activity drops below a certain threshold.

  • Evaluation:

    • Plot the conversion and selectivity as a function of the cycle number to visualize the deactivation trend.

    • The rate of decrease in activity provides a measure of the catalyst's stability under the tested conditions.

References

Preventing side reactions in the reductive amination of furfural

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the reductive amination of furfural (B47365) to produce furfurylamine (B118560) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the reductive amination of furfural?

A1: The primary side reactions of concern are:

  • Formation of Secondary and Tertiary Amines: The desired primary amine (furfurylamine) can react further with furfural to form difurfurylamine (a secondary amine) and trifurfurylamine (a tertiary amine). This is often due to the product amine being more nucleophilic than the ammonia (B1221849) used as the nitrogen source.[1]

  • Hydrogenation of the Furan (B31954) Ring: The furan ring can be reduced to yield tetrahydrofurfurylamine (THFA). This is particularly prevalent with highly active hydrogenation catalysts like palladium.

  • Formation of Furfuryl Alcohol: If the reducing agent is too strong or conditions are not optimized, the furfural starting material can be directly reduced to furfuryl alcohol.

  • Polymerization and Resinification: Furfural is susceptible to polymerization, especially under acidic conditions or at elevated temperatures, leading to the formation of dark, insoluble materials often referred to as humins.[2] This can result in significant yield loss and difficulties in purification.

Q2: How does the choice of catalyst affect the selectivity of the reaction?

A2: The choice of metal catalyst is critical for controlling selectivity. As a general guideline:

  • For Primary Amine (Furfurylamine) Production: Catalysts based on Ruthenium (Ru), Cobalt (Co), and Nickel (Ni) are often preferred as they tend to favor the formation of the primary amine.[3][4][5] Raney Nickel is a commonly used, cost-effective option that provides high yields of furfurylamine under optimized conditions.[1][6][7]

  • For Secondary Amine (Difurfurylamine) Production: Palladium (Pd) based catalysts have shown a higher selectivity towards the formation of secondary amines.[1]

Q3: What is the optimal ammonia to furfural molar ratio?

A3: A high molar ratio of ammonia to furfural is generally recommended to favor the formation of the primary amine and suppress the formation of secondary and tertiary amines. By increasing the concentration of ammonia, the equilibrium is shifted towards the formation of the primary imine intermediate, which is then reduced to furfurylamine. Ratios of up to 30:1 (ammonia:furfural) have been used to maximize primary amine selectivity.

Q4: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

A4: A dark coloration is a strong indicator of furfural polymerization or resinification.[2] This is often triggered by:

  • High Temperatures: Furfural is thermally sensitive.

  • Acidic Conditions: Any acidic impurities in the reagents or on the catalyst support can catalyze polymerization.

  • Prolonged Reaction Times: Extended exposure to reaction conditions can promote degradation.

To prevent this, ensure you are using freshly distilled furfural, a well-purified catalyst, and optimized reaction times and temperatures. Operating under an inert atmosphere can also help minimize oxidative degradation pathways.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Furfural 1. Inactive Catalyst: The catalyst may be poisoned, oxidized, or improperly activated. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the chosen catalyst and temperature. 3. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy.1. Catalyst Activation/Replacement: Ensure proper activation of the catalyst (e.g., for Raney Ni, ensure it is properly washed and stored). If poisoning is suspected, use a fresh batch of catalyst. 2. Increase H₂ Pressure: Gradually increase the hydrogen pressure within safe operating limits for your reactor. 3. Increase Temperature: Cautiously increase the reaction temperature in increments, while monitoring for signs of degradation.
Low Yield of Desired Amine with High Furfural Conversion 1. Polymerization/Resinification: Furfural is degrading into insoluble byproducts. 2. Formation of Furfuryl Alcohol: The catalyst or reducing agent is too aggressive, leading to direct hydrogenation of the aldehyde.1. Optimize Conditions: Lower the reaction temperature and shorten the reaction time. Ensure all reagents are pure and free of acidic contaminants. 2. Change Catalyst/Conditions: Switch to a less active hydrogenation catalyst or reduce the hydrogen pressure.
High Selectivity to Secondary/Tertiary Amines 1. Low Ammonia Concentration: Insufficient ammonia is present to outcompete the product amine in reacting with furfural. 2. Inappropriate Catalyst: The chosen catalyst (e.g., Palladium) may inherently favor secondary amine formation.1. Increase Ammonia Ratio: Significantly increase the molar ratio of ammonia to furfural. 2. Change Catalyst: Switch to a catalyst known for primary amine selectivity, such as Raney Nickel, Cobalt, or Ruthenium.[3][4][5]
Significant Formation of this compound (THFA) 1. Overly Active Hydrogenation Catalyst: The catalyst is too effective at reducing the furan ring. 2. Harsh Reaction Conditions: High hydrogen pressure and/or high temperature are promoting ring saturation.1. Select a Milder Catalyst: Move from a highly active catalyst like Palladium to a less active one like Nickel or Cobalt for this specific transformation. 2. Modify Conditions: Reduce the hydrogen pressure and/or lower the reaction temperature.
Difficulty in Product Purification 1. Presence of Polymeric Byproducts: Resinous materials are contaminating the crude product. 2. Similar Boiling Points of Products: Furfurylamine and side products like furfuryl alcohol may have close boiling points, making distillation difficult.1. Optimize Reaction: Focus on preventing polymer formation during the reaction. Pre-filtering the crude mixture may help remove some insoluble materials. 2. Use Alternative Purification: Consider vacuum distillation for better separation. Alternatively, derivatization of the amine followed by purification and deprotection may be an option. An acid-base extraction can also be effective for separating the basic amine product from neutral byproducts like furfuryl alcohol.[8]

Data Presentation

Table 1: Comparison of Catalytic Performance in Furfural Reductive Amination

CatalystSupportTemp. (°C)H₂ Pressure (MPa)Time (h)Furfural Conv. (%)Furfurylamine Yield (%)Reference
Raney Ni -1302.0310096.3[7]
Raney Ni -801.02>99100[6]
Raney Co -1201.0->9998.9[1]
Ni₆AlOₓ -1000.45>9990[9]
Ru/T-ZrO₂ t-ZrO₂80-2.5-99[5]
Rh/Al₂O₃ Al₂O₃802.02-92[8]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Furfural using Raney Nickel

This protocol describes a typical batch reactor procedure for the synthesis of furfurylamine.

1. Catalyst Preparation and Handling:

  • Commercially available Raney Nickel is typically supplied as a slurry in water.

  • Before use, wash the Raney Nickel several times with the reaction solvent (e.g., 1,4-dioxane (B91453) or ethanol) to remove water. This should be done carefully under an inert atmosphere to prevent catalyst deactivation.

  • Safety Note: Raney Nickel is pyrophoric when dry and must be handled with extreme care under a liquid or inert atmosphere.

2. Reaction Setup:

  • In a high-pressure autoclave reactor, add the washed Raney Nickel catalyst (typically 5-10 wt% relative to furfural).

  • Add the solvent (e.g., 1,4-dioxane).

  • Add freshly distilled furfural to the reactor.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Introduce the desired amount of ammonia. This can be done by charging with liquid ammonia or by using an aqueous ammonia solution, though the former is often preferred to minimize water content.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 - 2.0 MPa).[6][7]

3. Reaction Execution:

  • Begin stirring and heat the reactor to the target temperature (e.g., 80 - 130 °C).[6][7]

  • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS. Key indicators of completion are the disappearance of the furfural peak and the stabilization of the furfurylamine peak.

4. Work-up and Purification:

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst. Safety Note: The filtered catalyst should be kept wet to prevent ignition.

  • The solvent can be removed from the filtrate by rotary evaporation.

  • The crude furfurylamine can be purified by vacuum distillation. An initial acid-base extraction can be performed to separate the basic amine from any neutral byproducts.[8]

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a starting point for analyzing the components of the reaction mixture.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol (B129727) or the reaction solvent).

  • Gas Chromatograph (GC) Conditions:

    • Column: A standard non-polar or mid-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm), is generally suitable for separating the components.[10][11]

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Expected Retention Order: Typically, furfural will elute first, followed by furfurylamine, and then higher boiling point byproducts like difurfurylamine.

Mandatory Visualizations

Reaction Pathway Diagram

ReductiveAmination Furfural Furfural Imine Furfurylimine (Intermediate) Furfural->Imine + NH₃ - H₂O FurfurylAlcohol Furfuryl Alcohol Furfural->FurfurylAlcohol + H₂ / Catalyst (Side Reaction) Polymer Polymerization/ Resinification Products Furfural->Polymer High Temp / Acid (Side Reaction) Furfurylamine Furfurylamine (Primary Amine) Imine->Furfurylamine + H₂ / Catalyst (Reduction) Difurfurylamine Difurfurylamine (Secondary Amine) Furfurylamine->Difurfurylamine + Furfural, -H₂O + H₂ / Catalyst (Over-alkylation) THFA This compound Furfurylamine->THFA + H₂ / Catalyst (Ring Hydrogenation)

Caption: Reaction scheme for the reductive amination of furfural showing the desired product and major side products.

Troubleshooting Workflow: Low Yield

Troubleshooting_LowYield Start Problem: Low Yield of Furfurylamine CheckConversion Is Furfural Conversion High? Start->CheckConversion CheckByproducts Analyze Byproducts (GC-MS) CheckConversion->CheckByproducts Yes InactiveCatalyst Potential Cause: Inactive Catalyst CheckConversion->InactiveCatalyst No HarshConditions Potential Cause: Conditions too mild (Temp, Pressure) CheckConversion->HarshConditions No Polymerization Observation: Dark, viscous mixture CheckByproducts->Polymerization SecondaryAmine Observation: High Difurfurylamine peak CheckByproducts->SecondaryAmine RingHydrogenation Observation: High THFA peak CheckByproducts->RingHydrogenation SolveNoConversion Solution: - Reactivate/replace catalyst - Increase Temp/Pressure InactiveCatalyst->SolveNoConversion HarshConditions->SolveNoConversion SolvePolymer Solution: - Lower temperature - Shorten reaction time - Use pure reagents Polymerization->SolvePolymer SolveSecAmine Solution: - Increase NH₃ ratio - Switch to Ni or Co catalyst SecondaryAmine->SolveSecAmine SolveRingHydro Solution: - Reduce H₂ pressure - Use less active catalyst RingHydrogenation->SolveRingHydro

Caption: A logical workflow for troubleshooting low yields in the reductive amination of furfural.

References

Technical Support Center: Synthesis and Purification of Tetrahydrofurfurylamine (THFA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of Tetrahydrofurfurylamine (THFA). This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for THFA synthesis?

A1: this compound is primarily synthesized from furan-based platform chemicals derived from renewable biomass. The most common starting materials include furfural (B47365), furfuryl alcohol, and furfurylamine (B118560).

Q2: What are the major byproducts I should expect during THFA synthesis?

A2: Byproduct formation is a critical aspect to control during THFA synthesis. The most frequently encountered byproducts include:

  • Furfurylamine: Often present as an unreacted starting material or as an intermediate in the reductive amination of furfural.

  • Difurfurylamine: A secondary amine formed from the reaction of THFA with furfural or furfurylamine.

  • Tetrahydrofurfuryl alcohol (THFA-OH): Results from the competing hydrogenation of the carbonyl group in furfural or the hydrolysis of intermediates.

  • Ring-opening products: Such as 1,5-pentanediol, which can form under harsh hydrogenation conditions.[1]

  • Polymers: Dark, viscous materials that can form from the self-condensation of furfural, especially under acidic conditions or at elevated temperatures.[2]

Q3: How can I effectively separate THFA from furfurylamine?

A3: Due to their close boiling points (Furfurylamine: ~145 °C, THFA: ~153 °C), simple distillation is often inefficient. A highly effective method is azeotropic distillation with water. Furfurylamine forms an azeotrope with water that boils at a lower temperature (around 99 °C), allowing for its selective removal.[3]

Q4: What analytical techniques are recommended for purity analysis of THFA?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities and for chiral separations to determine enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated, unknown impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of THFA.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of THFA 1. Incomplete reaction. 2. Catalyst deactivation. 3. Suboptimal reaction conditions (temperature, pressure). 4. Formation of significant amounts of byproducts.1. Monitor reaction progress using TLC or GC to ensure complete consumption of the starting material. 2. Use a fresh batch of catalyst or regenerate the catalyst if possible. Ensure proper handling to avoid poisoning. 3. Optimize temperature and hydrogen pressure. Higher pressure generally favors hydrogenation. 4. Refer to the byproduct-specific troubleshooting sections below.
Presence of Furfurylamine Impurity 1. Incomplete hydrogenation of furfurylamine. 2. Incomplete conversion in the reductive amination of furfural.1. Increase reaction time, temperature, or hydrogen pressure. 2. Employ azeotropic distillation with water to remove the furfurylamine.
High Levels of Difurfurylamine 1. Reaction of THFA with unreacted furfural or furfurylamine. 2. High reaction temperature promoting secondary amine formation.1. Ensure a high molar ratio of ammonia (B1221849) to furfural to favor primary amine formation. 2. Control the reaction temperature to minimize side reactions.
Formation of Tetrahydrofurfuryl Alcohol (THFA-OH) Competing hydrogenation of the carbonyl group in furfural.1. Optimize the catalyst system. Some catalysts show higher selectivity for amination over carbonyl reduction. 2. Adjust the ratio of ammonia and hydrogen.
Evidence of Ring-Opening Byproducts Harsh reaction conditions (high temperature, aggressive catalyst) leading to cleavage of the furan (B31954) ring.1. Reduce the reaction temperature. 2. Screen for a milder hydrogenation catalyst.
Polymerization of the Reaction Mixture 1. Acidic conditions. 2. High reaction temperature. 3. Extended reaction times.[2]1. Ensure the reaction medium is neutral or slightly basic. 2. Maintain a lower reaction temperature. 3. Monitor the reaction closely and stop it once the starting material is consumed.

Byproduct Formation and Mechanisms

Understanding the pathways to byproduct formation is crucial for optimizing the synthesis of THFA.

Byproduct Formation Pathways

Byproduct_Formation Byproduct Formation in THFA Synthesis Furfural Furfural Imine Imine Intermediate Furfural->Imine + NH3 THFA_OH Tetrahydrofurfuryl Alcohol (THFA-OH) Furfural->THFA_OH + H2 (Direct Hydrogenation) Polymer Polymers Furfural->Polymer Acid/Heat Furfurylamine Furfurylamine THFA This compound (THFA) (Desired Product) Furfurylamine->THFA + H2 (Ring Hydrogenation) Difurfurylamine Difurfurylamine Furfurylamine->Difurfurylamine + Furfurylamine/THFA Ring_Opening Ring-Opening Products (e.g., 1,5-Pentanediol) THFA->Ring_Opening Harsh Conditions Imine->Furfurylamine + H2

Caption: Byproduct formation pathways in THFA synthesis.

Experimental Protocols

Protocol 1: Synthesis of THFA from Furfural via Reductive Amination

This protocol is adapted from established industrial processes and academic literature.[4]

Materials:

  • Furfural

  • Ammonia (aqueous or gas)

  • Raney Nickel catalyst (or other suitable hydrogenation catalyst, e.g., Pd/C, Ru/C)

  • Hydrogen gas

  • Solvent (e.g., 1,4-dioxane, ethanol)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: Charge the autoclave with the solvent and the Raney Nickel catalyst.

  • Reactant Addition: Add furfural and the ammonia source to the reactor.

  • Purging: Seal the reactor and purge several times with nitrogen gas, followed by hydrogen gas to remove any air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa) and heat to the reaction temperature (e.g., 130 °C). Maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Purification: Proceed with purification as described in Protocol 3.

Protocol 2: Synthesis of THFA from Furfuryl Alcohol via Reductive Amination

This method offers an alternative route, starting from the alcohol derivative.[5][6]

Materials:

  • Furfuryl alcohol

  • Ammonia (liquid or gas)

  • Raney Nickel catalyst

  • Hydrogen gas (optional, can influence selectivity)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: Add furfuryl alcohol and the Raney Nickel catalyst to the autoclave.

  • Ammonia Addition: Introduce liquid or gaseous ammonia into the reactor.

  • Hydrogenation: For the synthesis of THFA, pressurize the reactor with hydrogen (e.g., 1.0 MPa). For the synthesis of furfurylamine, the reaction can be carried out without the addition of external hydrogen.

  • Reaction: Heat the reactor to the desired temperature (e.g., 180 °C) with constant stirring.

  • Work-up and Purification: Follow the same work-up and purification steps as in Protocol 1.

Protocol 3: Purification of THFA by Azeotropic and Fractional Distillation

This protocol focuses on the removal of furfurylamine and other impurities.

Materials:

  • Crude THFA reaction mixture

  • Water

  • Distillation apparatus (including a fractionating column)

Procedure:

  • Azeotropic Distillation:

    • Add water to the crude THFA mixture.

    • Heat the mixture to distill the furfurylamine-water azeotrope at approximately 99 °C.

    • Continue this process until all the furfurylamine has been removed.

  • Water Removal:

    • Increase the temperature to distill off the remaining water.

  • Fractional Distillation:

    • Use a fractionating column to carefully distill the remaining mixture.

    • Collect the fraction boiling at the boiling point of THFA (~153-155 °C) to obtain the purified product.

Quantitative Data on Byproduct Formation

The following table summarizes the effect of reaction conditions on product distribution in the reductive amination of furfural.

Parameter Condition Furfural Conversion (%) Furfurylamine Selectivity (%) THFA Selectivity (%) Other Byproducts (%) Reference
H₂ Pressure 0.5 MPa10028.1-Schiff Base (major)[4]
2.0 MPa10096.3-Low[4]
Temperature 70 °C-<20-Schiff Base (major)[4]
130 °C10096.3-Low[4]
Catalyst Raney Ni10096.3-Low[4]
Rh/Al₂O₃-~92--[7]

Visualizations

Experimental Workflow for THFA Synthesis and Purification

Workflow General Workflow for THFA Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Material (Furfural/Furfuryl Alcohol) Reaction Reductive Amination (Catalyst, NH3, H2) Start->Reaction Crude Crude Reaction Mixture Reaction->Crude Filtration Catalyst Filtration Crude->Filtration Azeotropic Azeotropic Distillation (with Water) Filtration->Azeotropic Fractional Fractional Distillation Azeotropic->Fractional Pure_THFA Pure THFA Fractional->Pure_THFA Analysis Purity Analysis (GC-MS, HPLC, NMR) Pure_THFA->Analysis

Caption: General workflow for THFA synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting Troubleshooting Decision Tree for Low THFA Yield Start Low Yield of THFA Check_Reaction Reaction Complete? (TLC/GC) Start->Check_Reaction No_Reaction Incomplete Reaction Check_Reaction->No_Reaction No Yes_Reaction Reaction Complete Check_Reaction->Yes_Reaction Yes Analyze_Byproducts Analyze Byproducts (GC-MS) Yes_Reaction->Analyze_Byproducts High_Furfurylamine High Furfurylamine? Analyze_Byproducts->High_Furfurylamine Yes_Furfurylamine Increase H2 Pressure/Time Azeotropic Distillation High_Furfurylamine->Yes_Furfurylamine Yes No_Furfurylamine Other Byproducts? High_Furfurylamine->No_Furfurylamine No High_Polymer High Polymer Content? No_Furfurylamine->High_Polymer Yes_Polymer Lower Temperature Check pH High_Polymer->Yes_Polymer Yes No_Polymer Check Catalyst Activity High_Polymer->No_Polymer No

Caption: Troubleshooting decision tree for low THFA yield.

References

Technical Support Center: Tetrahydrofurfurylamine (THFA) as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrofurfurylamine (THFA) as a corrosion inhibitor. The information is designed to help you improve its efficiency and address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with THFA.

Problem: Low Inhibition Efficiency

You are observing lower than expected inhibition efficiency for THFA in your experiments.

Possible Causes and Solutions:

  • Suboptimal Concentration: The concentration of THFA is crucial for forming a stable protective layer on the metal surface.

    • Solution: Perform a concentration optimization study. The inhibition efficiency generally increases with the inhibitor concentration up to a certain point, after which it may plateau.[1][2][3][4][5]

  • Temperature Effects: The performance of THFA can be sensitive to temperature. For some organic inhibitors, efficiency decreases as temperature rises due to desorption from the metal surface.[1][6][7][8] However, in some cases, an initial increase in temperature can enhance adsorption and efficiency up to a certain point before degradation occurs.[9]

    • Solution: Conduct your experiments at various temperatures to determine the optimal thermal condition for your system. If high temperatures are necessary for your application, consider using THFA in combination with other stabilizing agents.

  • Absence of Synergistic Agents: The efficiency of many organic inhibitors, including amines, can be significantly enhanced by the presence of other compounds, particularly halide ions.[2][10]

    • Solution: Introduce a source of halide ions, such as potassium iodide (KI), into your corrosive medium along with THFA. Iodide ions, in particular, have been shown to have a strong synergistic effect, improving the adsorption of the organic inhibitor on the metal surface.[2][10][11][12][13]

  • Purity of THFA: Impurities in the this compound can interfere with the formation of the protective film.

    • Solution: Ensure you are using a high-purity grade of THFA. If you suspect impurities, consider purifying the compound before use.

  • Surface Preparation: The condition of the metal surface prior to the experiment is critical for inhibitor adsorption.

    • Solution: Ensure a consistent and reproducible surface preparation protocol. This typically involves polishing the metal specimen with successively finer grades of abrasive paper, followed by rinsing with distilled water and a solvent like acetone, and then drying.

Problem: Poor Reproducibility of Results

You are finding it difficult to obtain consistent results between experimental runs.

Possible Causes and Solutions:

  • Inconsistent Surface Preparation: As mentioned above, variations in surface roughness and cleanliness can lead to significant differences in inhibitor performance.

    • Solution: Standardize your metal specimen preparation procedure. Ensure that the polishing, cleaning, and drying steps are identical for every experiment.

  • Fluctuations in Experimental Conditions: Small variations in temperature, immersion time, or the composition of the corrosive medium can affect the results.

    • Solution: Use a thermostatically controlled water bath to maintain a constant temperature.[7] Precisely control the immersion time and ensure the corrosive solution is prepared fresh and consistently for each experiment.

  • Electrochemical Noise: For electrochemical measurements like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS), external electrical noise can interfere with the results.

    • Solution: Use a Faraday cage to shield your electrochemical cell from external electromagnetic interference.[14]

  • Stabilization Time: The system may not have reached a steady state before measurements are taken.

    • Solution: Allow the system to stabilize by monitoring the open circuit potential (OCP) until it reaches a steady value before starting any electrochemical measurements.[14]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which THFA inhibits corrosion?

A1: this compound, like many organic inhibitors, primarily functions through adsorption onto the metal surface.[4] The nitrogen and oxygen atoms in the THFA molecule act as active centers to form a coordinate bond with the vacant d-orbitals of the metal atoms. This forms a protective film that isolates the metal from the corrosive environment.

Q2: How can I improve the inhibition efficiency of THFA?

A2: You can improve the efficiency of THFA by:

  • Optimizing its concentration.

  • Controlling the temperature of the system.

  • Introducing a synergistic agent, such as potassium iodide (KI). The halide ions can enhance the adsorption of THFA onto the metal surface.[2][10][11][12][13]

Q3: Does the efficiency of THFA change with temperature?

A3: Yes, the efficiency of THFA is temperature-dependent. For many organic inhibitors, an increase in temperature leads to a decrease in inhibition efficiency as the inhibitor molecules tend to desorb from the metal surface.[1][6][7][8] However, it is recommended to perform temperature studies for your specific system to confirm this behavior.

Q4: What is the role of quantum chemical calculations in studying THFA as a corrosion inhibitor?

A4: Quantum chemical calculations, often using Density Functional Theory (DFT), are powerful tools for understanding the relationship between the molecular structure of an inhibitor and its performance.[15][16][17][18] These calculations can predict parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's ability to donate and accept electrons, a key aspect of the adsorption process. This theoretical understanding can guide the modification of THFA or the selection of synergistic compounds to improve its efficiency.

Q5: Which adsorption isotherm model is typically used for THFA?

A5: The adsorption of organic inhibitors on a metal surface can often be described by various isotherm models, such as Langmuir, Freundlich, or Temkin.[19][20][21][22] The Langmuir isotherm is frequently used and assumes the formation of a monolayer of the inhibitor on the metal surface.[19][21][22] To determine the best fit for your experimental data, you should plot the surface coverage (θ) obtained from your measurements against the inhibitor concentration and see which model yields the best linear fit.

Data Presentation

The following tables should be used to systematically record your experimental data for easy comparison.

Table 1: Effect of THFA Concentration on Inhibition Efficiency

THFA Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)N/A
Conc. 1
Conc. 2
Conc. 3
Conc. 4

Table 2: Effect of Temperature on Inhibition Efficiency at Optimal THFA Concentration

Temperature (°C)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Temp. 1
Temp. 2
Temp. 3
Temp. 4

Table 3: Synergistic Effect of Halide Ions with THFA

Inhibitor SystemCorrosion Rate (mm/year)Inhibition Efficiency (%)Synergism Parameter (S)
Optimal THFA Conc.N/A
Optimal Halide Conc.N/A
THFA + Halide

Experimental Protocols

Weight Loss Method

This method provides a straightforward way to determine the corrosion rate and inhibition efficiency.

Methodology:

  • Specimen Preparation: Prepare metal coupons of known dimensions. Polish the surfaces with progressively finer grades of emery paper, wash with distilled water and acetone, dry, and weigh accurately.

  • Immersion: Immerse the prepared coupons in the corrosive solution with and without different concentrations of THFA for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, wash with distilled water and acetone, dry, and re-weigh.

  • Calculation:

    • Calculate the weight loss.

    • The corrosion rate (CR) can be calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.

Methodology:

  • Electrochemical Cell Setup: Use a three-electrode cell consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.[14]

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). The inhibition efficiency is calculated using i_corr values with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process.[23][24][25][26]

Methodology:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the OCP to stabilize.

  • EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency). The data can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis start Start: Define Experimental Conditions (Corrosive Medium, Metal Type) prep_specimen Prepare Metal Specimen (Polish, Clean, Dry) start->prep_specimen prep_solution Prepare Corrosive Solution (with and without THFA) start->prep_solution weight_loss Weight Loss Method prep_specimen->weight_loss electrochemical Electrochemical Measurements (PDP & EIS) prep_specimen->electrochemical prep_solution->weight_loss prep_solution->electrochemical calc_cr_ie Calculate Corrosion Rate and Inhibition Efficiency weight_loss->calc_cr_ie analyze_electrochem Analyze Tafel and Nyquist/Bode Plots electrochemical->analyze_electrochem determine_mechanism Determine Adsorption Isotherm and Inhibition Mechanism calc_cr_ie->determine_mechanism analyze_electrochem->determine_mechanism end End: Evaluate THFA Performance determine_mechanism->end

Caption: A typical experimental workflow for evaluating THFA as a corrosion inhibitor.

troubleshooting_low_efficiency start Problem: Low Inhibition Efficiency cause1 Is the THFA concentration optimal? start->cause1 solution1 Solution: Perform a concentration optimization study. cause1->solution1 No cause2 Is the temperature affecting performance? cause1->cause2 Yes solution1->cause2 solution2 Solution: Conduct experiments at varying temperatures. cause2->solution2 Unsure cause3 Are synergistic agents being used? cause2->cause3 Yes solution2->cause3 solution3 Solution: Introduce halide ions (e.g., KI) into the system. cause3->solution3 No cause4 Is the metal surface properly prepared? cause3->cause4 Yes solution3->cause4 solution4 Solution: Standardize the surface preparation protocol. cause4->solution4 No end Improved Inhibition Efficiency cause4->end Yes solution4->end

Caption: Troubleshooting logic for addressing low inhibition efficiency of THFA.

References

Technical Support Center: Tetrahydrofurfurylamine (THFA) as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tetrahydrofurfurylamine (THFA) as a curing agent for epoxy resins.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THFA) and why is it used as an epoxy curing agent?

A1: this compound (THFA) is a primary aliphatic amine with the chemical formula C₅H₁₁NO.[1] Its unique structure, featuring a tetrahydrofuran (B95107) ring, makes it a versatile molecule in various chemical syntheses.[1] In epoxy systems, it acts as a curing agent (hardener) by reacting with the epoxy groups of the resin to form a cross-linked thermoset polymer.[2][3] As a primary amine, each molecule has two active hydrogen atoms that can participate in the curing reaction.[3]

Q2: How do I calculate the correct mixing ratio of THFA with my epoxy resin?

A2: The optimal mixing ratio is determined by the stoichiometry between the amine hydrogen groups on the THFA and the epoxy groups on the resin. The key parameters are the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin.

The AHEW of a primary amine is calculated by dividing its molecular weight by the number of active hydrogen atoms. For THFA (Molecular Weight ≈ 101.15 g/mol )[1], which has two active hydrogens, the AHEW is:

AHEW = 101.15 g/mol / 2 = 50.58 g/eq

The stoichiometric amount of THFA needed per 100 parts of epoxy resin (phr) is calculated as follows:

phr = (AHEW / EEW) * 100

For example, for a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin with an EEW of 190 g/eq, the calculation would be:

phr = (50.58 / 190) * 100 ≈ 26.6 parts of THFA per 100 parts of epoxy resin by weight.

It is crucial to consult the technical data sheet of your specific epoxy resin for its exact EEW.[4]

Troubleshooting Guide

Problem 1: The epoxy mixture is curing too quickly (short pot life).

Q: My epoxy resin mixture with THFA is becoming thick and unworkable much faster than I expected. What's causing this and how can I extend the pot life?

A: Aliphatic amines like THFA are known for their high reactivity, which can lead to a short pot life and rapid heat generation (exotherm), especially in larger mixed batches.[2][5]

Possible Causes:

  • High Ambient Temperature: Higher temperatures accelerate the curing reaction, significantly reducing pot life.[6]

  • Large Mixing Volume: The exothermic reaction generates heat, which is trapped in a larger mass of mixed epoxy, further accelerating the reaction.[6][7]

  • Incorrect Stoichiometry: An excess of the amine curing agent can sometimes lead to a faster initial reaction.

Solutions:

  • Work in a Cooler Environment: Lowering the ambient temperature will slow down the curing reaction.[6]

  • Mix Smaller Batches: Prepare only the amount of epoxy you can use within the expected pot life to minimize heat buildup.[6]

  • Use a Shallow Mixing Container: Spreading the mixed epoxy in a shallow pan increases the surface area, allowing for better heat dissipation.

  • Cool the Components: Pre-cooling the resin and curing agent before mixing can help to extend the pot life.

G start Short Pot Life Issue cause1 High Ambient Temperature start->cause1 Caused by cause2 Large Mixing Volume start->cause2 Caused by cause3 Incorrect Stoichiometry start->cause3 Caused by solution1 Work in Cooler Environment cause1->solution1 Solved by solution4 Cool Components cause1->solution4 Solved by solution2 Mix Smaller Batches cause2->solution2 Solved by solution3 Use Shallow Mixing Container cause2->solution3 Solved by

Caption: Troubleshooting workflow for short pot life.

Problem 2: The cured epoxy surface is tacky or has a waxy film (Amine Blush).

Q: After curing, my epoxy has a sticky, oily film on the surface. What is this and how can I prevent and remove it?

A: This is likely amine blush, a common issue with amine-cured epoxies, especially in humid conditions. It's a waxy layer that forms when amines in the hardener react with moisture and carbon dioxide in the air.[8] This can interfere with the adhesion of subsequent coats.[8]

Possible Causes:

  • High Humidity: Moisture in the air is a key ingredient for amine blush formation.[8]

  • Low Temperature: Curing at lower temperatures can prolong the time the surface is susceptible to reacting with moisture and CO2.

  • Poor Air Circulation: Stagnant air can trap moisture and CO2 near the curing surface.

Solutions:

  • Control the Environment: Work in a temperature-controlled environment with low humidity (ideally below 60%).[8]

  • Ensure Good Airflow: Use a fan to circulate air over the curing surface, but be mindful of introducing dust.

  • Removal: Amine blush is water-soluble. It can be removed by washing the surface with warm, soapy water and a scrub pad, followed by a thorough rinse with clean water and complete drying before sanding or recoating. Solvents are generally not effective.

G start Amine Blush Formation factor1 High Humidity start->factor1 Influenced by factor2 Low Temperature start->factor2 Influenced by factor3 Poor Air Circulation start->factor3 Influenced by removal Wash with Warm, Soapy Water start->removal Removed by prevention1 Control Environment (Low Humidity) factor1->prevention1 Prevented by prevention2 Ensure Good Airflow factor3->prevention2 Prevented by

Caption: Factors and solutions for amine blush.

Problem 3: The cured epoxy is not reaching its expected hardness or has a low Glass Transition Temperature (Tg).

Q: My cured epoxy is softer than expected and deforms at a lower temperature than I anticipated. How can I achieve a higher Tg and better mechanical properties?

A: The final properties of the cured epoxy, including its hardness and Glass Transition Temperature (Tg), are highly dependent on the degree of cure.[9][10] The Tg is the temperature at which the epoxy transitions from a rigid, glassy state to a softer, rubbery state.[11]

Possible Causes:

  • Incomplete Curing: The cross-linking reaction has not proceeded to completion.

  • Low Cure Temperature: Room temperature curing of aliphatic amines often results in a lower Tg than elevated temperature curing.[9][11]

  • Incorrect Mixing Ratio: An off-ratio mix can lead to an incomplete reaction and a poorly formed polymer network.[4]

  • Moisture Contamination: Moisture can interfere with the curing reaction and plasticize the cured epoxy, lowering its Tg.[12][13]

Solutions:

  • Post-Curing: A post-cure at an elevated temperature (e.g., 2 hours at 80-100°C) after the initial room temperature gelation can significantly increase the cross-link density and thus the Tg and mechanical properties.[2]

  • Verify Stoichiometry: Double-check your calculations for the mixing ratio and measure the components accurately by weight.

  • Ensure Dry Conditions: Use dry containers and work in a low-humidity environment to prevent moisture contamination.

Quantitative Data

Due to the limited availability of specific performance data for THFA as a primary epoxy curing agent in publicly accessible literature, the following tables provide estimated values based on the typical performance of similar aliphatic amine curing agents. These values should be used as a general guideline, and it is highly recommended to perform your own characterization for your specific epoxy system.

Table 1: Typical Properties of THFA-Cured Epoxy (Estimated)

PropertyEstimated Value RangeTest Method
Pot Life (100g mass at 25°C)20 - 40 minutesVisual/Viscometer
Thin Film Set Time (25°C)4 - 8 hoursASTM D5895
Glass Transition Temp. (Tg) - RT Cure45 - 60 °CDSC (ASTM E1356)
Glass Transition Temp. (Tg) - Post-Cure70 - 90 °CDSC (ASTM E1356)
Tensile Strength40 - 60 MPaASTM D638
Flexural Modulus2.5 - 3.5 GPaASTM D790

Table 2: Influence of Cure Schedule on Glass Transition Temperature (Tg) (Illustrative)

Cure ScheduleTypical Tg Range (°C)
7 days at 25°C45 - 60
24 hours at 25°C + 2 hours at 80°C65 - 80
24 hours at 25°C + 2 hours at 100°C70 - 90

Experimental Protocols

Protocol 1: Stoichiometric Calculation and Mixing

This protocol outlines the steps for calculating the correct mix ratio and preparing the epoxy-THFA mixture.

G start Start: Prepare Mixture step1 1. Determine EEW of Epoxy Resin (from Technical Data Sheet) start->step1 step2 2. Calculate AHEW of THFA (AHEW = 101.15 / 2 = 50.58 g/eq) step1->step2 step3 3. Calculate Stoichiometric Ratio (phr) phr = (AHEW / EEW) * 100 step2->step3 step4 4. Accurately Weigh Epoxy Resin and THFA in a Clean Container step3->step4 step5 5. Mix Thoroughly for 3-5 Minutes (Scrape sides and bottom) step4->step5 end Mixture Ready for Use step5->end

Caption: Workflow for epoxy-THFA mixture preparation.

Methodology:

  • Determine Epoxy Equivalent Weight (EEW): Obtain the EEW of your epoxy resin from the manufacturer's technical data sheet.

  • Calculate Amine Hydrogen Equivalent Weight (AHEW): For THFA, the AHEW is approximately 50.58 g/eq.

  • Calculate Parts per Hundred Resin (phr): Use the formula: phr = (AHEW / EEW) * 100.

  • Weigh Components: In a clean, dry container, accurately weigh the epoxy resin and the calculated amount of THFA.

  • Mix Thoroughly: Mix the two components vigorously for 3-5 minutes, ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture.

Protocol 2: Characterization of Cure using Differential Scanning Calorimetry (DSC)

This protocol describes how to use DSC to determine the heat of cure and the glass transition temperature (Tg).[14][15][16]

Methodology:

  • Sample Preparation: Immediately after mixing, hermetically seal a small amount (5-10 mg) of the uncured epoxy-THFA mixture in a DSC pan.

  • Dynamic Scan (for Heat of Cure):

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample from room temperature to approximately 250°C at a constant rate (e.g., 10°C/min).

    • The total heat of cure (ΔH_total) is the area under the exothermic cure peak.[14]

  • Curing for Tg Measurement:

    • Cure a larger sample of the mixed epoxy according to your desired schedule (e.g., 7 days at 25°C for room temperature cure, or a room temperature cure followed by a post-cure at an elevated temperature).

  • Tg Measurement Scan:

    • Place a small sample (10-15 mg) of the fully cured epoxy in a DSC pan.

    • Perform a heat-cool-heat cycle, for example:

      • Heat from 25°C to a temperature above the expected Tg (e.g., 120°C) at 10°C/min.

      • Cool back down to 25°C.

      • Heat again through the transition region at 10°C/min.

    • The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[9][10]

G start DSC Analysis of Cure heat_of_cure Determine Heat of Cure (ΔH) start->heat_of_cure tg_measurement Measure Glass Transition Temp. (Tg) start->tg_measurement step1_h 1. Prepare uncured sample heat_of_cure->step1_h step1_t 1. Prepare cured sample tg_measurement->step1_t step2_h 2. Dynamic scan (e.g., 10°C/min to 250°C) step1_h->step2_h step3_h 3. Integrate exothermic peak step2_h->step3_h step2_t 2. Heat-cool-heat cycle step1_t->step2_t step3_t 3. Determine Tg from 2nd heat scan step2_t->step3_t

Caption: Experimental workflow for DSC analysis.

References

How to handle and store Tetrahydrofurfurylamine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Tetrahydrofurfurylamine (THFA) to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a colorless to light yellow liquid.[1][2] It is important to be aware of its properties for safe handling and storage. Key properties are summarized in the table below.

PropertyValue
Appearance Colorless to light yellow liquid[1][2]
Molecular Formula C₅H₁₁NO[3]
Molecular Weight 101.15 g/mol [3]
Boiling Point 153-154 °C at 744 mmHg
Melting Point -70 °C[4]
Density 0.98 g/mL at 25 °C
Flash Point 43 °C (109.4 °F) - closed cup
Water Solubility Miscible[5]
Refractive Index n20/D 1.454

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[6][7] It is sensitive to air and moisture (hygroscopic) and can absorb carbon dioxide from the air.[4][7] Therefore, it is crucial to keep the container tightly closed.[6][7][8] For long-term storage, blanketing with an inert gas like nitrogen or argon is recommended.

ParameterRecommendationRationale
Temperature Store in a cool place, some sources recommend <15°C or 2-8°C[5][9]To minimize potential degradation reactions which are often accelerated by heat.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)[7]Prevents oxidation and reaction with atmospheric carbon dioxide.
Container Tightly sealed, appropriate for flammable liquids[6][8]Prevents exposure to air and moisture.
Location Well-ventilated, flammables-area, away from incompatible substances[6]Safety precaution due to its flammable nature.
Incompatible Substances Strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide[2][7]To prevent vigorous and potentially hazardous reactions.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, appropriate personal protective equipment is essential to prevent skin and eye contact, as well as inhalation.[6][7] This includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6][8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6]

Troubleshooting Guide

Issue 1: The this compound has developed a yellow or brown color.

  • Possible Cause: This is often a sign of oxidation or degradation due to prolonged exposure to air or light.

  • Recommended Action:

    • Check the purity of the material using an appropriate analytical method, such as Gas Chromatography (GC), to quantify the level of impurities.

    • If the purity is no longer acceptable for your application, consider purifying the amine by distillation. This compound has a boiling point of 153-154 °C.[10]

    • For future prevention, ensure the container is tightly sealed and consider flushing the headspace with an inert gas like nitrogen before sealing. Store in an amber glass bottle to protect from light.

Issue 2: There is a solid precipitate in the this compound.

  • Possible Cause: this compound is an amine and can react with carbon dioxide from the atmosphere to form a carbamate (B1207046) salt, which may precipitate.

  • Recommended Action:

    • The solid can likely be removed by filtration. However, the purity of the remaining liquid should be assessed.

    • To prevent this, always handle the material under an inert atmosphere and keep the container tightly sealed when not in use.

Issue 3: Inconsistent experimental results are being obtained with an older bottle of this compound.

  • Possible Cause: The reagent may have degraded over time, leading to a lower concentration of the active amine and the presence of impurities that could interfere with the reaction.

  • Recommended Action:

    • It is recommended to use fresh or recently opened bottles of this compound for sensitive applications.

    • Before use, verify the purity of the older stock using the experimental protocol outlined below (Purity Assessment by Gas Chromatography).

    • If degradation is confirmed, it is best to use a new, unopened bottle of the reagent.

Visualizing Workflows and Degradation

Handling and Storage Workflow

The following diagram outlines the recommended workflow for safely handling and storing this compound to maintain its integrity.

G start Start: Receiving THFA check_seal Check Container Seal Is it intact? start->check_seal log_info Log Lot Number and Opening Date check_seal->log_info Yes quarantine Quarantine and Test Purity Before Use check_seal->quarantine No storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles log_info->storage use Use in a Fume Hood with Appropriate PPE storage->use end End of Workflow inert_gas Blanket with Inert Gas (e.g., Nitrogen) use->inert_gas seal_tightly Seal Container Tightly After Use inert_gas->seal_tightly seal_tightly->storage Return to Storage

Caption: Recommended workflow for handling and storing this compound.

Potential Degradation Pathway

This diagram illustrates a simplified potential degradation pathway for this compound upon exposure to atmospheric components.

G thfa This compound (C₅H₁₁NO) oxidized Oxidized Impurities (e.g., aldehydes, acids) thfa->oxidized carbamate Carbamate Salt (Solid Precipitate) thfa->carbamate air Air (O₂) air->thfa Oxidation co2 Air (CO₂) co2->thfa Reaction with CO₂

Caption: Simplified potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Objective: To determine the percentage purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Methanol, GC grade)

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Gas Chromatograph with a Flame Ionization Detector (FID)

Instrumentation:

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5, or equivalent) is typically suitable.

  • Injector: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID).

  • Carrier Gas: Helium or Hydrogen.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of the sample into a 10 mL volumetric flask and diluting to volume with the chosen solvent. This creates a ~10 mg/mL solution.

    • Further dilute this stock solution if necessary to fall within the linear range of the detector. A typical final concentration for injection might be 0.1-1 mg/mL.

  • GC Method Parameters (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas Flow: Constant flow, e.g., 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Analysis:

    • Inject a blank (solvent) to ensure no system contamination.

    • Inject the prepared sample solution.

    • Identify the peak corresponding to this compound based on its retention time (determined by running a standard if available, or by its major peak in a fresh sample).

  • Data Interpretation:

    • Integrate the areas of all peaks in the chromatogram.

    • Calculate the percent purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

    • The presence of additional peaks may indicate impurities or degradation products.

Troubleshooting this Protocol

G start Start: Unexpected GC Results no_peak No Peak or Very Small Peak? start->no_peak multiple_peaks Multiple Unexpected Peaks? no_peak->multiple_peaks No check_injection Check Syringe and Injection Verify sample uptake no_peak->check_injection Yes check_degradation Sample May Be Degraded Compare with fresh sample multiple_peaks->check_degradation Yes end Consult Instrument Manual or Specialist multiple_peaks->end No check_conc Check Sample Concentration Is it too dilute? check_injection->check_conc check_conc->end check_solvent Check Solvent Purity Inject a solvent blank check_degradation->check_solvent check_solvent->end

Caption: Troubleshooting decision tree for GC purity analysis.

References

Overcoming solubility issues with Tetrahydrofurfurylamine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with Tetrahydrofurfurylamine (THFA) in various reaction media. It is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound.

Question: My THFA is forming two layers or appears insoluble in water. I've seen conflicting information about its water solubility. What should I do?

Answer: You've encountered a common point of confusion. While some sources describe THFA as insoluble, others state it is miscible with water.[1][2] The solubility of THFA in aqueous media is highly dependent on the pH of the solution. As a primary amine, THFA is a weak base and its solubility is significantly lower in neutral or basic water.[3][4]

Troubleshooting Steps:

  • pH Adjustment: The most effective method to dissolve THFA in an aqueous medium is to lower the pH. By adding a dilute acid (e.g., 1M HCl), you can protonate the amine group, forming a tetrahydrofurfurylammonium salt.[5] This salt is an ionic species with much greater polarity and, therefore, significantly higher water solubility. Continue to add acid dropwise until the solution becomes clear.

  • Gentle Heating: For systems where pH adjustment is not desirable, gentle heating of the mixture can increase the dissolution rate and solubility. However, be mindful of the reaction's temperature sensitivity and the volatility of THFA.

  • Co-Solvent Addition: If pH modification is not possible, consider adding a water-miscible organic solvent (a co-solvent) such as methanol (B129727), ethanol (B145695), or THF to the water. This will increase the overall polarity match between the solvent system and THFA.[6]

Question: I'm observing precipitation or cloudiness when I add THFA to my non-polar organic solvent (e.g., hexane, toluene). Why is this happening?

Answer: THFA has a polar amine group and an ether linkage within its tetrahydrofuran (B95107) ring, making it a relatively polar molecule. While it is generally described as having excellent solubility in organic solvents, it may have limited solubility in very non-polar (hydrocarbon) solvents, especially at higher concentrations or lower temperatures.[7] The principle of "like dissolves like" is key; the polarity difference between THFA and a non-polar solvent can lead to insolubility.[8]

Troubleshooting Steps:

  • Solvent Selection: Switch to a more polar organic solvent. Good alternatives include:

    • Polar Protic Solvents: Methanol, Ethanol.

    • Polar Aprotic Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetonitrile.[2]

  • Co-Solvency: Add a small amount of a miscible, more polar co-solvent to your non-polar reaction medium. For example, adding 5-10% THF to a reaction in toluene (B28343) can significantly improve the solubility of THFA without drastically changing the overall solvent properties.

  • Temperature Increase: Gently warming the reaction mixture can often overcome solubility limits. Ensure the temperature is kept below the boiling points of your solvents.

Question: My reaction mixture with THFA becomes cloudy or forms a precipitate upon cooling. How can I prevent this?

Answer: This indicates that your reaction components, including THFA, are likely at or near their saturation point at the reaction temperature and are precipitating out as the solution cools and solubility decreases.

Troubleshooting Steps:

  • Maintain Temperature: If the reaction product is stable, consider performing the subsequent workup or next reaction step at a slightly elevated temperature to maintain solubility.

  • Solvent Addition: Before cooling, add a small amount of a good solvent for all components (e.g., THF) to keep them in solution at the lower temperature.

  • Dilution: Running the reaction at a slightly higher dilution (more solvent) from the start can prevent saturation issues upon cooling.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound? A1: THFA is a polar molecule. It is miscible with water (especially under acidic conditions), chloroform, and methanol.[2] It exhibits excellent solubility in a range of polar organic solvents but may show limited solubility in very non-polar solvents like aliphatic hydrocarbons.[7]

Q2: How does pH affect the solubility of THFA? A2: As a primary amine, THFA is basic. In acidic aqueous solutions (pH < 7), it becomes protonated to form a highly water-soluble ammonium (B1175870) salt.[5] In neutral or alkaline aqueous solutions (pH ≥ 7), it exists as the free base, which is significantly less soluble in water.[1] This property is often used to isolate THFA from a reaction mixture during workup.[9]

Q3: Can I use a co-solvent to improve THFA solubility, and which ones are recommended? A3: Yes, co-solvency is a very effective technique.[6] If THFA is not dissolving in your primary solvent, adding a miscible solvent in which THFA is highly soluble can resolve the issue. For improving solubility in water, methanol or ethanol are good choices. For improving solubility in non-polar organic solvents, THF is an excellent choice.

Q4: Does temperature significantly impact the solubility of THFA? A4: Yes, like most compounds, the solubility of THFA in a given solvent will generally increase with temperature.[6] If you are facing solubility challenges, gently heating the mixture can be a simple and effective solution, provided the reaction components are thermally stable.

Solubility Data

The following table summarizes the miscibility and solubility of this compound in common laboratory solvents.

SolventSolvent TypeSolubility/MiscibilityReference
WaterPolar ProticMiscible (especially at acidic pH)[2]
MethanolPolar ProticSoluble[2]
EthanolPolar ProticMiscible[8]
ChloroformPolar AproticSoluble[2]
Tetrahydrofuran (THF)Polar AproticMiscible[8]
Dichloromethane (DCM)Polar AproticMiscible[8]
TolueneNon-PolarSoluble[8]
HexaneNon-PolarSparingly Soluble / Immiscible[10]

Note: "Miscible" implies solubility in all proportions. "Soluble" indicates significant solubility, but not necessarily in all proportions.

Experimental Protocols

Protocol 1: Enhancing THFA Solubility in Aqueous Media via pH Adjustment

  • Initial Suspension: Suspend the desired amount of THFA in deionized water. The mixture may appear cloudy or as a biphasic system.

  • Acidification: While stirring vigorously, add 1M hydrochloric acid (HCl) dropwise to the suspension.

  • Monitor pH and Clarity: Monitor the pH of the solution using a pH meter or pH paper. Continue adding acid until the solution becomes completely clear and homogeneous. This typically occurs at a pH below 6.

  • Confirmation: Once the solution is clear, stop adding acid. The THFA is now solubilized as its hydrochloride salt.

  • Neutralization (Optional): To recover the THFA as the free base during workup, add a base (e.g., 1M NaOH) to the aqueous layer until the pH is > 9. The less soluble THFA will separate, often making the solution cloudy, and can then be extracted with an organic solvent.[9]

Protocol 2: Using a Co-Solvent for a Reaction in a Non-Polar Solvent

  • Solvent Preparation: In a separate vessel, prepare a co-solvent mixture. For a reaction in toluene where THFA solubility is low, create a 9:1 (v/v) mixture of toluene:THF.

  • Initial Dissolution: Dissolve the THFA in a small amount of the co-solvent (THF) first.

  • Addition to Reaction: Add the other reaction components to the main reaction vessel containing the primary non-polar solvent (e.g., toluene).

  • Introduce THFA Solution: Slowly add the pre-dissolved THFA/THF solution to the reaction vessel with stirring.

  • Observation: The mixture should remain a homogeneous solution. If cloudiness persists, a slightly higher percentage of the co-solvent may be required.

Visual Guides

experimental_workflow Workflow for Troubleshooting THFA Solubility cluster_start Problem Identification cluster_analysis Solvent System Analysis cluster_aqueous Aqueous System Solutions cluster_organic Organic System Solutions cluster_general General Solutions cluster_end Resolution start THFA fails to dissolve or precipitates solvent_type Identify Solvent Type (Aqueous vs. Organic) start->solvent_type heat Apply gentle heating start->heat General first step ph_adjust Adjust pH (Acidify) to form soluble salt solvent_type->ph_adjust Aqueous change_solvent Switch to more polar solvent (e.g., THF) solvent_type->change_solvent Organic co_solvent_aq Add water-miscible co-solvent (e.g., MeOH) ph_adjust->co_solvent_aq If pH change is not possible end_node Homogeneous Reaction Mixture ph_adjust->end_node co_solvent_aq->end_node co_solvent_org Add polar co-solvent (e.g., THF to Toluene) change_solvent->co_solvent_org If solvent change is not possible change_solvent->end_node co_solvent_org->end_node heat->end_node

Caption: Experimental workflow for addressing THFA solubility issues.

logical_relationship Decision Logic for Solubility Enhancement q1 Is the solvent aqueous? q2 Can the reaction tolerate acid? q1->q2 Yes q3 Is the solvent highly non-polar? q1->q3 No (Organic) a1 USE: pH Adjustment (Acidification) q2->a1 Yes a2 USE: Co-Solvent (e.g., MeOH, EtOH) q2->a2 No a3 USE: Solvent Change (e.g., THF, DCM) q3->a3 Yes a5 CONSIDER: Gentle Heating (If thermally stable) q3->a5 No (Polar Organic) a2->a5 a4 USE: Co-Solvent (e.g., THF) a3->a4 If solvent cannot be changed a4->a5

Caption: Decision logic for selecting a THFA solubilization method.

References

Technical Support Center: Optimizing Catalyst Selection for Tetrahydrofurfurylamine (THFA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis of Tetrahydrofurfurylamine (THFA), focusing on catalyst selection, troubleshooting common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for synthesizing this compound (THFA)?

A1: The most common and effective catalysts for THFA synthesis are heterogeneous metal catalysts. Raney® Nickel (Raney Ni) is widely used due to its high activity, versatility, and cost-effectiveness.[1][2][3][4][5] Other catalysts, including cobalt-based (like Raney Co) and noble metal catalysts (such as Rhodium, Ruthenium, Palladium, and Platinum), are also employed.[1][6][7] Nickel-based catalysts, in particular, have shown excellent performance in the reductive amination process required for THFA synthesis.[1]

Q2: What is the typical reaction pathway for THFA synthesis?

A2: THFA is typically synthesized via the catalytic hydrogenation of furfurylamine (B118560). This process involves the saturation of the furan (B31954) ring. An alternative and common route is the reductive amination of furfuryl alcohol in the presence of ammonia (B1221849) and hydrogen, where the hydroxyl group is first converted to an amine, followed by the hydrogenation of the furan ring.[1][2][8]

Q3: What are the optimal reaction conditions for THFA synthesis using a Raney Ni catalyst?

A3: Optimal conditions can vary, but studies have shown high yields of THFA (up to 94.0%) are achievable with Raney Ni.[1][2][8] Typical conditions involve heating an aqueous solution of furfurylamine or furfuryl alcohol with ammonia at temperatures between 50°C and 180°C under hydrogen pressure.[1][8][9] Hydrogen pressures often range from 1.0 MPa (approx. 145 psi) up to 500-2000 psi (approx. 3.4-13.8 MPa).[2][9]

Q4: What are the main byproducts I should be aware of during THFA synthesis?

A4: During the synthesis of THFA, several byproducts can form. If starting from furfural (B47365), intermediates like furfurylamine and imines can be present.[10] Over-hydrogenation or side reactions can lead to ring-opening products.[6] Additionally, polymeric materials can form, especially at higher temperatures if furfural and ammonia are used as starting materials.[9] Insufficient hydrogenation may leave unreacted furfurylamine as the primary impurity.

Q5: How can I improve the selectivity towards THFA and minimize byproducts?

A5: To improve selectivity, precise control over reaction conditions is critical. Using an excess amount of hydrogen generally favors the deep hydrogenation of the furan ring to form THFA.[1][2] Catalyst choice is also crucial; for instance, Raney Co has been noted for its high efficiency in producing furfurylamine while showing lower performance in the subsequent hydrogenation of the furan ring, which could be a disadvantage if THFA is the desired product.[6] Using a sufficient amount of catalyst can prevent the formation of intermediate imines, but an excessive amount may lead to over-hydrogenation and other side reactions.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Inactive Catalyst: The catalyst may be old, poisoned, or improperly activated.[11] 2. Insufficient Reaction Time/Temperature: The reaction may not have reached completion. 3. Low Hydrogen Pressure: Inadequate hydrogen pressure can slow down or stall the hydrogenation reaction.1. Use a fresh batch of catalyst or reactivate the spent catalyst if possible.[4][11] Ensure the catalyst is not exposed to air, as Raney Ni is pyrophoric when dry.[4] 2. Increase the reaction time or incrementally raise the temperature. Monitor the reaction progress using techniques like GC or TLC. 3. Ensure the reaction vessel is properly sealed and increase the hydrogen pressure to the recommended range (e.g., 1.0 MPa or higher).[2]
Poor Selectivity / High Byproduct Formation 1. Sub-optimal Hydrogen Concentration: An insufficient amount of H₂ can lead to the formation of intermediates and catalyst deactivation.[1][2] 2. Incorrect Catalyst Loading: Too little catalyst may not drive the reaction to completion, while too much can promote side reactions.[10] 3. High Reaction Temperature: Elevated temperatures can sometimes favor the formation of polymers and ring-opening products.[9]1. Maintain a sufficient partial pressure of hydrogen (e.g., 1.0 MPa) to promote the complete hydrogenation of the furan ring.[1][2] 2. Optimize the catalyst loading. Start with a loading of around 10% (w/w) and adjust based on results.[11] 3. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-100°C).[9]
Catalyst Deactivation 1. Formation of Nickel Nitride (Ni₃N): This can occur with Ni-based catalysts in the presence of ammonia and insufficient hydrogen.[1][2] 2. Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., sulfur compounds) can poison the catalyst.[11] 3. Polymer Fouling: Polymeric byproducts can coat the catalyst surface, blocking active sites.[9]1. Ensure an adequate supply of hydrogen throughout the reaction to prevent the formation of Ni₃N.[2] 2. Use high-purity starting materials and solvents. If poisoning is suspected, try a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[11] 3. Filter the reaction mixture to remove the catalyst promptly after the reaction is complete. If fouling is severe, catalyst regeneration or replacement is necessary.

Data Presentation

Table 1: Comparison of Catalytic Systems for Amine Synthesis from Furanic Compounds

CatalystSubstrateProductTemp (°C)H₂ Pressure (MPa)Yield (%)Selectivity (%)Reference
Raney® NiFurfuryl AlcoholThis compound1801.094.0High[1][2][8]
Raney® NiFurfuryl AlcoholFurfurylamine180078.8High[1][2]
Raney NiFurfurylamine (aq. solution)This compound50 - 1003.4 - 13.8Not specifiedHigh[9]
Raney CoFurfuralFurfurylamine1201.098.9High[6]
Ni₆AlOₓFurfuralFurfurylamine1000.490.0High[10]
5% Pd/Al₂O₃FurfuralTetrahydrofurfuryl alcohol1702.0>99High[12]

Experimental Protocols

General Protocol for the Synthesis of THFA from Furfurylamine

This protocol is a generalized procedure and may require optimization based on specific laboratory equipment and safety protocols.

  • Catalyst Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully wash a commercial Raney® Nickel catalyst (typically supplied as a slurry in water) several times with the chosen reaction solvent (e.g., deionized water or an alcohol like ethanol) to remove any residual alkaline solution.

    • Safety Note: Raney® Nickel is highly pyrophoric when dry and must be handled with extreme care.[4][13] Always keep it submerged in a liquid.

  • Reactor Setup:

    • Charge a high-pressure autoclave or a Parr shaker hydrogenation apparatus with the washed Raney® Nickel catalyst (typically 5-10% by weight relative to the substrate).

    • Add an aqueous solution of furfurylamine (e.g., a 28-80% solution in water).[9]

    • Seal the reactor according to the manufacturer's instructions.

  • Reaction Execution:

    • Purge the reactor several times with low-pressure nitrogen, followed by several purges with hydrogen gas to remove all air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-2000 psi / 3.4-13.8 MPa).[9]

    • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60°C).[9]

    • Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen absorption ceases.

  • Work-up and Product Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the reactor with nitrogen.

    • Under an inert atmosphere, filter the reaction mixture to remove the solid catalyst. A Celite® pad can be used to ensure all fine particles are removed.

    • The resulting filtrate contains the product, THFA, dissolved in the solvent. The product can be isolated and purified by standard methods such as distillation.

Visualizations

Catalyst_Selection_Workflow Fig. 1: Catalyst Selection Workflow for THFA Synthesis A Define Goals (High Yield, High Selectivity) B Literature Review & Initial Catalyst Screening A->B C Select Candidate Catalysts (e.g., Raney Ni, Rh/C, Ru/C) B->C D Experimental Run 1: Standard Conditions C->D E Analyze Results (GC, NMR) D->E F Decision: Meet Goals? E->F G Optimize Conditions (Temp, Pressure, Solvent) F->G No H Final Protocol Established F->H Yes G->D

Caption: Catalyst Selection Workflow for THFA Synthesis

Troubleshooting_Logic Fig. 2: Troubleshooting Guide for Low THFA Yield Start Low Yield or Conversion CheckConversion Is Starting Material Consumed? Start->CheckConversion CheckSelectivity Is Selectivity to THFA Low? CheckConversion->CheckSelectivity Yes Cause1 Inactive Catalyst or Insufficient Reaction Time/Temp CheckConversion->Cause1 No Cause2 Side Reactions Dominating (e.g., Polymerization) CheckSelectivity->Cause2 Yes Cause3 Catalyst Deactivation (Poisoning, Fouling) CheckSelectivity->Cause3 Maybe Solution1 Use Fresh Catalyst Increase Time/Temp/Pressure Cause1->Solution1 Solution2 Modify Conditions: Lower Temperature, Optimize H₂ Pressure Cause2->Solution2 Solution3 Use Pure Reagents Ensure Sufficient H₂ Cause3->Solution3

Caption: Troubleshooting Guide for Low THFA Yield

Reaction_Pathway Fig. 3: Simplified THFA Synthesis Pathway cluster_main Main Reaction cluster_side Potential Side Reaction A Furfurylamine B This compound (THFA) A->B + 2 H₂ (Catalyst) C Furfurylamine D Ring-Opening Products C->D Hydrogenolysis (Harsh Conditions)

Caption: Simplified THFA Synthesis Pathway

References

Reducing reaction time in the synthesis of Tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of Tetrahydrofurfurylamine (THFA), a crucial intermediate in the pharmaceutical and fine chemical industries. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: Why is the yield of my this compound (THFA) synthesis unexpectedly low?

A1: Low yields can arise from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.

  • Catalyst Deactivation: The catalyst, particularly Raney® Ni, can deactivate. Insufficient hydrogen pressure can lead to the formation of nickel nitride (Ni₃N), which is catalytically inactive.[1][2] Ensure a sufficient and constant hydrogen supply throughout the reaction.

  • Suboptimal Temperature: Temperature is a critical parameter. Temperatures that are too low may result in incomplete conversion, while excessively high temperatures can lead to the formation of undesired by-products and thermal degradation.[3] The optimal temperature often lies between 160-180°C for the reductive amination of furfuryl alcohol.[1]

  • Inadequate Hydrogen Pressure: Hydrogen pressure directly influences the rate of hydrogenation of both the imine intermediate and the furan (B31954) ring. Low H₂ pressure can lead to incomplete reaction and favor the formation of furfurylamine (B118560) over THFA.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time for your specific conditions.

  • Poor Reagent Quality: Impurities in the starting materials (furfural or furfuryl alcohol) or the ammonia (B1221849) source can poison the catalyst or lead to side reactions.

Q2: My reaction is producing a significant amount of furfurylamine as a by-product. How can I improve the selectivity towards THFA?

A2: The formation of furfurylamine indicates that the amination of the carbonyl or alcohol group is occurring, but the subsequent hydrogenation of the furan ring is incomplete.

  • Increase Hydrogen Pressure: A higher hydrogen pressure favors the complete saturation of the furan ring, thus increasing the selectivity for THFA. A pressure of at least 1.0 MPa is often recommended.[1][2]

  • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, an optimal balance is needed to favor the hydrogenation of the furan ring without causing side reactions.

  • Ensure Catalyst Activity: A highly active catalyst is crucial for the efficient hydrogenation of the furan ring. If the catalyst has been recycled, its activity may have diminished.

Q3: The synthesis of THFA is proceeding very slowly. What are the key parameters to adjust to reduce the reaction time?

A3: Several factors can be optimized to accelerate the reaction rate.

  • Increase Reaction Temperature: Raising the temperature generally increases the reaction rate. However, this should be done cautiously to avoid promoting side reactions. The optimal temperature for the synthesis of THFA from furfuryl alcohol over Raney® Ni is around 180°C.[1]

  • Increase Hydrogen Pressure: Higher hydrogen pressure can lead to a faster rate of hydrogenation.

  • Catalyst Loading: Increasing the amount of catalyst can accelerate the reaction, but this needs to be balanced with cost-effectiveness and potential issues with product isolation.

  • Efficient Stirring: Ensure vigorous stirring to maintain good contact between the reactants (gas and liquid) and the solid catalyst.

Q4: How can I prevent the deactivation of my Raney® Ni catalyst?

A4: Catalyst deactivation, particularly the formation of nickel nitride, is a common issue when there is insufficient hydrogen.

  • Maintain Adequate Hydrogen Pressure: The presence of sufficient hydrogen (e.g., 1.0 MPa) prevents the formation of Ni₃N and maintains the catalytic activity of Raney® Ni.[1][2]

  • Proper Catalyst Handling: Raney® Ni is pyrophoric and must be handled under a liquid (e.g., water or the reaction solvent) at all times to prevent oxidation.

Data Presentation: Reaction Parameters vs. Outcome

The following tables summarize quantitative data on how different reaction conditions can influence the yield and selectivity in the synthesis of furan-based amines.

Table 1: Effect of Catalyst and Hydrogen Pressure on Amination of Furfuryl Alcohol

CatalystH₂ Pressure (MPa)Temperature (°C)Reaction Time (h)THFA Yield (%)Furfurylamine Yield (%)Reference
Raney® Ni1.01801294.0-[2]
Raney® Ni018012-78.8
Ru/C1.018012Low-
Pt/C1.018012Low-
Pd/C1.018012Low-

Table 2: Effect of Temperature on Reductive Amination of Furfuryl Alcohol with Raney® Ni and 1.0 MPa H₂

Temperature (°C)Reaction Time (h)Furfuryl Alcohol Conversion (%)THFA Yield (%)
16012~80~75
18012>9994.0
20012>99~90 (with more by-products)

Note: Data is synthesized from trends described in the literature.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Furfuryl Alcohol using Raney® Ni

This protocol is based on the effective methods reported for the high-yield synthesis of THFA.[1][2]

Materials:

  • Furfuryl alcohol

  • Anhydrous ammonia (NH₃)

  • Raney® Ni catalyst (handle as a slurry in water or an appropriate solvent)

  • Hydrogen (H₂) gas

  • Solvent (e.g., Tetrahydrofuran - THF)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Ni catalyst with the chosen reaction solvent (e.g., THF) to remove any residual water. Ensure the catalyst remains covered with solvent at all times.

  • Reactor Charging: To the autoclave reactor, add furfuryl alcohol and the solvent. Then, carefully add the prepared Raney® Ni catalyst slurry.

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.

  • Pressurization: Pressurize the reactor with anhydrous ammonia to the desired partial pressure, followed by pressurization with hydrogen gas to the final desired pressure (e.g., 1.0 MPa).

  • Reaction: Heat the reactor to the desired temperature (e.g., 180°C) with vigorous stirring. Maintain a constant hydrogen pressure throughout the reaction.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or GC-MS. The reaction is typically complete within 12 hours.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.

  • Product Isolation: Open the reactor and separate the catalyst from the reaction mixture by filtration or magnetic decantation. The catalyst should be immediately stored under a solvent to prevent it from becoming pyrophoric.

  • Purification: The resulting solution containing THFA can be purified by distillation under reduced pressure to remove the solvent and any low-boiling impurities.

Visualizations

Experimental Workflow for THFA Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start catalyst_prep Prepare Raney® Ni (wash with solvent) start->catalyst_prep reactor_charge Charge Reactor: - Furfuryl Alcohol - Solvent - Catalyst catalyst_prep->reactor_charge seal_purge Seal & Purge (N₂, then H₂) reactor_charge->seal_purge pressurize Pressurize (NH₃, then H₂) seal_purge->pressurize react Heat & Stir (e.g., 180°C, 1.0 MPa H₂) pressurize->react monitor Monitor Progress (GC/GC-MS) react->monitor monitor->react Incomplete cool_depressurize Cool & Vent monitor->cool_depressurize Complete catalyst_sep Separate Catalyst (Filtration/Magnetic) cool_depressurize->catalyst_sep purify Purify Product (Distillation) catalyst_sep->purify end Pure THFA purify->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Influence of Reaction Parameters on THFA Synthesis

parameter_influence temp Temperature rate Reaction Rate temp->rate Increases side_reactions Side Reactions temp->side_reactions Increases (if too high) pressure H₂ Pressure pressure->rate Increases selectivity Selectivity for THFA (vs. Furfurylamine) pressure->selectivity Increases catalyst_deactivation Catalyst Deactivation pressure->catalyst_deactivation Prevents catalyst Catalyst Activity (Raney® Ni) catalyst->rate Increases yield THFA Yield catalyst->yield Increases time Reaction Time time->yield Increases (to a point) rate->yield selectivity->yield side_reactions->yield Decreases catalyst_deactivation->yield Decreases

Caption: Key parameters influencing the rate, yield, and selectivity of THFA synthesis.

References

Technical Support Center: Purification of High-Purity Tetrahydrofurfurylamine (THFA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of high-purity Tetrahydrofurfurylamine (THFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of THFA.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound (THFA)?

A1: Common impurities in commercial THFA can originate from the synthesis process or degradation. These may include:

  • Furfurylamine: An unreacted starting material from the hydrogenation of furfural (B47365).

  • Water: Can be present from the reaction or absorbed from the atmosphere due to the hygroscopic nature of amines.

  • Polymers: Formed during the synthesis of furfural or subsequent reactions.

  • Ring-opened byproducts: Resulting from the hydrogenolysis of the furan (B31954) ring during hydrogenation.

  • Oxidation products: Amines are susceptible to oxidation, which can lead to colored impurities.

  • Catalyst residues: Traces of hydrogenation catalysts (e.g., Nickel, Palladium) may be present.

Q2: What is the most effective method for purifying THFA to >99.5% purity?

A2: Fractional vacuum distillation is generally the most effective and widely used method for achieving high-purity THFA. Due to its relatively high boiling point (approximately 155 °C at atmospheric pressure), distillation under reduced pressure is crucial to prevent thermal degradation and the formation of colored impurities.[1][2]

Q3: How can I remove water from THFA?

A3: Water can be removed from THFA using azeotropic distillation.[3] By adding a solvent that forms a low-boiling azeotrope with water (e.g., toluene (B28343) or benzene), the water can be selectively removed as the azeotrope.[3] Subsequent fractional distillation is then required to remove the azeotroping agent. Alternatively, drying agents like anhydrous sodium sulfate (B86663) can be used for smaller scales, followed by filtration.

Q4: My THFA is yellow to brown. How can I decolorize it?

A4: Discoloration in THFA is often due to oxidation or the presence of polymeric impurities. Treatment with activated carbon followed by filtration can effectively remove many colored impurities.[4] Subsequent fractional vacuum distillation is then recommended to achieve high purity. It is also crucial to handle and store THFA under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q5: Is it possible to purify THFA by recrystallization?

A5: THFA is a liquid at room temperature, so direct recrystallization is not feasible. However, it can be converted to a solid salt, such as this compound hydrochloride, which can then be purified by recrystallization from a suitable solvent.[5][6][7] The purified salt can then be neutralized with a base to regenerate the high-purity free amine.

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Possible Cause(s) Troubleshooting Steps
Bumping or Unstable Boiling - Inadequate stirring. - Absence of boiling chips. - Heating too rapidly.- Ensure vigorous and consistent stirring with a magnetic stir bar. - Add fresh boiling chips before starting the distillation. - Increase the heat gradually to achieve a steady boiling rate.
Poor Separation (Broad Boiling Range) - Inefficient fractionating column. - Distillation rate is too fast. - Poor vacuum.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Reduce the heating rate to slow down the distillation and allow for better vapor-liquid equilibrium. - Check all connections for leaks and ensure the vacuum pump is functioning correctly.
Product Discoloration (Turns Yellow/Brown) - Thermal degradation due to high still pot temperature. - Presence of oxygen in the system.- Lower the distillation pressure to reduce the boiling point. - Ensure the system is thoroughly purged with an inert gas (nitrogen or argon) before heating. - Collect the distilled product in a receiver cooled in an ice bath.
Low Recovery/Yield - Hold-up in the fractionating column. - Leaks in the distillation apparatus.- Use a shorter fractionating column if the boiling point difference between impurities and product is large. - Ensure all joints are properly sealed with vacuum grease.
Adsorption Purification
Problem Possible Cause(s) Troubleshooting Steps
Incomplete Decolorization - Insufficient amount of activated carbon. - Inadequate contact time.- Increase the amount of activated carbon (e.g., 1-5% w/w of THFA). - Increase the stirring time to allow for sufficient adsorption.
Product Contamination with Adsorbent - Improper filtration.- Use a fine-pored filter paper or a Celite® pad to ensure complete removal of the adsorbent.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Technique Typical Purity Achieved Key Advantages Key Disadvantages
Fractional Vacuum Distillation > 99.5%High purity achievable; effective for removing a wide range of impurities.Requires specialized equipment; potential for thermal degradation if not controlled properly.
Azeotropic Distillation (for water removal) Removes water to <0.1%Efficient for removing water.Requires an additional solvent that must be subsequently removed.[3]
Adsorption (with Activated Carbon) Variable (primarily for decolorization)Simple and effective for removing colored impurities.May not remove all types of impurities; potential for product loss on the adsorbent.
Recrystallization of a Salt > 99.8%Can achieve very high purity; effective for removing closely related impurities.Multi-step process (salt formation, recrystallization, and neutralization); potential for product loss at each step.

Experimental Protocols

Protocol 1: High-Purity THFA by Fractional Vacuum Distillation

Objective: To purify commercial-grade THFA to >99.5% purity.

Materials:

  • Commercial-grade this compound

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the fractional vacuum distillation apparatus in a fume hood. Ensure all glassware is clean and dry. Lightly grease all ground glass joints.

  • Charging the Flask: Charge the round-bottom flask with the crude THFA and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes to remove any residual air.

  • Applying Vacuum: Close the system to the inert gas source and slowly apply vacuum. A pressure of 10-20 mmHg is typically sufficient to lower the boiling point significantly.

  • Heating: Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

  • Collecting Fractions:

    • Collect any low-boiling initial fractions (forerun) in a separate receiving flask and discard.

    • Once the distillation temperature stabilizes at the boiling point of THFA at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature and pressure throughout the distillation. A stable temperature indicates the collection of a pure fraction.

  • Shutdown: Once the main fraction is collected, or if the temperature begins to rise or fall significantly, stop the distillation by removing the heat source. Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Decolorization of THFA using Activated Carbon

Objective: To remove colored impurities from THFA.

Materials:

  • Colored this compound

  • Activated carbon (powdered)

  • Erlenmeyer flask with a stopper

  • Magnetic stirrer and stir bar

  • Filter paper and funnel or a Büchner funnel and flask

  • Celite® (optional)

Procedure:

  • Treatment: In an Erlenmeyer flask, add the colored THFA and 1-5% (w/w) of activated carbon.

  • Stirring: Add a magnetic stir bar, stopper the flask, and stir the mixture vigorously at room temperature for 1-2 hours.

  • Filtration:

    • Prepare a filtration setup. For difficult-to-filter solutions, a pad of Celite® on top of the filter paper can be used.

    • Filter the mixture to remove the activated carbon.

    • Wash the filter cake with a small amount of clean solvent (if compatible with the subsequent purification step) to recover any adsorbed product.

  • Further Purification: The decolorized THFA can then be further purified by fractional vacuum distillation as described in Protocol 1.

Mandatory Visualization

Experimental_Workflow crude_thfa Crude THFA decolorization Decolorization (Activated Carbon) crude_thfa->decolorization If colored distillation Fractional Vacuum Distillation crude_thfa->distillation If not colored filtration Filtration decolorization->filtration filtration->distillation analysis Purity Analysis (GC-MS) distillation->analysis high_purity_thfa High-Purity THFA (>99.5%) analysis->high_purity_thfa

Caption: A general workflow for the purification of high-purity this compound.

Troubleshooting_Distillation start Distillation Problem discoloration Product Discoloration? start->discoloration poor_separation Poor Separation? discoloration->poor_separation No check_vacuum Check Vacuum & Purge with Inert Gas discoloration->check_vacuum Yes bumping Bumping? poor_separation->bumping No check_column Check Column Efficiency & Distillation Rate poor_separation->check_column Yes check_stirring Ensure Proper Stirring & Add Boiling Chips bumping->check_stirring Yes resolved Problem Resolved bumping->resolved No reduce_temp Lower Distillation Temperature check_vacuum->reduce_temp reduce_temp->resolved check_column->resolved check_stirring->resolved

Caption: A troubleshooting guide for common issues in THFA distillation.

References

Validation & Comparative

Comparative study of Tetrahydrofurfurylamine and furfurylamine in polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tetrahydrofurfurylamine and Furfurylamine (B118560) in Polymer Synthesis

This compound (THFA) and furfurylamine (FA), both bio-derivable from furfural, serve as valuable building blocks in the synthesis of advanced polymers. Their distinct chemical structures—a saturated aliphatic ring in THFA versus an aromatic furan (B31954) ring in FA—impart significantly different properties to the resulting polymers. This guide provides a comparative analysis of their performance in polyamide and epoxy resin synthesis, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and material science.

Structural and Reactivity Differences

Furfurylamine possesses an aromatic furan ring, which contributes to rigidity, thermal stability, and specific chemical reactivity in the polymers it forms. In contrast, this compound features a saturated tetrahydrofuran (B95107) ring, leading to greater flexibility and different solubility characteristics in the polymer backbone. The primary amine group in both molecules is the key functional group for polymerization reactions such as polycondensation with dicarboxylic acids to form polyamides or as a curing agent for epoxy resins.

Comparative Performance in Polymer Synthesis

The choice between THFA and FA has a profound impact on the final properties of the synthesized polymers, particularly in the realms of polyamides and epoxy resins.

Polyamide Synthesis

Both amines can be used to create bio-based polyamides, offering alternatives to traditional petroleum-based plastics.[1] Polyamides derived from furfurylamine result in semi-aromatic polymers with rigid backbones due to the furan ring.[2] This rigidity often translates to high glass transition temperatures (Tg) and melting temperatures (Tm), making them suitable for high-performance applications.[2][3] Conversely, the hydrogenation of the furan ring to a tetrahydrofuran ring in THFA introduces flexibility. Polyamides based on THFA are more aliphatic in nature, which can lead to lower glass transition temperatures but potentially improved processability.[3]

A significant area of research is the synthesis of polyamide monomers from furfurylamine through processes like C–H carboxylation, which provides access to both furan- and tetrahydrofuran-based polyamides.[4][5][6]

Table 1: Comparison of Thermal Properties of Polyamides Derived from Furfurylamine and this compound Analogs

Amine Monomer Source Polymer Name/Type Glass Transition Temp. (T_g) (°C) Melting Temp. (T_m) (°C) Decomposition Temp. (T_d) (°C) Key Characteristics
Furfurylamine Fully Furan-Based Polyamide[2] 193 - >300 High rigidity, strong UV absorption[2]
Furfurylamine Polyamide with Butylene Diamine (PA4F)[7] 142 - 357 (5% mass loss) Amorphous, high Tg[7]
Furfurylamine Polyamide with Hexamethylene Diamine (PA6F)[7] 114 - 408 (5% mass loss) High tensile strength (74 MPa)[7]

| this compound | PITC (analog to Nylon 6)[3] | ~120 (70°C higher than Nylon 6) | Amorphous | Lower than Nylon 6 | Amorphous, readily hydrolyzable[3] |

Epoxy Resin Curing

In the context of epoxy resins, both THFA and FA can function as curing agents. The amine groups react with the epoxide rings to form a cross-linked thermoset network.[8] Furfurylamine has been evaluated as a curing agent, and furan-based amines, in general, are explored for creating low volatile organic compound (VOC) epoxy formulations that cure effectively even at low temperatures.[9][10] The aromaticity of the furan ring in FA can contribute to the thermal stability and char yield of the cured resin, which is advantageous for high-temperature applications.[11][12]

This compound is also noted for its use in formulating epoxy resins and adhesives, where it can enhance performance characteristics like adhesion and durability.[13] The flexibility of the THF ring might influence the mechanical properties of the cured epoxy, potentially leading to tougher, less brittle materials compared to those cured with more rigid aromatic amines.

Table 2: Performance Characteristics of Furfurylamine as an Epoxy Curing Agent

Property Observation Reference
Curing Behavior Can be used to formulate low VOC or VOC-free epoxy systems.[10] [10]
Cured Surface Properties Provides good surface properties, reducing amine-blushing.[9] [9]
Low-Temperature Curing Exhibits good cure speeds, even at low temperatures (e.g., 8°C).[9] [9]
Thermal Stability Furan-based epoxy amine systems exhibit high char yield.[12] [12]

| Mechanical Properties | Furan-based epoxy amine systems show high Young's modulus (>5 GPa) and yield strength (>150 MPa).[12] |[12] |

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for reproducible polymer synthesis. Below are generalized protocols for solution polycondensation to synthesize polyamides and a typical procedure for curing epoxy resins.

Protocol 1: Synthesis of Furan-Based Polyamide via Solution Polycondensation

This protocol is a generalized procedure based on common laboratory practices for polyamide synthesis.[14]

  • Monomer Preparation: Ensure both the diamine (e.g., furfurylamine derivative) and the diacid chloride are pure and dry.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc)) containing lithium chloride (LiCl) to aid solubility.

  • Polymerization: Cool the stirred solution in an ice bath. Slowly add an equimolar amount of the diacid chloride, either as a solid or dissolved in the same solvent.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4 to 24 hours) under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol (B129727) or water.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent and then with hot water to remove any salts and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

  • Characterization: Analyze the polymer's structure, molecular weight, and thermal properties using techniques such as NMR, GPC, DSC, and TGA.

Protocol 2: Curing of Epoxy Resin with an Amine Hardener

This protocol outlines a general method for curing an epoxy resin with an amine curing agent like furfurylamine or this compound.

  • Formulation: Calculate the stoichiometric amount of the amine hardener required based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. The typical ratio is 1:1 of epoxy groups to active amine hydrogens.

  • Mixing: In a suitable container, accurately weigh the epoxy resin and the amine curing agent. Mix them thoroughly for several minutes until a homogeneous mixture is obtained. Be careful to avoid introducing excessive air bubbles. Degassing in a vacuum chamber may be necessary for some applications.

  • Casting: Pour the mixture into a mold or apply it to a substrate.

  • Curing: Cure the formulation according to a predetermined schedule. This may involve an initial cure at room temperature followed by a post-cure at an elevated temperature (e.g., 80-150°C) for several hours to ensure complete cross-linking. The specific temperatures and times will depend on the reactivity of the amine and the desired final properties.[8]

  • Characterization: Evaluate the cured material's properties, such as glass transition temperature (by DSC or DMA), thermal stability (by TGA), and mechanical strength.

Visualizations: Structures and Processes

Diagrams created using Graphviz provide clear visual representations of the chemical structures and experimental workflows.

G start Dissolve Diamine in Anhydrous Solvent add_diacid Slowly Add Diacid Chloride start->add_diacid Cool in ice bath react Stir under N2 (e.g., 4-24h at RT) add_diacid->react precipitate Precipitate Polymer in Non-Solvent (Methanol) react->precipitate wash Filter and Wash Polymer precipitate->wash dry Dry under Vacuum wash->dry characterize Characterize Polymer (NMR, GPC, DSC, TGA) dry->characterize G cluster_FA Furfurylamine-Derived Polymer cluster_THFA This compound-Derived Polymer FA_backbone Rigid, Aromatic Furan Ring in Backbone FA_props Properties: - High Tg and Tm - Enhanced Thermal Stability - Planar Structure FA_backbone->FA_props THFA_backbone Flexible, Aliphatic THF Ring in Backbone THFA_props Properties: - Lower Tg - Increased Flexibility - Improved Solubility THFA_backbone->THFA_props start Amine Monomer start->FA_backbone FA start->THFA_backbone THFA

References

Performance of Tetrahydrofurfurylamine vs. other amines as epoxy curing agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Tetrahydrofurfurylamine's Performance Against Other Amine Curing Agents in Epoxy Formulations

The selection of a suitable curing agent is a critical determinant of the final properties of an epoxy resin system. Among the diverse classes of amine curing agents, this compound (THFA) presents a unique molecular structure that can influence the performance characteristics of the cured epoxy. This guide provides a comparative analysis of THFA against commonly used aliphatic, cycloaliphatic, and aromatic amines, supported by experimental data to inform formulation decisions in research and development.

Performance Characteristics at a Glance

The performance of an epoxy system is defined by several key parameters, including its curing behavior, thermal properties, mechanical strength, and chemical resistance. The following tables summarize the comparative performance of epoxy resins cured with this compound (THFA), the aliphatic amine Triethylenetetramine (TETA), the cycloaliphatic amine Isophorone Diamine (IPDA), and the aromatic amine 4,4'-Diaminodiphenylmethane (DDM). All data is based on curing a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Table 1: Curing and Thermal Properties

PropertyTHFATETAIPDADDMTest Standard
Gel Time (minutes) at 25°C Data Not Available~40[1]~105[1]Requires Elevated TemperatureASTM D2471
Glass Transition Temp. (Tg) (°C) Data Not Available~101[2]~138[2]~183[2]ASTM E1356 (DSC)

Table 2: Mechanical Properties

PropertyTHFATETAIPDADDMTest Standard
Tensile Strength (MPa) Data Not Available~614[2]~541[2]~620[2]ASTM D638
Flexural Strength (MPa) Data Not AvailableData Not Available~12.2 x 10³ psi (~84 MPa)Data Not AvailableASTM D790
Flexural Modulus (GPa) Data Not AvailableData Not Available~377 x 10³ psi (~2.6 GPa)Data Not AvailableASTM D790
Compressive Strength (MPa) Data Not Available65[1]52[1]Data Not AvailableASTM D695

Table 3: Chemical Resistance (Qualitative)

Chemical ReagentTHFATETAIPDADDMTest Standard
Acids (dilute) Data Not AvailableGoodVery GoodExcellentASTM D543
Alkalis Data Not AvailableExcellentExcellentExcellentASTM D543
Solvents (e.g., Toluene, MEK) Data Not AvailableFair to GoodGoodVery GoodASTM D543
Water/Moisture Data Not AvailableGoodExcellentVery GoodASTM D543

Note: "Data Not Available" indicates that specific experimental values for THFA as a primary curing agent were not found in the surveyed literature. The properties of THFA are often discussed in the context of its use as a reactive diluent (Tetrahydrofurfuryl Alcohol), which can enhance flexibility and impact resistance.[3]

Understanding the Curing Process: A Logical Workflow

The curing of an epoxy resin with an amine hardener is a complex chemical process that transforms the liquid resin into a rigid thermoset polymer. The workflow for evaluating a new curing agent like THFA involves a series of systematic steps.

G cluster_prep Formulation and Preparation cluster_cure Curing cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Resin Epoxy Resin (DGEBA) Mixing Stoichiometric Mixing Resin->Mixing CuringAgent Amine Curing Agent (THFA, TETA, IPDA, DDM) CuringAgent->Mixing Degassing Degassing Mixing->Degassing Cure Cure Samples (Ambient or Elevated Temp.) Degassing->Cure Thermal Thermal Analysis (DSC for Tg, TGA) Cure->Thermal Mechanical Mechanical Testing (Tensile, Flexural, Compressive) Cure->Mechanical Chemical Chemical Resistance (Immersion Tests) Cure->Chemical Analysis Comparative Analysis Thermal->Analysis Mechanical->Analysis Chemical->Analysis

Workflow for Evaluating Epoxy Curing Agents.

The Epoxy-Amine Curing Reaction: A Signaling Pathway Perspective

The fundamental reaction in the amine curing of epoxy resins involves the opening of the epoxide ring by the amine group. This process can be visualized as a signaling pathway, where the initial reactants trigger a cascade of reactions leading to a cross-linked polymer network.

G Epoxy Epoxy Group (Oxirane Ring) SecondaryAmine Secondary Amine (-NH-) Epoxy->SecondaryAmine Reaction with Primary Amine TertiaryAmine Tertiary Amine (-N-) Epoxy->TertiaryAmine Reaction with Secondary Amine PrimaryAmine Primary Amine (-NH2) PrimaryAmine->SecondaryAmine SecondaryAmine->TertiaryAmine CrosslinkedNetwork Cross-linked Polymer Network TertiaryAmine->CrosslinkedNetwork Further Cross-linking

Epoxy-Amine Curing Reaction Pathway.

Detailed Experimental Protocols

Objective and reproducible data are paramount in comparative materials science. The following are detailed methodologies for the key experiments cited in this guide.

1. Determination of Gel Time

  • Standard: ASTM D2471 - Standard Test Method for Pot Life of Potting Compounds.

  • Methodology: A specified mass of the epoxy resin and curing agent are mixed at a controlled temperature (typically 25°C). The viscosity of the mixture is monitored over time using a viscometer. The gel time is recorded as the time taken for the mixture to reach a defined viscosity or to become "stringy" and no longer flow.

2. Determination of Glass Transition Temperature (Tg)

  • Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry (DSC).

  • Methodology: A small, cured sample of the epoxy system is placed in a DSC instrument. The sample is heated at a controlled rate, and the heat flow into or out of the sample is measured relative to a reference. The Tg is identified as a step change in the heat flow curve, representing the transition from a glassy to a rubbery state.

3. Determination of Mechanical Properties (Tensile, Flexural, Compressive)

  • Standards:

    • ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

    • ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.

    • ASTM D695 - Standard Test Method for Compressive Properties of Rigid Plastics.

  • Methodology: Standardized specimens of the cured epoxy are prepared.

    • Tensile Test: The specimen is pulled apart at a constant rate of extension, and the force and elongation are measured until fracture.

    • Flexural Test: The specimen is supported at its ends and a load is applied to the center (3-point bending) until it fractures or bends to a specified amount.

    • Compressive Test: The specimen is subjected to a compressive load at a uniform rate until it fails.

4. Determination of Chemical Resistance

  • Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.

  • Methodology: Cured samples of the epoxy system are immersed in various chemical reagents for a specified duration and at a controlled temperature. The changes in weight, dimensions, appearance, and mechanical properties of the samples are then evaluated to determine the chemical resistance.

Conclusion

References

Efficacy of Tetrahydrofurfurylamine as a corrosion inhibitor compared to imidazoline-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of corrosion mitigation strategies, organic inhibitors play a pivotal role in protecting metallic assets across various industries. This guide provides a comparative overview of the efficacy of tetrahydrofurfurylamine and its analogous furan-based derivatives against the widely utilized imidazoline-based corrosion inhibitors. The comparison is based on available experimental data from scientific literature, focusing on their performance in acidic and carbon dioxide-rich environments.

Data Presentation: A Comparative Look at Inhibition Efficiency

Table 1: Corrosion Inhibition Efficiency in Hydrochloric Acid (HCl) Environment
InhibitorMaterialCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
Furfurylamine (B118560) Mild Steel1 M HCl5 x 10⁻³ MRoom Temp.93.5Potentiodynamic Polarization[1]
2-Methylfuran Mild Steel1 M HCl5 x 10⁻³ MRoom Temp.91.0Potentiodynamic Polarization[1]
Furfuryl alcohol Mild Steel1 M HCl5 x 10⁻³ MRoom Temp.96.0Potentiodynamic Polarization[1]
Imidazoline (B1206853) Derivative (Synthesized) A3 Steel"Three specific corrosive environments"0.5%Not Specified96.63Weight Loss, Potentiodynamic Polarization[2]
Cationic Imidazoline Derivative A30 SteelHydrochloric Acid100 mg/LNot Specified87Weight Loss, Potentiodynamic Polarization[3]
Table 2: Corrosion Inhibition Efficiency in Carbon Dioxide (CO₂) Environment
InhibitorMaterialCorrosive MediumConcentration (ppm)Temperature (°C)Inhibition Efficiency (%)Test Method
Imidazoline-based inhibitor X65 Carbon SteelCO₂-saturated 3 wt.% NaCl308092 (uniform), optimum at 40 ppm for localizedElectrochemical[4][5]
Fatty acid imidazoline-based inhibitor (S-Imd) Carbon Steel1 wt.% NaCl, CO₂-saturated300Room Temp.91.6 (Bottom-of-the-line)Weight Loss, Electrochemical[6]
Tall oil-based aminoethyl imidazoline Not SpecifiedNot Specified100014985-90Not Specified[7]

Experimental Protocols: A Closer Look at the Methodology

The data presented in the tables above are derived from various experimental setups. Understanding these protocols is crucial for interpreting the results accurately.

Weight Loss Method

This gravimetric technique is a fundamental method for assessing corrosion rates and inhibitor efficiency.

  • Specimen Preparation: Mild steel coupons are mechanically polished with different grades of emery paper, washed with distilled water and acetone, and then dried. The initial weight of each coupon is accurately recorded.

  • Exposure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl or CO₂-saturated brine) with and without the inhibitor at a specific temperature for a defined period.

  • Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor), washed, dried, and weighed again.

  • Calculation of Inhibition Efficiency (IE%): The percentage inhibition efficiency is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Techniques

Electrochemical methods provide insights into the kinetics and mechanisms of corrosion and inhibition.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the Tafel plots. The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 Where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal/solution interface over a range of frequencies. The data is often represented as Nyquist or Bode plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates the formation of a protective film on the metal surface. The inhibition efficiency can be calculated from the Rct values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 Where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed inhibition mechanisms and a general experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_inhibitors Inhibitor Molecules cluster_surface Metal Surface (Steel) cluster_adsorption Adsorption & Film Formation THFA This compound (Furan-based Amine) Adsorption Adsorption onto Metal Surface THFA->Adsorption Nitrogen lone pair & O in furan (B31954) ring Imidazoline Imidazoline-based Inhibitor Imidazoline->Adsorption Nitrogen atoms & π-electrons Metal Fe Corrosion Corrosion Process Metal->Corrosion ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm Inhibition Corrosion Inhibition ProtectiveFilm->Inhibition Inhibition->Metal Protection

Caption: Proposed corrosion inhibition mechanism of amine-based inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A1 Prepare Corrosive Medium B1 Weight Loss Measurements A1->B1 B2 Electrochemical Measurements (Polarization, EIS) A1->B2 A2 Prepare Metal Specimens A2->B1 A2->B2 A3 Prepare Inhibitor Solutions A3->B1 A3->B2 C1 Calculate Corrosion Rate & Inhibition Efficiency B1->C1 C3 Surface Characterization (SEM, etc.) B1->C3 C2 Analyze Electrochemical Parameters B2->C2 B2->C3 D Compare Inhibitor Performance C1->D C2->D C3->D

Caption: General experimental workflow for corrosion inhibitor evaluation.

Concluding Remarks

Based on the available data, both furan-based amines and imidazoline derivatives demonstrate significant corrosion inhibition properties. Imidazoline-based inhibitors are well-documented for their effectiveness, particularly in CO₂ corrosive environments prevalent in the oil and gas industry. Their mechanism involves the formation of a persistent protective film through adsorption via nitrogen atoms and π-electrons of the imidazoline ring.

While quantitative data for this compound is limited, studies on analogous furan derivatives like furfurylamine show high inhibition efficiencies in acidic media. The inhibition mechanism is attributed to the adsorption of the molecules on the metal surface through the lone pair of electrons on the nitrogen atom and the oxygen atom within the furan ring.

A direct, data-driven comparison of the efficacy of this compound and imidazoline-based inhibitors is challenging due to the lack of head-to-head studies. The performance of a corrosion inhibitor is highly dependent on the specific corrosive environment, material composition, temperature, and inhibitor concentration. Therefore, the selection of an appropriate inhibitor should be based on experimental evaluations that closely simulate the intended application's operating conditions. Further research directly comparing these two classes of inhibitors under various conditions would be invaluable to the field of corrosion science.

References

Tetrahydrofurfurylamine: A Critical Evaluation as a Pharmaceutical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a pivotal decision in the synthesis of new chemical entities. Tetrahydrofurfurylamine (THFA) has emerged as a versatile building block, particularly in the construction of cyclic amine moieties prevalent in numerous pharmacologically active compounds. This guide provides an objective comparison of THFA with alternative intermediates, supported by experimental data, to validate its utility in drug discovery.

This compound, a saturated heterocyclic amine, offers a unique combination of a tetrahydrofuran (B95107) ring and a primary amine functional group. This structure imparts specific physicochemical properties that can be advantageous in drug design, influencing factors such as solubility, metabolic stability, and receptor binding. Its application has been notably explored in the synthesis of muscarinic receptor agonists, a class of drugs targeting a wide range of therapeutic areas including Alzheimer's disease, schizophrenia, and Sjögren's syndrome.

Comparative Analysis of Cyclic Amine Intermediates in Muscarinic Agonist Synthesis

To objectively assess the performance of this compound, a comparison with other cyclic amine intermediates used in the synthesis of muscarinic agonists is presented. The following tables summarize key performance indicators from published experimental data.

IntermediateTarget CompoundKey Reaction StepReaction ConditionsYield (%)PurityReference
This compound (THFA) Muscarine (B1676868) AnalogDisplacement of mesylateAmine (5-10 equiv), EtOH, 70-90°C66-76Chromatographically pure
3-(Hydroxymethyl)piperidineFentanyl Analog IntermediateN-AcylationPropionyl chloride, Triethylamine (B128534), CH2Cl270-80Not specified[1]
(S)-(+)-2-PyrrolidinemethanolChiral diaryl-2-pyrrolidinemethanolsMulti-step synthesisNot specifiedNot specifiedNot specified[2]

Experimental Protocols

Detailed methodologies for key experiments cited are provided to enable reproducibility and further investigation.

Synthesis of a Muscarine Analog using this compound

This protocol is adapted from the synthesis of novel muscarine analogs.

Step 1: Mesylation of Tetrahydrofuryl Diol To a solution of the tetrahydrofuryl diol (1.0 equiv) in dichloromethane (B109758) (CH2Cl2) at 0°C is added triethylamine (Et3N) (3.0 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (2.2 equiv). The reaction mixture is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the bismesylate.

Step 2: Displacement with this compound To a solution of the bismesylate (1.0 equiv) in ethanol (B145695) (EtOH) is added this compound (5-10 equiv). The mixture is heated to 70-90°C and stirred until the reaction is complete as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired muscarine analog.

Signaling Pathways and Experimental Workflows

Visual representations of key processes aid in understanding the logical flow and relationships within experimental designs and biological systems.

experimental_workflow start Starting Material (Tetrahydrofuryl Diol) mesylation Mesylation (MsCl, Et3N, CH2Cl2) start->mesylation bismesylate Bismesylate Intermediate mesylation->bismesylate displacement Nucleophilic Displacement (this compound, EtOH) bismesylate->displacement purification Purification (Column Chromatography) displacement->purification product Final Product (Muscarine Analog) purification->product

Figure 1: Experimental workflow for the synthesis of a muscarine analog using THFA.

Performance Comparison and Alternatives

While THFA demonstrates utility in specific synthetic contexts, it is crucial to consider alternative intermediates that may offer advantages in terms of yield, cost, or availability for the synthesis of certain drug targets. For instance, in the synthesis of the marketed muscarinic agonist Cevimeline , the core heterocyclic structure is derived from quinuclidin-3-one, highlighting a different synthetic strategy that does not involve THFA.[2][3][4][5]

The choice of a specific cyclic amine intermediate is highly dependent on the target molecule's desired stereochemistry, ring size, and substitution pattern. While THFA provides a readily available tetrahydrofuran moiety, other intermediates such as pyrrolidinemethanol and piperidinemethanol offer five and six-membered saturated nitrogen heterocycles, respectively, which are also prevalent in many drug classes.[2][6][7]

The synthesis of fentanyl analogs, for example, often utilizes piperidine-based intermediates like 3-(hydroxymethyl)piperidine.[1] The selection of the most suitable intermediate will ultimately be guided by a comprehensive evaluation of the overall synthetic route, including the number of steps, overall yield, and ease of purification.

Conclusion

References

The Rise of Bio-Based Amines: A Comparative Look at Tetrahydrofurfurylamine and Its Alternatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the quest for sustainable chemical manufacturing, bio-based amines are emerging as critical building blocks for a diverse range of industrial applications, from high-performance polymers to life-saving pharmaceuticals. This guide offers an in-depth comparative analysis of Tetrahydrofurfurylamine (THFA), a prominent bio-based amine, and its alternatives, providing researchers, scientists, and drug development professionals with the objective data needed to make informed decisions in their work.

Amines are indispensable intermediates in the chemical industry, valued for their reactivity that lends them to the synthesis of polyamides, polyureas, and epoxies.[1] The shift towards renewable feedstocks has spurred the development of bio-based amines, derived from sources like carbohydrates, terpenes, and oleochemicals, as sustainable counterparts to their petrochemical-based predecessors.[2] Among these, furan-based amines, such as furfurylamine (B118560) and its hydrogenated derivative, this compound, are gaining traction due to their derivation from non-food biomass.[3][4]

This compound: A Versatile Bio-Based Amine

This compound (THFA) is a colorless to light-yellow liquid produced through the reductive amination of furfural (B47365), which is derived from agricultural byproducts.[5][6][7] Its unique heterocyclic structure and amine functionality make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[8]

Physical and Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC5H11NO[5][9]
Molecular Weight101.15 g/mol [5][9]
Boiling Point153-154 °C[10]
Density0.98 g/mL at 25 °C[10]
Flash Point114 °F[10]
SolubilitySoluble in water, chloroform, methanol[10]

Industrial Applications and Performance Comparison

This section delves into the performance of THFA and other bio-based amines in key industrial sectors, supported by available experimental data.

Epoxy Resin Curing Agents

Bio-based amines are increasingly being explored as curing agents for epoxy resins to enhance the sustainability of thermoset materials. The performance of these amines directly influences the thermal and mechanical properties of the final cured product.

A study investigating bio-based amine hardeners for epoxy thermosets demonstrated that the structure of the amine plays a crucial role in the final properties. For instance, a furfurylamine-based hardener (FDA) used with a diglycidyl ether of bisphenol A (DGEBA) epoxy resin resulted in a thermoset with a glass transition temperature (Tg) of approximately 77°C.[11] In comparison, other bio-based aromatic amines with a higher number of active hydrogens led to materials with higher glass transition temperatures, around 95°C, indicating enhanced thermal stability.[11]

Another study on fully bio-based epoxy resins using furan-based amines as curing agents reported glass transition temperatures ranging from 151.3°C to 168.4°C, significantly higher than those achieved with conventional bisphenol A-based systems.[12] This highlights the potential of furan-based amines to produce high-performance, bio-based epoxy resins with superior thermal properties.

Table 1: Comparative Performance of Bio-Based Amine Curing Agents for Epoxy Resins

Amine Curing AgentEpoxy ResinGlass Transition Temperature (Tg) (°C)Reference
Furfurylamine-based (FDA)DGEBA~77[11]
Isophthalatetetramine (IPTA)DGEBA~95[11]
Furan-based amine (PDFA)Magnolol-based epoxy (EMDBP)151.3[12]
Furan-based amine (BDFA)Magnolol-based epoxy (EMDBP)168.4[12]
Phenalkamine (bio-based)Epoxy Resin- (Faster cure rate and higher conversion at room temp. compared to fossil-based amines)[13]
Monomers for Bio-Based Polyamides

Bio-based polyamides offer a sustainable alternative to their petroleum-derived counterparts, with applications ranging from textiles to automotive components. The choice of diamine monomer is critical in determining the properties of the resulting polyamide.

Research on furan-based polyamides has shown that they can exhibit properties comparable or even superior to traditional polyamides.[14] For instance, polyamides synthesized from 2,5-furandicarboxylic acid (FDCA), a bio-based diacid, and various diamines have demonstrated good thermal stability and mechanical properties.[15] The length of the diamine chain has been shown to influence the glass transition temperature and tensile strength of furan-based polyamides.[16]

While direct comparative data for THFA as a monomer in polyamide synthesis is limited in the reviewed literature, the performance of other furan-based diamines provides valuable insights into the potential of this class of compounds.

Table 2: Properties of Furan-Based Polyamides with Different Diamines

DiamineDiacidGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Reference
Butylene diamine2,5-Furandicarboxylic acid142-[16]
Pentylene diamine2,5-Furandicarboxylic acid13884[16]
Hexamethylene diamine2,5-Furandicarboxylic acid-74[16]
Octamethylene diamine2,5-Furandicarboxylic acid-62[16]
Dodecamethylene diamine2,5-Furandicarboxylic acid8945[16]
Bio-Based Solvents

The search for greener solvents is a major focus in sustainable chemistry. Bio-based solvents are sought to replace hazardous traditional solvents like N-methyl-2-pyrrolidone (NMP).[17] While specific data directly comparing THFA to other bio-based solvents for a wide range of applications is not abundant in the initial search, its physical properties suggest its potential as a versatile solvent. Alternatives to traditional solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), also derived from biomass, have been investigated and show promise in various applications, including biocatalyzed synthesis of polyesters.[18][19][20]

Table 3: Physical Properties of Selected Bio-Based Solvents

SolventBoiling Point (°C)Density (g/mL)Solubility in Water
This compound (THFA)153-1540.98Soluble
2-Methyltetrahydrofuran (2-MeTHF)~80~0.86Slightly Soluble
Ethyl Lactate1541.03Miscible
Dimethyl Isosorbide2341.15Miscible

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective comparison of different bio-based amines.

Determination of Amine Value (ASTM D2074)

A key parameter for characterizing amines is the amine value, which quantifies the amount of amine present. The ASTM D2074 standard test method provides a procedure for determining the total, primary, secondary, and tertiary amine values of fatty amines using an indicator titration method.[1][16][21][22][23]

Methodology Overview:

  • Sample Preparation: Dissolve a weighed amount of the amine sample in a suitable solvent (e.g., isopropyl alcohol and chloroform).[16]

  • Titration for Total Amine Value: Titrate the sample solution with a standardized solution of hydrochloric acid using a bromophenol blue indicator. The endpoint is indicated by a color change.[16]

  • Determination of Primary Amine Value: React a separate sample with salicylaldehyde (B1680747) to block the primary amine groups. Then, titrate with hydrochloric acid. The difference between the total amine value and this result gives the primary amine value.[1][16]

  • Determination of Secondary and Tertiary Amine Value: React another sample with phenyl isothiocyanate to convert primary and secondary amines to thioureas. Titrate the remaining tertiary amine with hydrochloric acid.[1][16]

Evaluation of Amine Reactivity as an Epoxy Curing Agent

The reactivity of an amine as a curing agent can be evaluated using Differential Scanning Calorimetry (DSC). This technique measures the heat flow associated with the curing reaction as a function of temperature.

Methodology Overview:

  • Sample Preparation: Prepare a homogeneous mixture of the epoxy resin and the amine curing agent at a stoichiometric ratio.

  • DSC Analysis: Place a small, accurately weighed amount of the mixture in a DSC pan.

  • Non-isothermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The resulting thermogram will show an exothermic peak corresponding to the curing reaction. The onset temperature, peak exothermic temperature, and the total heat of reaction (enthalpy) can be determined. A lower onset and peak temperature indicate higher reactivity.

Visualizing Bio-Based Amine Processes

The following diagrams, generated using the DOT language, illustrate key workflows in the production and application of bio-based amines.

G cluster_0 Furfural Production from Biomass cluster_1 This compound Synthesis Biomass (e.g., Corn Cobs) Biomass (e.g., Corn Cobs) Acid Hydrolysis Acid Hydrolysis Biomass (e.g., Corn Cobs)->Acid Hydrolysis H2SO4 Furfural Furfural Acid Hydrolysis->Furfural Reductive Amination Reductive Amination Furfural->Reductive Amination NH3, H2, Catalyst (e.g., Ni) Furfurylamine Furfurylamine Reductive Amination->Furfurylamine Hydrogenation Hydrogenation Furfurylamine->Hydrogenation H2, Catalyst (e.g., Ni) This compound This compound Hydrogenation->this compound Industrial Applications Industrial Applications This compound->Industrial Applications Pharmaceuticals Pharmaceuticals Industrial Applications->Pharmaceuticals Agrochemicals Agrochemicals Industrial Applications->Agrochemicals Polymers (Epoxy Curing, Polyamides) Polymers (Epoxy Curing, Polyamides) Industrial Applications->Polymers (Epoxy Curing, Polyamides)

Caption: Production pathway of this compound from biomass.

G cluster_0 Bio-Based Polyamide Synthesis cluster_1 Application Bio-based Diacid (e.g., FDCA) Bio-based Diacid (e.g., FDCA) Polycondensation Polycondensation Bio-based Diacid (e.g., FDCA)->Polycondensation Bio-based Diamine (e.g., Furan Diamine) Bio-based Diamine (e.g., Furan Diamine) Bio-based Diamine (e.g., Furan Diamine)->Polycondensation Bio-based Polyamide Bio-based Polyamide Polycondensation->Bio-based Polyamide Heat, Catalyst Melt Processing Melt Processing Bio-based Polyamide->Melt Processing Fibers, Films, Molded Parts Fibers, Films, Molded Parts Melt Processing->Fibers, Films, Molded Parts

Caption: General workflow for bio-based polyamide production.

Future Outlook

The development of bio-based amines is a rapidly advancing field with significant potential to contribute to a more sustainable chemical industry. While furan-based amines like this compound show great promise, further research is needed to fully characterize their performance in a wider range of applications and to develop more efficient and scalable production processes. Continued innovation in catalysis and bioprocessing will be key to unlocking the full potential of these versatile, renewable building blocks.

References

Performance Evaluation of Tetrahydrofurfurylamine-Based Polymers for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of Tetrahydrofurfurylamine-based polymers, primarily focusing on poly(tetrahydrofurfuryl methacrylate) (pTHFMA) and poly(tetrahydrofurfuryl acrylate) (pTHFA), as platforms for drug delivery. It offers an objective comparison with two widely used alternative polymers, Poly(lactic-co-glycolic acid) (PLGA) and Chitosan, supported by a review of existing literature. Detailed experimental protocols for key performance assessments are also provided to facilitate reproducible research in this area.

Overview of this compound-Based Polymers

This compound-based polymers are a class of synthetic polymers that have garnered interest in the biomedical field due to their unique properties. The most studied examples include pTHFMA and pTHFA. These polymers are derived from tetrahydrofurfuryl alcohol, a bio-based resource, making them an attractive option from a sustainability perspective.[1]

Key characteristics of these polymers include their biocompatibility, which has been demonstrated in various studies, and their distinct behavior in aqueous environments.[2] For instance, poly(tetrahydrofurfuryl methacrylate) can absorb a significant amount of water (over 70%) while maintaining its rigid structure.[3][4] This property, along with their good blood compatibility, suggests their potential for use in medical implants and drug delivery systems.[1][5] Furthermore, copolymers incorporating tetrahydrofurfuryl acrylate (B77674) have been shown to exhibit thermoresponsive shape-memory behavior, opening up possibilities for stimuli-responsive drug delivery applications.[1]

Comparative Analysis with Alternative Polymers

The selection of a polymer for a drug delivery system is a critical decision that influences the efficacy, safety, and stability of the final formulation. Here, we compare the performance characteristics of this compound-based polymers with two well-established polymers in the field of drug delivery: PLGA, a synthetic biodegradable polyester, and Chitosan, a natural polysaccharide.

Physicochemical Properties

The fundamental properties of a polymer dictate its suitability for specific drug delivery applications. The following table summarizes the key physicochemical properties of this compound-based polymers in comparison to PLGA and Chitosan.

PropertyThis compound-Based Polymers (pTHFMA/pTHFA)Poly(lactic-co-glycolic acid) (PLGA)Chitosan
Source Synthetic (from bio-based monomer)[1]SyntheticNatural (from chitin)[2]
Solubility Varies with specific polymer structure; generally soluble in organic solvents.Soluble in a wide range of common solvents.[6]Soluble in acidic aqueous solutions.[7][8]
Biodegradability Generally considered non-biodegradable.Biodegradable via hydrolysis of ester linkages.[6][9]Biodegradable by enzymes (e.g., lysozyme).[2][7]
Water Uptake High (e.g., >70% for pTHFMA) while maintaining rigidity.[3][4]Water uptake leads to swelling and degradation.[10]High swelling capacity in aqueous media.[8]
Performance in Drug Delivery Applications

The performance of a polymer as a drug carrier is evaluated based on its ability to effectively load and release a therapeutic agent in a controlled manner, its biocompatibility, and its interaction with biological systems.

Performance MetricThis compound-Based PolymersPoly(lactic-co-glycolic acid) (PLGA)Chitosan
Drug Loading Efficiency Dependent on the drug and formulation; potential for both hydrophobic and hydrophilic drugs.Well-established for a wide range of drugs; efficiency varies with formulation method.[6][11]High encapsulation efficiency for various drugs (up to 90%).[7]
Drug Release Mechanism Primarily diffusion-controlled. Can be tailored for stimuli-responsiveness (e.g., thermo-responsive).[1]Bulk erosion and diffusion-controlled; release rate is tunable by adjusting the lactide-to-glycolide ratio.[5][9][11]pH-sensitive release, swelling, and enzymatic degradation.[7][12]
Biocompatibility Generally considered biocompatible and hemocompatible.[2][5]FDA-approved, biocompatible, with degradation products being natural metabolites.[6][9]Biocompatible, biodegradable, and mucoadhesive.[2][7][8]
Stimuli-Responsiveness Can be designed to be thermo-responsive.[1]Can be modified to be pH-responsive.[13]Inherently pH-responsive.[7]

Experimental Protocols for Performance Evaluation

To ensure a thorough and standardized evaluation of this compound-based polymers for drug delivery, the following experimental protocols are recommended.

Biocompatibility Assessment (ISO 10993)

Biocompatibility is a critical prerequisite for any material intended for medical applications. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices and materials.[14][15]

Objective: To assess the potential for adverse biological reactions to the polymer.

Methodology:

  • Material Characterization (ISO 10993-18): Thoroughly characterize the chemical composition of the polymer.[13]

  • Sample Preparation (ISO 10993-12): Prepare extracts of the polymer using appropriate solvents (e.g., cell culture medium, saline) under conditions that mimic physiological exposure.[4]

  • In Vitro Cytotoxicity (ISO 10993-5):

    • Culture a suitable mammalian cell line (e.g., L929 or NIH 3T3 fibroblasts).

    • Expose the cells to the polymer extracts for a defined period (e.g., 24-72 hours).[4]

    • Assess cell viability using a quantitative assay (e.g., MTT or XTT assay).

    • A reduction in cell viability below a certain threshold (e.g., 70%) indicates a cytotoxic potential.

  • Sensitization and Irritation (ISO 10993-10 & 10993-23): Conduct in vitro tests using reconstructed human epidermis (RhE) models to assess the potential for skin sensitization and irritation.[4]

  • Hemocompatibility (ISO 10993-4): Evaluate the interaction of the polymer with blood components, including tests for hemolysis, coagulation, and platelet activation.

Biocompatibility_Workflow cluster_prep Preparation cluster_testing In Vitro Testing cluster_analysis Analysis & Outcome polymer Polymer Synthesis & Characterization extraction Sample Extraction (ISO 10993-12) polymer->extraction cytotoxicity Cytotoxicity (ISO 10993-5) extraction->cytotoxicity sensitization Sensitization (ISO 10993-10) extraction->sensitization irritation Irritation (ISO 10993-23) extraction->irritation data_analysis Data Analysis cytotoxicity->data_analysis sensitization->data_analysis irritation->data_analysis biocompatible Biocompatible data_analysis->biocompatible Pass not_biocompatible Not Biocompatible data_analysis->not_biocompatible Fail

Caption: Workflow for Biocompatibility Assessment.

In Vitro Drug Release Kinetics

Understanding the rate and mechanism of drug release is fundamental to designing an effective drug delivery system.

Objective: To determine the in vitro release profile of a model drug from the polymer-based formulation.

Methodology:

  • Formulation Preparation: Prepare drug-loaded polymer nanoparticles or hydrogels using a suitable method (e.g., nanoprecipitation, emulsion solvent evaporation).

  • Release Study Setup:

    • Place a known amount of the drug-loaded formulation in a dialysis bag or a vial with a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

    • Maintain the setup at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sample Collection: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time. Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.

Drug_Release_Workflow prep Prepare Drug-Loaded Polymer Formulation setup Incubate in Release Medium (e.g., PBS, 37°C) prep->setup sample Collect Aliquots at Time Intervals setup->sample quantify Quantify Drug Concentration (UV-Vis or HPLC) sample->quantify analyze Analyze Release Kinetics (e.g., Higuchi, Peppas) quantify->analyze profile Determine Release Profile & Mechanism analyze->profile

Caption: In Vitro Drug Release Kinetics Workflow.

Cellular Uptake Efficiency

The ability of a drug delivery system to be internalized by target cells is crucial for intracellular drug delivery.

Objective: To quantify the cellular uptake of the polymer-based nanoparticles.

Methodology:

  • Nanoparticle Labeling: Label the polymer nanoparticles with a fluorescent dye (e.g., Rhodamine B, Coumarin 6) or a metal-coded mass tag.[2][3]

  • Cell Culture: Seed the target cells (e.g., cancer cell line, macrophages) in a multi-well plate and allow them to adhere.

  • Incubation: Treat the cells with a suspension of the labeled nanoparticles at a known concentration for various time points (e.g., 2, 4, 24 hours).

  • Washing: After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.

  • Quantification:

    • Fluorescence-based methods: Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorometer or a microplate reader. Alternatively, use flow cytometry to quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity per cell.

    • Microscopy: Visualize the intracellular localization of the nanoparticles using confocal laser scanning microscopy (CLSM) or fluorescence microscopy.[1][3]

    • Mass Spectrometry-based methods: For metal-coded nanoparticles, digest the cells and quantify the metal content using inductively coupled plasma mass spectrometry (ICP-MS).[2]

Cellular_Uptake_Workflow cluster_quantification Quantification Methods label_np Label Nanoparticles (Fluorescent Dye/Metal Tag) incubate Incubate Cells with Labeled Nanoparticles label_np->incubate culture_cells Culture Target Cells culture_cells->incubate wash Wash to Remove External Nanoparticles incubate->wash flow_cytometry Flow Cytometry wash->flow_cytometry microscopy Confocal Microscopy wash->microscopy icp_ms ICP-MS wash->icp_ms analysis Determine Uptake Efficiency & Intracellular Localization flow_cytometry->analysis microscopy->analysis icp_ms->analysis

Caption: Cellular Uptake Efficiency Workflow.

Conclusion

This compound-based polymers present a promising class of materials for drug delivery applications, characterized by their biocompatibility, high water uptake, and potential for stimuli-responsiveness. While they offer distinct advantages, particularly in terms of their bio-based origin and unique physical properties, they are generally non-biodegradable, which may be a limitation for certain applications compared to established biodegradable polymers like PLGA and Chitosan.

The choice of polymer for a specific drug delivery system will ultimately depend on the desired release profile, the nature of the therapeutic agent, and the target application. This guide provides a foundational comparison and standardized protocols to aid researchers in the systematic evaluation and development of novel drug delivery platforms based on this compound polymers. Further research focusing on direct, controlled comparative studies will be invaluable in fully elucidating the potential of this polymer class in the pharmaceutical sciences.

References

A Comparative Analysis of the Reactivity of Tetrahydrofurfurylamine and Other Cyclic Amines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of cyclic amines is a cornerstone of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The selection of an appropriate amine building block can profoundly influence reaction outcomes, yields, and the stereochemical purity of the final product. This guide provides a comprehensive comparison of the reactivity of tetrahydrofurfurylamine (THFA) with three other commonly utilized cyclic amines: piperidine (B6355638), pyrrolidine (B122466), and morpholine (B109124). This analysis is supported by physicochemical data and established experimental protocols to aid in the rational design of synthetic strategies.

Factors Influencing Reactivity: A Physicochemical Overview

The reactivity of these cyclic amines as nucleophiles is primarily governed by a combination of their basicity, steric hindrance, and the electronic effects exerted by their ring structures.

Basicity (pKa): The basicity of an amine, quantified by the pKa of its conjugate acid, is a strong indicator of its nucleophilicity. A higher pKa value corresponds to a stronger base and, generally, a more potent nucleophile. Pyrrolidine and piperidine are the most basic amines in this series, suggesting a higher intrinsic reactivity. This compound exhibits intermediate basicity, while the electron-withdrawing effect of the oxygen atom in morpholine significantly reduces its basicity, rendering it the least reactive of the four.

Steric Hindrance: The steric bulk surrounding the nitrogen atom can impede its approach to an electrophilic center, thereby reducing its reaction rate. While all four amines are secondary (or in the case of THFA, a primary amine attached to a cyclic ether), the conformation of the ring and the presence of substituents can influence the accessibility of the nitrogen's lone pair. The tetrahydrofurfuryl group in THFA introduces more steric bulk compared to the simpler ring structures of pyrrolidine and morpholine.

Electronic Effects: The inductive effect of heteroatoms within the ring structure plays a crucial role in modulating the electron density on the nitrogen atom. The oxygen atom in morpholine exerts a significant electron-withdrawing effect, which decreases the nucleophilicity of the nitrogen. In contrast, the alkyl portions of pyrrolidine and piperidine are electron-donating, enhancing the nucleophilicity of their respective nitrogen atoms. The ether oxygen in the tetrahydrofuran (B95107) ring of THFA also has an electron-withdrawing inductive effect, which contributes to its lower basicity compared to piperidine and pyrrolidine.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the four cyclic amines, providing a basis for comparing their expected reactivity.

AmineStructurepKa of Conjugate AcidKey Structural Features
This compound ~9.47 (predicted)[1][2][3]Primary amine with a tetrahydrofuran ring; moderate basicity.
Piperidine ~11.1Six-membered saturated heterocycle; high basicity.
Pyrrolidine ~11.27Five-membered saturated heterocycle; highest basicity in the series.
Morpholine ~8.5Six-membered heterocycle containing an oxygen atom; lowest basicity due to the inductive effect.

Note: The pKa value for this compound is a predicted value and may vary slightly based on experimental conditions.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of these amines, standardized N-acylation and N-alkylation reactions can be performed. Below are detailed methodologies for these key transformations.

Experimental Protocol 1: N-Acylation (Amide Formation)

This protocol describes a general, catalyst-free method for the N-acylation of cyclic amines with an acylating agent such as acetic anhydride (B1165640).

Materials:

  • Cyclic amine (this compound, Piperidine, Pyrrolidine, or Morpholine)

  • Acetic Anhydride

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the cyclic amine (1.0 equivalent) in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude N-acylated product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Comparative Analysis: The relative reactivity can be determined by running competitive reactions with a mixture of the amines or by monitoring the individual reaction rates under identical conditions using techniques like GC or NMR spectroscopy.

Experimental Protocol 2: N-Alkylation (Reductive Amination)

Reductive amination is a versatile method for the N-alkylation of amines. This protocol outlines a general procedure using a carbonyl compound and a mild reducing agent.

Materials:

  • Cyclic amine (this compound, Piperidine, Pyrrolidine, or Morpholine)

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred solution of the cyclic amine (1.0 equivalent) in DCM or DCE, add the aldehyde or ketone (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis: Similar to N-acylation, competitive experiments or parallel kinetic monitoring will reveal the relative rates of N-alkylation for the different cyclic amines.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key reaction pathway in drug synthesis and a general experimental workflow for comparing amine reactivity.

drug_synthesis_pathway Aryl_Halide Aryl Halide (e.g., Fluoropyridine derivative) Reaction Nucleophilic Aromatic Substitution (SNAr) Aryl_Halide->Reaction Cyclic_Amine Nucleophilic Cyclic Amine (e.g., THFA, Piperidine, etc.) Cyclic_Amine->Reaction Product Amine-Substituted Drug Precursor Reaction->Product

Caption: A typical SNAr reaction in drug synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis Stock_Solutions Prepare Equimolar Stock Solutions of Amines Mix_Amines Mix Amine Solutions Stock_Solutions->Mix_Amines Add_Electrophile Add Limiting Electrophile (e.g., Acyl Chloride) Mix_Amines->Add_Electrophile React React at Controlled Temperature Add_Electrophile->React Quench Quench Reaction React->Quench Analyze Analyze Product Ratio (GC-MS or LC-MS) Quench->Analyze

Caption: Workflow for a competitive reactivity assay.

Conclusion

The choice of a cyclic amine in a synthetic pathway is a critical parameter that can be guided by an understanding of its inherent reactivity.

  • Pyrrolidine and Piperidine: These amines are the most nucleophilic and basic, making them ideal for reactions requiring high reactivity and for participating in base-catalyzed transformations. Their similar pKa values suggest comparable reactivity, with steric factors often being the differentiating element.

  • This compound: With its intermediate basicity, THFA offers a balance of reactivity and selectivity. The presence of the tetrahydrofuran ring can also impart unique solubility properties and potential for hydrogen bonding interactions in the final product.

  • Morpholine: As the least basic and nucleophilic amine in this series, morpholine is suitable for reactions where a milder nucleophile is required to avoid side reactions or to achieve greater selectivity. Its polarity and hydrogen bond accepting ability are also valuable properties in drug design.

By considering the physicochemical properties and employing the outlined experimental protocols, researchers can make informed decisions in selecting the optimal cyclic amine for their specific synthetic challenges, ultimately accelerating the drug discovery and development process.

References

A Comparative Guide to the Quantitative Analysis of Tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative determination of Tetrahydrofurfurylamine (THFA). The selection of an appropriate analytical technique is critical for ensuring the accuracy and reliability of experimental data in research, quality control, and drug development. This document outlines two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provides a framework for their application to THFA analysis, supported by established analytical validation parameters.

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, a primary amine attached to a tetrahydrofuran (B95107) ring, presents specific analytical challenges, including its potential for strong interaction with stationary phases and lack of a strong chromophore for straightforward UV detection.

Method Comparison: HPLC vs. GC

The choice between HPLC and GC for THFA quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of a wide range of compounds. For amines like THFA that lack a UV-absorbing chromophore, derivatization is often employed to enhance detection by UV or fluorescence detectors.[2] Alternatively, techniques like ion chromatography can be utilized for the direct analysis of amines.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and potential for hydrogen bonding of the primary amine group in THFA, derivatization is typically necessary to improve its volatility and chromatographic performance, preventing peak tailing and improving reproducibility.[3]

The following tables summarize the key performance parameters for hypothetical validated HPLC and GC methods for THFA quantification, based on typical performance characteristics for similar aliphatic amines.

Data Presentation: Performance Parameters

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.9950.999
Accuracy (Recovery %) 80 - 120%98.5 - 101.2%
Precision (RSD %) ≤ 2.0%1.5%
Limit of Detection (LOD) Reportable0.1 µg/mL
Limit of Quantification (LOQ) Reportable0.3 µg/mL

Table 2: Gas Chromatography (GC) Method Performance

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.9950.998
Accuracy (Recovery %) 80 - 120%97.8 - 102.5%
Precision (RSD %) ≤ 2.0%1.8%
Limit of Detection (LOD) Reportable0.05 µg/mL
Limit of Quantification (LOQ) Reportable0.15 µg/mL

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods. Below are representative methodologies for the HPLC and GC analysis of this compound.

HPLC Method with Pre-column Derivatization

This method involves the derivatization of THFA with a reagent that introduces a chromophore, allowing for sensitive UV detection.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable diluent (e.g., 0.1 M Hydrochloric Acid).

  • Filter the sample solution through a 0.45 µm syringe filter.

2. Derivatization Procedure:

  • To 1.0 mL of the filtered sample solution, add 1.0 mL of a borate (B1201080) buffer solution (pH 9.0).

  • Add 1.0 mL of a derivatizing agent solution (e.g., 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile).

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 15 minutes.

  • Quench the reaction by adding 1.0 mL of an amino acid solution (e.g., glycine).

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) and Mobile Phase B (e.g., Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 265 nm.

GC Method with Derivatization

This method utilizes derivatization to increase the volatility and improve the chromatographic behavior of THFA for GC analysis with Flame Ionization Detection (FID).

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., Dichloromethane).

2. Derivatization Procedure:

  • To 1.0 mL of the sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 100 µL of a catalyst (e.g., Pyridine).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. Chromatographic Conditions:

  • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Buffering Add Buffer Filtration->Buffering Deriv_Agent Add Derivatizing Agent Buffering->Deriv_Agent Reaction Reaction Deriv_Agent->Reaction Quenching Quench Reaction Reaction->Quenching Injection Injection Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Processing Data Processing Detection->Data_Processing

Caption: HPLC analytical workflow for this compound.

GC_Workflow cluster_prep_gc Sample Preparation cluster_deriv_gc Derivatization cluster_analysis_gc GC Analysis Sample_GC Sample Weighing Dissolution_GC Dissolution in Solvent Sample_GC->Dissolution_GC Deriv_Agent_GC Add Derivatizing Agent & Catalyst Dissolution_GC->Deriv_Agent_GC Heating_GC Heating Deriv_Agent_GC->Heating_GC Cooling_GC Cooling Heating_GC->Cooling_GC Injection_GC Injection Cooling_GC->Injection_GC Separation_GC Chromatographic Separation Injection_GC->Separation_GC Detection_GC FID Detection Separation_GC->Detection_GC Data_Processing_GC Data Processing Detection_GC->Data_Processing_GC

Caption: GC analytical workflow for this compound.

Conclusion

Both HPLC and GC offer viable and robust methods for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis. The HPLC method with pre-column derivatization is advantageous for laboratories with standard HPLC-UV instrumentation. The GC-FID method, also requiring derivatization, can offer higher sensitivity for certain applications. It is imperative that any chosen method is fully validated according to ICH guidelines or other relevant regulatory standards to ensure the generation of reliable and accurate data.

References

Assessing the Biodegradability of Tetrahydrofurfurylamine-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrofurfurylamine (THFA) and its derivatives are versatile building blocks in the synthesis of various pharmaceuticals and agrochemicals. As with any chemical substance intended for widespread use, a thorough understanding of its environmental fate, particularly its biodegradability, is crucial. This guide provides a comparative assessment of the potential biodegradability of THFA-derived compounds, drawing upon data from structurally similar molecules and outlining the standardized experimental protocols for such evaluations.

Executive Summary

Standardized testing for ready biodegradability is typically conducted following the Organisation for Economic Co-operation and Development (OECD) 301 guidelines. These tests are designed to assess the potential for a chemical to be rapidly and completely mineralized by microorganisms in an aquatic environment. This guide details the methodology for the OECD 301F test (Manometric Respirometry), a commonly used method for soluble and non-volatile substances like THFA.

Comparative Biodegradability Data

While specific data for THFA is unavailable, the biodegradability of Tetrahydrofuran (B95107) (THF) provides a relevant point of comparison due to its structural similarity (a saturated five-membered oxygen-containing ring).

CompoundTest GuidelineInoculumDuration (days)Biodegradation (%)ClassificationReference
Tetrahydrofuran (THF)Not specifiedMixed microbial culture-Inherently biodegradableNot readily biodegradable, but has the potential to biodegrade.[1]

Note: "Inherently biodegradable" suggests that the compound has the potential to biodegrade, but does not meet the stringent criteria for "readily biodegradable" under standard test conditions.[1]

Proposed Metabolic Pathway for this compound (THFA)

Based on the known microbial degradation pathways of THF, pyrrolidine (B122466), and piperidine (B6355638), a plausible metabolic pathway for THFA is proposed to involve initial enzymatic attack on the tetrahydrofuran ring or the amine group. The degradation of cyclic amines like pyrrolidine and piperidine by Mycobacterium strains has been shown to involve cytochrome P450 monooxygenases, which hydroxylate the ring, leading to ring cleavage.[2] Similarly, the degradation of THF is initiated by a monooxygenase that hydroxylates the carbon atom adjacent to the ether oxygen, followed by ring opening.[2][3]

A likely pathway for THFA degradation would initiate with hydroxylation of the tetrahydrofuran ring, followed by ring cleavage to form an open-chain amino acid. Subsequent degradation would proceed through deamination and beta-oxidation, ultimately leading to mineralization (conversion to CO₂, H₂O, and inorganic nitrogen).

THFA_Degradation_Pathway THFA This compound Intermediate1 Hydroxylated THFA THFA->Intermediate1 Monooxygenase Intermediate2 Ring-opened intermediate (e.g., 5-amino-4-hydroxypentanal) Intermediate1->Intermediate2 Ring Cleavage Intermediate3 Open-chain amino acid (e.g., 5-amino-4-hydroxypentanoic acid) Intermediate2->Intermediate3 Oxidation Metabolites Further degradation via deamination and β-oxidation Intermediate3->Metabolites Mineralization CO₂ + H₂O + NH₃ Metabolites->Mineralization

Figure 1: Proposed aerobic biodegradation pathway for this compound (THFA).

Experimental Protocols: OECD 301F Ready Biodegradability Test

The OECD 301F Manometric Respirometry Test is a standard method to determine the ready biodegradability of chemical substances.[4][5] It measures the oxygen consumed by a microbial population while degrading the test substance in a closed system.

Principle

A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically activated sludge from a wastewater treatment plant) and incubated under aerobic conditions in a closed respirometer.[4] The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.[4]

Materials and Methods
  • Test Substance: this compound (or a derivative).

  • Inoculum: Activated sludge from a municipal sewage treatment plant, washed and aerated.

  • Mineral Medium: A solution containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) in purified water.

  • Apparatus: Closed respirometer with a device to measure oxygen consumption (e.g., pressure transducer or electrolytic oxygen generation).

  • Reference Compound: A readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) is run in parallel to validate the test system.

  • Blank Control: Contains inoculum and mineral medium only, to measure endogenous respiration.

  • Toxicity Control: Contains the test substance and the reference compound to assess for inhibitory effects of the test substance on the microbial population.

Procedure
  • Preparation of Test Solutions: The test substance is added to the mineral medium to achieve a concentration that will yield sufficient oxygen demand without being toxic to the microorganisms (typically 2-5 mg/L).

  • Inoculation: The prepared medium is inoculated with the activated sludge suspension.

  • Incubation: The test flasks are placed in the respirometer and incubated at a constant temperature (20 ± 1 °C) in the dark for 28 days.

  • Measurement: Oxygen consumption is recorded at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption (corrected for the blank) to the ThOD of the test substance.

OECD_301F_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Setup_Test Test Flasks (Medium + Inoculum + Substance) Prep_Medium->Setup_Test Setup_Blank Blank Control (Medium + Inoculum) Prep_Medium->Setup_Blank Setup_Ref Reference Control (Medium + Inoculum + Reference) Prep_Medium->Setup_Ref Setup_Tox Toxicity Control (Medium + Inoculum + Substance + Reference) Prep_Medium->Setup_Tox Prep_Inoculum Prepare Inoculum (Activated Sludge) Prep_Inoculum->Setup_Test Prep_Inoculum->Setup_Blank Prep_Inoculum->Setup_Ref Prep_Inoculum->Setup_Tox Prep_Substance Prepare Test Substance (THFA-derivative) Prep_Substance->Setup_Test Prep_Substance->Setup_Tox Incubation Incubate at 20°C for 28 days Setup_Test->Incubation Setup_Blank->Incubation Setup_Ref->Incubation Setup_Tox->Incubation Measurement Measure O₂ Consumption Incubation->Measurement Calculation Calculate % Biodegradation vs. ThOD Measurement->Calculation Classification Classify as 'Readily Biodegradable' or not Calculation->Classification

Figure 2: Experimental workflow for the OECD 301F Ready Biodegradability Test.

Conclusion and Future Directions

While direct experimental evidence for the biodegradability of this compound and its derivatives is currently lacking, the available data on structurally related compounds suggests a potential for microbial degradation. The proposed metabolic pathway, initiating with ring hydroxylation and cleavage, provides a scientifically grounded hypothesis for further investigation. To definitively assess the environmental fate of these compounds, standardized ready biodegradability tests, such as the OECD 301F, are essential. The detailed protocol provided in this guide serves as a framework for conducting such studies. Researchers and drug development professionals are encouraged to perform these evaluations to ensure a comprehensive understanding of the environmental profile of novel THFA-derived compounds.

References

A Comparative Guide to Tetrahydrofurfurylamine and Its Alternatives in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of Tetrahydrofurfurylamine (THFA) for industrial applications, with a direct comparison to two common alternatives: N-Methyl-2-pyrrolidone (NMP) and gamma-Butyrolactone (B3396035) (GBL). The following sections detail the performance, cost, and safety profiles of these chemicals, supported by available data and experimental protocols to aid in informed decision-making for your specific processes.

Physical and Chemical Properties at a Glance

Understanding the fundamental properties of these chemicals is crucial for their effective application. The table below summarizes key physical and chemical data for THFA, NMP, and GBL.

PropertyThis compound (THFA)N-Methyl-2-pyrrolidone (NMP)gamma-Butyrolactone (GBL)
CAS Number 4795-29-3[1][2]872-50-4[3]96-48-0[4]
Molecular Formula C₅H₁₁NO[1][2]C₅H₉NO[3]C₄H₆O₂[4]
Molecular Weight 101.15 g/mol [1][2]99.13 g/mol 86.09 g/mol [4]
Boiling Point 155 °C[1][2]202-204 °C204-205 °C[4]
Melting Point --24 °C-45 °C
Density 0.98 g/mL[1][2]1.028 g/cm³1.12 g/mL
Flash Point 46 °C (closed cup)91 °C98 °C (closed cup)[5]
Solubility in Water MiscibleMiscible[5]Miscible[5]

Industrial Applications and Performance Comparison

THFA, NMP, and GBL are versatile chemicals with overlapping applications, primarily as solvents and reactants in various industrial processes.

As a Solvent in Pharmaceutical Synthesis

These aprotic solvents are widely used in the synthesis of active pharmaceutical ingredients (APIs) due to their ability to dissolve a broad range of precursors and reagents.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a widely recognized solvent in the pharmaceutical industry for drug formulation and synthesis, aiding in solubilization and enhancing bioavailability.[4][7] Its high boiling point and thermal stability allow for reactions to be conducted at elevated temperatures, which can increase reaction rates and yields.[7]

  • gamma-Butyrolactone (GBL): GBL is used as an intermediate in the production of other chemicals and as a solvent.[5][8] In the pharmaceutical industry, it is a precursor for the synthesis of N-methyl-2-pyrrolidone and other compounds.[5]

In Polymer Chemistry

THFA, NMP, and GBL play significant roles in the polymer industry, both as solvents for polymerization and as components in polymer formulations.

  • This compound (THFA): THFA is utilized in the production of specialty polymers and as a curing agent for epoxy resins, where it contributes to improved adhesion and durability.[1][2] As a primary amine, it can react with epoxy groups to form a crosslinked polymer network.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a crucial solvent in the production of high-performance polymers. It is used in the synthesis of aramid fibers (e.g., Kevlar and Twaron) through polycondensation reactions.[9][10] NMP is also the solvent of choice for dissolving polyvinylidene fluoride (B91410) (PVDF), which is used in the fabrication of battery electrodes and membranes.[11][12]

  • gamma-Butyrolactone (GBL): GBL can undergo ring-opening polymerization to produce poly(γ-butyrolactone), a biodegradable polymer.[5] It also serves as a solvent for various polymers.[5]

Cost Comparison

The cost of these chemicals is a significant factor in their industrial application. The following table provides an overview of available pricing information. Note: Prices are subject to market fluctuations and may vary based on supplier, purity, and quantity.

ChemicalPrice Range (USD)Notes
This compound (THFA) ~$12.15/kg (based on ₹1000/kg)Price for industrial grade.[13] Smaller quantities are significantly more expensive (e.g., $253.30/kg for 500g).[14]
N-Methyl-2-pyrrolidone (NMP) $1100 - $2800 / TonBulk industrial pricing.[15] Smaller quantities have higher per-unit costs (e.g., ~
4.74/lbor4.74/lb or ~4.74/lbor
10.45/kg for a 55-gallon drum).[5]
gamma-Butyrolactone (GBL) $100 - $750 / LiterWide price range depending on supplier and purity.[15] Bulk pricing for industrial use would likely be at the lower end of this range. Smaller, high-purity quantities are more expensive (e.g., $46.45/kg for 20kg).

Health, Safety, and Environmental Profile

A critical aspect of the cost-benefit analysis is the assessment of the health, safety, and environmental risks associated with each chemical.

AspectThis compound (THFA)N-Methyl-2-pyrrolidone (NMP)gamma-Butyrolactone (GBL)
GHS Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[16][17]H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360 (May damage fertility or the unborn child)H302 (Harmful if swallowed), H318 (Causes serious eye damage), H336 (May cause drowsiness or dizziness)[18]
Key Health Risks Skin, eye, and respiratory irritation.[16][17] May cause toxic effects if inhaled or absorbed through the skin.[16][17]Reproductive toxicity (miscarriages, reduced fertility), developmental toxicity, and damage to the liver, kidneys, immune system, and nervous system.[4][19][20][21]Harmful if swallowed, causes serious eye damage, and may cause drowsiness or dizziness.[18] Can be converted to gamma-hydroxybutyrate (GHB) in the body, a central nervous system depressant.[5]
Environmental Fate Readily biodegradable.[22] Low potential for bioaccumulation.[22]Readily biodegradable and not expected to be persistent in the environment.[3] Low potential for bioaccumulation.[3]Readily biodegradable.[23] Low potential for bioaccumulation.
Regulatory Status Regulated as a flammable liquid.[24]Undergoing risk management by the EPA due to identified health risks.[19] Classified by REACH as a substance of very high concern.[25]Regulated in many jurisdictions due to its use as a precursor to GHB.[5]

Experimental Protocols

Detailed methodologies for the synthesis of THFA and its alternatives are provided below.

Synthesis of this compound (THFA)

This protocol is based on the catalytic hydrogenation of furfurylamine (B118560).

Materials:

  • Furfurylamine

  • Water (solvent)

  • Nickel hydrogenation catalyst (e.g., Raney nickel)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave with an aqueous solution of furfurylamine and the nickel hydrogenation catalyst.[26]

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Introduce hydrogen gas to the reactor, pressurizing to 500-2000 psi.[26]

  • Heat the reactor to a temperature between 50 and 100 °C while agitating the mixture.[26]

  • Maintain the temperature and pressure, continuing to supply hydrogen as it is consumed, until hydrogen absorption ceases.[26]

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting filtrate contains this compound, unreacted furfurylamine, and water. The product can be purified by distillation.[26] A yield of 95% has been reported for this process.[26]

Industrial Synthesis of N-Methyl-2-pyrrolidone (NMP)

This protocol describes the common industrial method of reacting gamma-butyrolactone with methylamine.

Materials:

  • gamma-Butyrolactone (GBL)

  • Monomethylamine (MMA)

  • Tubular reactor (e.g., shaft reactor)

Procedure:

  • Continuously feed GBL and an excess of MMA into a tubular reactor.[14]

  • The reaction is carried out at a temperature of 200-350 °C and under superatmospheric pressure, typically around 10 MPa.[14]

  • The reaction proceeds in the liquid phase. The exothermic reaction between GBL and MMA initially raises the temperature. External heating is applied in stages to bring the reaction to completion.[9]

  • The reaction mixture exiting the reactor contains NMP, water, and unreacted MMA.

  • The products are separated by distillation. Unreacted MMA can be recycled back into the process. This continuous process can achieve a selectivity for NMP of over 99%.[18]

Industrial Synthesis of gamma-Butyrolactone (GBL)

This protocol details the dehydrogenation of 1,4-butanediol (B3395766).

Materials:

  • 1,4-Butanediol (BDO)

  • Copper-based catalyst

  • Fixed-bed reactor

Procedure:

  • Vaporize 1,4-butanediol and feed it into a fixed-bed reactor containing a copper catalyst.[5]

  • The reaction is carried out at a temperature of 180-300 °C and at atmospheric pressure.[5]

  • The dehydrogenation of BDO is an endothermic reaction, producing GBL and hydrogen gas.

  • The product stream from the reactor is cooled to condense the GBL and any unreacted BDO.

  • The GBL is then purified using liquid-gas-phase extraction. This process can achieve a yield of approximately 95%.[5]

Process and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis pathways and a general workflow for the use of these chemicals.

THFA_Synthesis Furfural Furfural Reactor High-Pressure Autoclave (50-100 °C, 500-2000 psi) Furfural->Reactor Ammonia Ammonia Ammonia->Reactor Hydrogen Hydrogen Hydrogen->Reactor Catalyst Nickel Catalyst Catalyst->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Filtration->Catalyst Catalyst Recovery Distillation Distillation Filtration->Distillation Filtrate THFA This compound Distillation->THFA Purified Product

Caption: Synthesis of this compound.

NMP_Synthesis GBL gamma-Butyrolactone Reactor Tubular Reactor (200-350 °C, 10 MPa) GBL->Reactor MMA Monomethylamine MMA->Reactor Separation Distillation Column Reactor->Separation Reaction Mixture NMP N-Methyl-2-pyrrolidone Separation->NMP Purified Product Recycle MMA Recycle Separation->Recycle Unreacted MMA Recycle->Reactor

Caption: Industrial Synthesis of N-Methyl-2-pyrrolidone.

GBL_Synthesis BDO 1,4-Butanediol Reactor Fixed-Bed Reactor (180-300 °C, atm. pressure) BDO->Reactor Vaporized Feed Catalyst Copper Catalyst Catalyst->Reactor Condenser Condenser Reactor->Condenser Gaseous Products Purification Liquid-Gas Extraction Condenser->Purification Crude Liquid GBL gamma-Butyrolactone Purification->GBL Purified Product

Caption: Industrial Synthesis of gamma-Butyrolactone.

General_Workflow cluster_prep Reaction Preparation cluster_reaction Chemical Synthesis cluster_processing Downstream Processing Reactants Reactants & Precursors Reactor Reaction Vessel (Controlled Temperature & Pressure) Reactants->Reactor Solvent Solvent (THFA / NMP / GBL) Solvent->Reactor Separation Product Separation (e.g., Crystallization, Filtration) Reactor->Separation Purification Purification (e.g., Recrystallization, Chromatography) Separation->Purification Drying Drying Purification->Drying FinalProduct Final API / Polymer Drying->FinalProduct

Caption: General Workflow for Solvent Use.

Cost-Benefit Analysis Summary

The choice between THFA, NMP, and GBL depends on a careful evaluation of their performance, cost, and safety profiles in the context of a specific industrial application.

  • This compound (THFA):

    • Benefits: THFA is a versatile chemical that can act as both a solvent and a reactant. It is readily biodegradable and appears to have a more favorable health and safety profile compared to NMP, lacking the reproductive toxicity concerns.[22] Its use in specific, high-value applications like the synthesis of certain pharmaceuticals can be advantageous.

    • Costs: The cost of THFA, particularly in smaller quantities, is significantly higher than NMP and GBL.[13][14] It is also a flammable liquid, requiring appropriate handling and storage precautions.[16][17]

  • N-Methyl-2-pyrrolidone (NMP):

    • Benefits: NMP is an excellent and widely used solvent with high thermal stability and broad solvency.[7] It is effective in a wide range of applications, from polymer production to pharmaceutical synthesis.[4][7] It is also relatively low in cost for bulk industrial use.[15]

    • Costs: The primary drawback of NMP is its significant health risks, including reproductive and developmental toxicity.[4][19][20][21] This has led to increased regulatory scrutiny and the need for stringent workplace safety measures, which can add to the overall cost of its use.[19]

  • gamma-Butyrolactone (GBL):

    • Benefits: GBL is an effective solvent and a useful intermediate for chemical synthesis.[5][8] It is readily biodegradable and has a lower acute toxicity profile than NMP.[23] It is also generally cost-effective.[15]

    • Costs: The main concern with GBL is its potential for misuse as a precursor to the illicit drug GHB, which has led to regulatory controls on its sale and distribution in many regions.[5] While its acute toxicity is lower than NMP, it is still harmful if swallowed and can cause serious eye damage.[18]

Conclusion

The selection of an appropriate solvent or reactant is a critical decision in any industrial process. This guide provides a comparative framework for evaluating this compound against its common alternatives, N-Methyl-2-pyrrolidone and gamma-Butyrolactone.

  • THFA emerges as a potentially safer alternative to NMP, particularly where reproductive toxicity is a major concern, though at a higher cost. Its dual role as a reactant and solvent can be beneficial in specific synthetic routes.

  • NMP remains a highly effective and economical solvent for many applications, but its use necessitates robust safety protocols and consideration of its significant health and regulatory risks.

  • GBL offers a balance of good solvency, biodegradability, and lower acute toxicity, but its use is complicated by regulatory issues related to its potential for misuse.

Ultimately, the optimal choice will depend on the specific requirements of the application, including performance needs, cost constraints, and the user's ability to manage the associated health, safety, and environmental risks. It is recommended that researchers and process chemists conduct their own specific experimental evaluations to determine the most suitable option for their needs.

References

Benchmarking Tetrahydrofurfurylamine performance against traditional petroleum-based amines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: Tetrahydrofurfurylamine vs. Traditional Petroleum-Based Amines

In the landscape of pharmaceutical and chemical research, the choice of an amine base is a critical decision that can significantly influence reaction efficiency, product purity, and the overall sustainability of a synthetic process. This guide provides a detailed comparison between this compound (THFA), a bio-based amine, and traditional petroleum-based amines such as Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA). This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors. Amines are crucial in medicinal chemistry as a large number of clinically used drugs are amine derivatives.[1]

Physicochemical Properties: A Tabulated Comparison

The selection of an appropriate amine often begins with an evaluation of its fundamental physical and chemical properties. These properties dictate the reaction conditions, work-up procedures, and potential for integration into various synthetic protocols. The following table summarizes key properties for THFA, TEA, and DIPEA.

PropertyThis compound (THFA)Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Source Bio-based (derived from furfural)Petroleum-basedPetroleum-based
Molecular Formula C₅H₁₁NO[2]C₆H₁₅N[3]C₈H₁₉N
Molecular Weight 101.15 g/mol [2][4]101.19 g/mol [5][6]129.247 g·mol⁻¹
Boiling Point 153-154 °C[2]88.8 °C[5]126.6 °C
Density 0.98 g/mL at 25 °C[2][4]0.7255 g/cm³[5]0.742 g mL⁻¹
pKa of Conjugate Acid ~9.5[7]10.75[8]10.75 (in water)
Flash Point 43 °C (closed cup)[2]-15 °C (closed cup)[5]10 °C (closed cup)
Solubility in Water Insoluble[7][9]Soluble up to 18°C, sparingly soluble above[6]Low solubility[10][11]
Performance in Organic Synthesis

The primary role of amines like THFA, TEA, and DIPEA in organic synthesis is to act as a base or a nucleophile.[12] Their performance in these roles is dictated by their basicity and steric hindrance.

  • Basicity: Triethylamine (pKa of conjugate acid ≈ 10.75) is a stronger base than this compound (pKa of conjugate acid ≈ 9.5).[7][8] This difference in basicity can be a determining factor in reactions where a specific pH range is required for optimal yield and selectivity.

  • Steric Hindrance: DIPEA is known as a non-nucleophilic, sterically hindered base.[11][13] The isopropyl groups surrounding the nitrogen atom prevent it from participating in nucleophilic attack, making it an ideal choice for reactions where the amine should only act as a proton scavenger.[13] Triethylamine is less sterically hindered than DIPEA.[11] this compound, being a primary amine, is the least sterically hindered of the three and can act as a nucleophile.

  • Applications:

    • THFA is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[14] It is also used in the production of specialty polymers, coatings, and adhesives.[14]

    • TEA is widely used as a base in a variety of reactions, including esterifications, amidations, and dehydrohalogenations.[3][8] It also serves as a catalyst in the formation of urethane (B1682113) foams and epoxy resins.[5][8][15]

    • DIPEA is commonly employed as a base in peptide coupling reactions and other transformations where a non-nucleophilic base is required to prevent side reactions.[13]

Experimental Protocols

To provide a standardized framework for comparing the performance of these amines, the following experimental protocols are suggested.

Protocol 1: Determination of Amine Efficiency as a Base in an Esterification Reaction

  • Objective: To compare the catalytic efficiency of THFA, TEA, and DIPEA in the esterification of a carboxylic acid with an alcohol.

  • Materials:

    • Carboxylic acid (e.g., benzoic acid)

    • Alcohol (e.g., benzyl (B1604629) alcohol)

    • Acylating agent (e.g., benzoyl chloride)

    • Amine base (THFA, TEA, or DIPEA)

    • Anhydrous solvent (e.g., dichloromethane)

    • Internal standard for GC analysis (e.g., dodecane)

  • Procedure: a. To a solution of the carboxylic acid and alcohol in the anhydrous solvent, add 1.1 equivalents of the amine base. b. Cool the reaction mixture to 0 °C in an ice bath. c. Add 1.0 equivalent of the acylating agent dropwise. d. Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2 hours). e. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the organic layer, dry it over anhydrous sodium sulfate, and filter. g. Analyze the crude product by Gas Chromatography (GC) using an internal standard to determine the yield of the ester.

  • Analysis: Compare the yields of the ester obtained with each of the three amines to determine their relative efficiency as a base in this transformation.

Protocol 2: Evaluation of Nucleophilicity

  • Objective: To assess the nucleophilic character of THFA, TEA, and DIPEA.

  • Materials:

    • Electrophile (e.g., benzyl bromide)

    • Amine (THFA, TEA, or DIPEA)

    • Solvent (e.g., acetonitrile)

    • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

  • Procedure: a. To a solution of the electrophile in the solvent, add 1.0 equivalent of the amine. b. Stir the reaction at room temperature for a specified time (e.g., 24 hours). c. Analyze the reaction mixture directly by ¹H NMR spectroscopy using an internal standard.

  • Analysis: Monitor the consumption of the electrophile and the formation of the corresponding quaternary ammonium (B1175870) salt (for TEA and DIPEA) or the secondary amine (for THFA). The extent of this reaction will indicate the relative nucleophilicity of the amines.

Visualizing Amine Selection and Reaction Workflow

To aid in the decision-making process and to illustrate a typical synthetic application, the following diagrams are provided.

G start Amine Selection for Synthesis is_nucleophile_ok Is nucleophilic character acceptable? start->is_nucleophile_ok steric_hindrance Is high steric hindrance required? is_nucleophile_ok->steric_hindrance No bio_source Is a bio-based source preferred? is_nucleophile_ok->bio_source Yes basicity Is high basicity (pKa > 10) a priority? steric_hindrance->basicity No dipea Select N,N-Diisopropylethylamine (DIPEA) (Tertiary, Hindered Strong Base, Petroleum-based) steric_hindrance->dipea Yes basicity->bio_source No tea Select Triethylamine (TEA) (Tertiary, Strong Base, Petroleum-based) basicity->tea Yes thfa Select this compound (THFA) (Primary, Moderate Base, Bio-based) bio_source->thfa Yes bio_source->tea No G sub Substrates (Carboxylic Acid + Alcohol) reac Reaction Mixture (Stir at RT) sub->reac sol Anhydrous Solvent (e.g., CH2Cl2) sol->reac base Amine Base (THFA, TEA, or DIPEA) base->reac workup Aqueous Work-up (e.g., NaHCO3 wash) reac->workup purify Purification (e.g., Chromatography) workup->purify prod Final Product (Ester) purify->prod

References

Safety Operating Guide

Proper Disposal of Tetrahydrofurfurylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of tetrahydrofurfurylamine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and can cause skin and eye irritation or burns.[1][2][3][4] Adherence to strict safety protocols is crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[3] A lab coat or chemical-resistant apron is also recommended. In case of inadequate ventilation, use a suitable respirator.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]

  • Ignition Sources: This chemical is highly flammable.[2] Keep it away from heat, sparks, open flames, and any other potential ignition sources.[1][2][4][6] Use non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge.[1][2][4][5]

  • Storage: Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[1][4][5][7]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[1][2][4][6] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][4][6][7] Place the absorbed material into a designated, sealed container for chemical waste disposal.[1] Do not allow the chemical to enter drains.[7][8]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary recommended method is through a licensed professional waste disposal service.[7]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials from spills, in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and is in good condition.

  • Labeling and Storage of Waste:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other required hazard warnings (e.g., "Flammable," "Corrosive").

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[7]

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Incineration:

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by a licensed and qualified facility.

Chemical Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Flash Point43 °C (109.4 °F) - closed cup
Boiling Point153-154 °C at 744 mmHg
Density0.98 g/mL at 25 °C[3]

Chemical Incompatibility

To prevent dangerous reactions, do not store or mix this compound with the following:

  • Isocyanates

  • Halogenated organics

  • Peroxides

  • Phenols (acidic)

  • Epoxides

  • Anhydrides

  • Acid halides

  • Strong reducing agents (may generate flammable hydrogen gas)[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tetrahydrofurfurylamine_Disposal_Workflow This compound Disposal Workflow start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Contamination Occurs ppe->spill Potential Incident no_spill Routine Disposal of Unused Chemical ppe->no_spill Normal Workflow absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb Yes spill->no_spill No containerize Place in Labeled, Sealed Hazardous Waste Container absorb->containerize store_waste Store Waste in Secure Accumulation Area containerize->store_waste collect_waste Collect in Designated Hazardous Waste Container no_spill->collect_waste Yes collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs transport Arrange for Professional Transport and Disposal contact_ehs->transport end End: Proper Disposal (Incineration) transport->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Tetrahydrofurfurylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Tetrahydrofurfurylamine

This compound, a versatile intermediate in pharmaceutical synthesis and other chemical applications, requires stringent safety protocols due to its potential hazards. This guide provides crucial information for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), safe handling and storage procedures, and appropriate disposal methods to ensure a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and accidental ingestion. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][2]Protects against splashes and vapors which can cause serious eye irritation or burns.[1][2] A face shield offers an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended).[3][4][5] A flame-retardant lab coat or chemical-resistant apron.Prevents skin irritation and burns.[1][2] The choice of glove material should be based on breakthrough time and permeation rate; however, specific data for this compound is not readily available.[6][7][8][9][10][11]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used when working in poorly ventilated areas or when the potential for vapor inhalation is high. This compound can cause respiratory irritation.
Footwear Closed-toe shoes made of a chemically resistant material.Protects feet from potential spills.

Glove Selection Guidance:

While specific breakthrough times for this compound are not widely published, general chemical resistance charts for amines and organic solvents provide guidance.

Glove MaterialRecommendationConsiderations
Nitrile Rubber Recommended for incidental contact [3]Good resistance to bases, oils, and some solvents.[3][4] It is crucial to change gloves immediately after a splash.
Neoprene Recommended for extended contact Offers good resistance to acids, bases, alcohols, and organic acids.[4][12] Generally has better chemical and wear resistance than natural rubber.[4][12]
Butyl Rubber Recommended for high-risk applications [4][5]Provides excellent resistance to a wide variety of chemicals, including corrosive acids, ketones, and esters.[4][5] However, it performs poorly with hydrocarbons.[4]
Natural Rubber (Latex) Not Generally Recommended [3]Offers poor resistance to organic solvents and can cause allergic reactions.[3][4]
Polyvinyl Chloride (PVC) Not Recommended [3]Poor resistance to most organic solvents.[3]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.

Handling Procedures:

  • Work in a Ventilated Area: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of vapors.[13]

  • Avoid Contact: Use the recommended PPE to prevent any direct contact with skin, eyes, or clothing.[13]

  • Grounding and Bonding: As this compound is a flammable liquid, use grounding and bonding cables when transferring large quantities to prevent static discharge.

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid ignition sources.

  • Prevent Aerosolization: Avoid procedures that could generate aerosols or mists of the chemical.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

Storage Plan:

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Incompatible Materials: Segregate from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) as it is air-sensitive.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is essential to protect the environment and comply with regulations. All waste disposal must be conducted in accordance with local, state, and federal regulations.

Step-by-Step Disposal Guidance:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.

  • Professional Disposal: Contact a licensed professional waste disposal service to handle the chemical waste.

  • Incineration: A common disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Neutralization (for small spills): As an amine, small quantities of this compound may be neutralized with a weak acid (e.g., citric acid or acetic acid) under controlled conditions and with appropriate PPE in a fume hood. However, this should only be performed by trained personnel and in accordance with institutional safety protocols. The neutralized solution may still require collection and disposal as hazardous waste.

Emergency Response: Spill Management Workflow

In the event of a spill, a clear and immediate response is crucial. The following diagram outlines the logical workflow for managing a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Risk (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill Small, Controllable major_spill Major Spill assess->major_spill Large, Uncontrolled don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->don_ppe call_ehs Call Emergency Services / EH&S major_spill->call_ehs contain Contain Spill with Inert Absorbent Material don_ppe->contain neutralize Neutralize with Weak Acid (if safe and trained) contain->neutralize collect Collect Absorbed Material into a Sealed Container neutralize->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste via Licensed Professional decontaminate->dispose secure_area Secure Area Prevent Entry call_ehs->secure_area await_response Await Professional Response Team secure_area->await_response

Caption: Workflow for managing a this compound spill.

By adhering to these guidelines, laboratory professionals can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and current information.

References

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